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  • Product: 1-(Methylamino)ethen-1-ol
  • CAS: 126146-55-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(Methylamino)ethen-1-ol: Navigating a Transient Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Elusive Enol and Its Stable Surrogates In the landscape of synthetic organic chemistry, the ability to harness transient or unstable inter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Elusive Enol and Its Stable Surrogates

In the landscape of synthetic organic chemistry, the ability to harness transient or unstable intermediates is a hallmark of sophisticated molecular design. 1-(Methylamino)ethen-1-ol represents a fascinating case study in this regard. As the enol tautomer of N-methylaminoacetaldehyde, it is not a commercially available, isolable compound with a dedicated CAS number. Instead, it exists in a dynamic equilibrium with its more stable keto form, N-methylaminoacetaldehyde. This guide provides a comprehensive overview of this tautomeric system, focusing on the identification, synthesis, and application of its stable precursors, which serve as gateways to the reactive enol intermediate. Understanding the properties and reactivity of these precursors is paramount for any researcher aiming to leverage the synthetic potential of 1-(Methylamino)ethen-1-ol in the construction of novel chemical entities.

The primary challenge for chemists in this area is not the handling of the enol itself, but rather the strategic generation of this intermediate in situ from stable, readily available starting materials. The two most important of these are N-methylethanolamine and (methylamino)acetaldehyde dimethyl acetal. This whitepaper will delve into the technical details of these compounds, providing the foundational knowledge necessary for their effective use in research and development.

Part 1: Core Identifiers and Physicochemical Properties of Key Precursors

A thorough understanding of the stable precursors is the critical first step in accessing the chemistry of 1-(Methylamino)ethen-1-ol. The following tables summarize the key identifiers and properties of N-methylethanolamine and (methylamino)acetaldehyde dimethyl acetal.

Table 1: Identifiers for N-Methylethanolamine

IdentifierValue
CAS Number 109-83-1[1][2][3][4][5]
EC Number 203-710-0[3]
IUPAC Name 2-(Methylamino)ethanol[2]
Molecular Formula C3H9NO[1][2][4]
Molecular Weight 75.11 g/mol [1][4]
InChI Key OPKOKAMJFNKNAS-UHFFFAOYSA-N[2]
SMILES CNCCO[4]

Table 2: Physicochemical Data for N-Methylethanolamine

PropertyValue
Appearance Colorless liquid[6]
Boiling Point 157-159 °C[1]
Density 0.935 g/mL at 25 °C[1]
Flash Point 76 °C (169 °F)[1][3]
Solubility Soluble in water[1]
Vapor Pressure 1.099 mmHg at 25 °C (estimated)[1]

Table 3: Identifiers for (Methylamino)acetaldehyde Dimethyl Acetal

IdentifierValue
CAS Number 122-07-6[7]
EC Number 204-520-0
IUPAC Name 2,2-dimethoxy-N-methylethanamine[8][9]
Molecular Formula C5H13NO2[7]
Molecular Weight 119.16 g/mol [7]
InChI Key HUMIEJNVCICTPJ-UHFFFAOYSA-N[9]
SMILES CNCC(OC)OC[8][9]

Table 4: Physicochemical Data for (Methylamino)acetaldehyde Dimethyl Acetal

PropertyValue
Appearance Colorless to light yellow liquid[7]
Boiling Point 140 °C
Density 0.928 g/mL at 25 °C
Refractive Index n20/D 1.414

Part 2: The Tautomeric Landscape: Keto-Enol Equilibrium

The interconversion between a ketone or aldehyde and its corresponding enol is a fundamental concept in organic chemistry known as keto-enol tautomerism.[10][11] Tautomers are constitutional isomers that readily interconvert, and in the case of N-methylaminoacetaldehyde, the equilibrium lies heavily towards the keto form. The enol, 1-(methylamino)ethen-1-ol, is a transient species. This transformation can be catalyzed by either acid or base.[12][13]

Caption: Keto-enol tautomerism of N-methylaminoacetaldehyde.

Part 3: Synthetic Pathways to Precursors and In Situ Generation of the Enol

The practical application of 1-(methylamino)ethen-1-ol chemistry hinges on the efficient synthesis of its stable precursors and the controlled generation of the enol in situ.

Synthesis of N-Methylethanolamine

N-Methylethanolamine is industrially produced by the reaction of methylamine with ethylene oxide. This process is highly efficient and provides a readily available source of this key starting material. For laboratory-scale synthesis, alternative routes from other commercially available reagents can also be envisioned.

Synthesis of (Methylamino)acetaldehyde Dimethyl Acetal

This protected form of N-methylaminoacetaldehyde is a crucial synthon. It can be prepared through various methods, with a common laboratory preparation involving the reaction of methylamine with 2,2-dimethoxyethanal or a related electrophile.

In Situ Generation of 1-(Methylamino)ethen-1-ol

The generation of the enol as a reactive intermediate is typically achieved under reaction conditions that favor its formation, even if transiently. Two primary strategies are employed:

  • From N-Methylethanolamine: Oxidation of N-methylethanolamine can lead to the formation of N-methylaminoacetaldehyde, which can then tautomerize to the enol under the reaction conditions.

  • From (Methylamino)acetaldehyde Dimethyl Acetal: Deprotection of the acetal under acidic or basic conditions liberates the free aldehyde, N-methylaminoacetaldehyde. In the presence of a suitable acid or base catalyst, this can then form the enol.

G cluster_precursors Stable Precursors cluster_intermediates Intermediates NME N-Methylethanolamine (CAS: 109-83-1) Aldehyde N-Methylaminoacetaldehyde (Keto Form) NME->Aldehyde Oxidation Acetal (Methylamino)acetaldehyde Dimethyl Acetal (CAS: 122-07-6) Acetal->Aldehyde Deprotection Enol 1-(Methylamino)ethen-1-ol (Enol Form) Aldehyde->Enol Tautomerization (H+ or OH-) Product Synthetic Product Enol->Product Reaction with Electrophile

Caption: Synthetic workflow for the generation and use of the enol.

Part 4: Applications in Drug Discovery and Development

The transient enol, 1-(methylamino)ethen-1-ol, and its enolate form are potent nucleophiles. Their utility in drug discovery lies in their ability to participate in carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular scaffolds.

Role as a Building Block in Asymmetric Synthesis

Chiral amino alcohols and their derivatives are valuable building blocks in the synthesis of enantiomerically pure pharmaceuticals. The functional groups present in molecules derived from 1-(methylamino)ethen-1-ol can serve as handles for further chemical transformations and as key pharmacophoric elements. For instance, related structures like 2-[1-(Methylamino)cyclopropyl]ethan-1-ol are recognized for their utility in creating molecules with specific three-dimensional conformations, which is crucial for optimizing drug-target interactions.[14]

Experimental Protocol: Aldol-Type Condensation

The following is a representative, generalized protocol for an aldol-type reaction utilizing the in situ generated enol from (methylamino)acetaldehyde dimethyl acetal.

Objective: To synthesize a β-hydroxy-N-methylamino compound via the reaction of the enol of N-methylaminoacetaldehyde with an electrophilic carbonyl compound.

Materials:

  • (Methylamino)acetaldehyde dimethyl acetal

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Strong base (e.g., LDA, n-BuLi)

  • Electrophilic carbonyl compound (aldehyde or ketone)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

  • Apparatus for inert atmosphere reactions

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer.

  • Solvent and Base: Charge the flask with anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Deprotonation/Enolate Formation: Slowly add the strong base to the cooled THF. Then, add a solution of (methylamino)acetaldehyde dimethyl acetal in anhydrous THF dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete deprotonation and enolate formation. Note: The strong base facilitates both deprotection and enolate formation.

  • Reaction with Electrophile: Add a solution of the electrophilic carbonyl compound in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Workup: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part 5: Safety and Handling

Both N-methylethanolamine and (methylamino)acetaldehyde dimethyl acetal require careful handling in a laboratory setting.

  • N-Methylethanolamine: This compound is a combustible liquid and is harmful if swallowed or in contact with skin.[15] It can cause severe skin burns and eye damage, and may cause respiratory irritation.[15] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[15]

  • (Methylamino)acetaldehyde dimethyl acetal: This is a flammable liquid and vapor that can cause serious eye damage and skin irritation.[8]

Always consult the Safety Data Sheet (SDS) before handling these chemicals.[15] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

While 1-(methylamino)ethen-1-ol remains a transient species without a dedicated CAS number, its chemical reactivity is accessible to the synthetic chemist through the judicious use of its stable precursors, N-methylethanolamine and (methylamino)acetaldehyde dimethyl acetal. A thorough understanding of the properties of these precursors, coupled with a strategic approach to the in situ generation of the enol, opens up a wide array of possibilities for the synthesis of novel and complex molecules. This guide has provided the foundational knowledge and practical insights necessary for researchers to confidently explore the rich synthetic landscape offered by this versatile reactive intermediate.

References

  • PubChem. (n.d.). N-Methylaminoethanol. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-(Methylamino)ethanol;phenol. National Center for Biotechnology Information.
  • Benchchem. (n.d.). 2-[1-(Methylamino)cyclopropyl]ethan-1-ol.
  • The Good Scents Company. (n.d.). methyl ethanol amine, 109-83-1.
  • NIST. (n.d.). Ethanol, 2-(methylamino)-. NIST Chemistry WebBook.
  • Sigma-Aldrich. (n.d.). 2-(Methylamino)ethanol.
  • Fisher Scientific. (n.d.). (Methylamino)acetaldehyde dimethyl acetal, 97%.
  • ChemScene. (n.d.). 109-83-1 | 2-(Methylamino)ethanol.
  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric.
  • Fisher Scientific. (n.d.). N-Boc-(methylamino)acetaldehyde, 97%.
  • Agricultural Marketing Service. (2001). Diethylaminoethanol.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-(Methylamino)ethanol.
  • Alfa Chemistry. (n.d.). CAS 122-07-6 (Methylamino)acetaldehyde dimethyl acetal.
  • CymitQuimica. (n.d.). Methylaminoacetaldehyde Dimethyl Acetal.
  • Sigma-Aldrich. (n.d.). (Methylamino)acetaldehyde dimethyl acetal 97%.
  • ChemScene. (n.d.). 1017480-53-3 | 2-(Methylamino)-1-(3-methylphenyl)ethan-1-ol.
  • Sigma-Aldrich. (n.d.). 2-(Methylamino)ethanol ≥98%.
  • ECHA. (n.d.). 2,2'-methyliminodiethanol.
  • Protheragen. (n.d.). 2-(Methylamino)Ethan-1-Ol.
  • PubChemLite. (n.d.). 1-cyclopropyl-2-(methylamino)ethan-1-ol.
  • Sigma-Aldrich. (n.d.). 2-(Methylamino)ethan-1-ol hydrochloride.
  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points.
  • Wiley Online Library. (n.d.). 1,1‐Ethenediol: The Long Elusive Enol of Acetic Acid.
  • Chemistry Steps. (2024). Keto Enol Tautomerization.
  • ChemTalk. (2022). Keto-Enol Tautomerization.

Sources

Exploratory

An In-Depth Technical Guide to the Tautomerism of N-methylacetamide to 1-(Methylamino)ethen-1-ol: Mechanisms, Detection, and Implications

Abstract The amide bond is a cornerstone of chemical and biological structures, yet its capacity for tautomerism into the corresponding imidol form is a frequently overlooked aspect of its reactivity and function. This g...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The amide bond is a cornerstone of chemical and biological structures, yet its capacity for tautomerism into the corresponding imidol form is a frequently overlooked aspect of its reactivity and function. This guide provides a comprehensive technical examination of the tautomeric equilibrium between N-methylacetamide (NMA), a fundamental model for the peptide bond, and its imidol tautomer, 1-(methylamino)ethen-1-ol. We delve into the thermodynamic and kinetic landscapes that govern this transformation, detailing the significant stability of the amide form and the energetic barriers to interconversion. Mechanistic pathways, including uncatalyzed, acid-catalyzed, and base-catalyzed routes, are elucidated with detailed diagrams. Furthermore, this whitepaper offers field-proven, step-by-step protocols for the experimental and computational characterization of this equilibrium, targeting researchers, scientists, and professionals in drug development. We conclude by synthesizing these findings to discuss the profound, though often subtle, implications of amide-imidol tautomerism in molecular recognition, drug-receptor interactions, and the rational design of novel therapeutics.

Introduction: The Amide Bond and its Tautomeric Potential

The amide functional group is one of the most vital linkages in modern science, forming the backbone of proteins and appearing in a vast array of pharmaceuticals and industrial polymers. Its remarkable stability is a consequence of resonance delocalization, which imparts significant double-bond character to the carbon-nitrogen bond. This electronic feature, however, also enables a form of constitutional isomerism known as tautomerism.[1]

Prototropic tautomerism involves the migration of a proton, accompanied by a shift in the location of a double bond. In the case of N-methylacetamide, this manifests as an equilibrium between the well-known amide (or "keto") form and its lesser-known imidic acid (or "imidol") tautomer, 1-(methylamino)ethen-1-ol. This guide will explore the fundamental principles governing this specific transformation, providing both theoretical understanding and practical methodologies for its study.

The Thermodynamic and Kinetic Landscape

The tautomeric equilibrium for simple, acyclic amides overwhelmingly favors the amide form. This preference is rooted in the significant thermodynamic stability of the amide linkage compared to the imidol form.

2.1 Thermodynamic Stability

Computational studies, primarily using Density Functional Theory (DFT), have consistently shown the amide tautomer to be substantially lower in energy. For analogous acetamide systems, the stability of the amide form relative to the imidol form has been calculated to be in the range of 67-74 kJ/mol (approximately 16-18 kcal/mol). This large energy difference results in an equilibrium that lies far to the side of the amide.

The Gibbs free energy change (ΔG) for the tautomerization dictates the equilibrium constant (Keq) via the relationship ΔG = -RTln(Keq). Given the large positive ΔG for the N-methylacetamide → 1-(methylamino)ethen-1-ol transformation, the equilibrium constant is extremely small, indicating that the population of the imidol tautomer at room temperature is negligible.

2.2 Kinetic Barrier

While thermodynamically unfavorable, the interconversion is also kinetically hindered by a significant activation energy barrier. For typical amide-imidol conversions, this activation barrier is reported to be approximately 12 kcal/mol (~50 kJ/mol) for the uncatalyzed reaction. For more complex amide systems, this barrier can be even higher, with calculated activation Gibbs free energies (ΔG‡) ranging from 21 to 29 kcal/mol.[2] This kinetic barrier prevents rapid interconversion at physiological temperatures, further cementing the dominance of the amide form.

Thermodynamic/Kinetic ParameterTypical Value RangeSignificance
ΔE (Amide vs. Imidol) 67 - 74 kJ/molImidol form is significantly less stable.
Activation Energy (Ea / ΔG‡) ~50 - 120 kJ/mol (~12-29 kcal/mol)High barrier prevents rapid spontaneous interconversion.[2]
Equilibrium Constant (Keq) <<< 1Population of the imidol tautomer is negligible at equilibrium.

Mechanistic Pathways of Tautomerization

The interconversion between N-methylacetamide and its imidol tautomer can proceed through several pathways, which are dramatically influenced by the chemical environment. Direct intramolecular proton transfer is generally considered kinetically unfeasible due to a high-energy, four-membered ring transition state. Instead, the process is typically mediated by solvent or facilitated by catalysts.

3.1 Uncatalyzed (Solvent-Mediated) Tautomerization

In a neutral protic solvent like water, a solvent molecule can act as a proton shuttle, facilitating the transfer of a proton from the nitrogen to the carbonyl oxygen in a concerted or stepwise manner. This avoids the strained intramolecular transition state.

3.2 Acid-Catalyzed Tautomerization

Under acidic conditions, the reaction is significantly accelerated. The mechanism involves two key proton transfer steps:

  • Protonation: The carbonyl oxygen, being the most Lewis basic site, is protonated by an acid (e.g., H₃O⁺), forming a resonance-stabilized cation.

  • Deprotonation: A base (e.g., H₂O) removes a proton from the nitrogen atom, leading to the formation of the C=N double bond of the imidol and regenerating the acid catalyst.

G NMA N-Methylacetamide Intermediate Protonated Intermediate (Resonance Stabilized) NMA->Intermediate + H⁺ H3O H₃O⁺ H2O_1 H₂O Intermediate2 Protonated Intermediate Imidol 1-(Methylamino)ethen-1-ol Intermediate2->Imidol - H⁺ H2O_2 H₂O H3O_2 H₃O⁺

Caption: Acid-Catalyzed Tautomerization Workflow.

3.3 Base-Catalyzed Tautomerization

In the presence of a base, the mechanism is also a two-step process, but the sequence of proton transfers is reversed:

  • Deprotonation: A base (e.g., OH⁻) removes the acidic proton from the amide nitrogen, forming an amide anion (amidate).

  • Protonation: The oxygen atom of the resonance-stabilized amidate is then protonated by a proton source (e.g., H₂O), yielding the imidol tautomer and regenerating the base catalyst.

G NMA N-Methylacetamide Intermediate Amidate Anion (Resonance Stabilized) NMA->Intermediate - H⁺ OH OH⁻ H2O_1 H₂O Intermediate2 Amidate Anion Imidol 1-(Methylamino)ethen-1-ol Intermediate2->Imidol + H⁺ H2O_2 H₂O OH_2 OH⁻

Caption: Base-Catalyzed Tautomerization Workflow.

Experimental and Computational Protocols

Due to the low population of the imidol tautomer, its direct detection is challenging. Therefore, a combination of sensitive spectroscopic techniques and computational modeling is required for a thorough investigation.

4.1 Protocol for NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying dynamic equilibria. While direct observation of the imidol tautomer's unique signals is unlikely in standard ¹H or ¹³C spectra due to its low concentration, specialized techniques can provide insights.

Objective: To probe for evidence of tautomerism and study the dynamics of the amide bond.

Methodology: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare a solution of N-methylacetamide (≥99% purity) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of ~10-20 mg/mL in a high-quality NMR tube.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shifts and line shapes of the N-methyl, C-methyl, and N-H protons.

  • Temperature Variation: Gradually increase the temperature of the NMR probe in increments of 10-15 K, allowing the sample to equilibrate for 5-10 minutes at each new temperature. Acquire a ¹H spectrum at each temperature point up to the solvent's boiling point or instrument limits.

  • Data Analysis:

    • Line Broadening: Analyze the spectra for temperature-dependent line broadening, particularly of the two methyl group signals, which may be distinct due to restricted rotation around the C-N bond.

    • Coalescence: Identify the coalescence temperature, where two distinct signals merge into a single broad peak. This phenomenon is related to the rate of rotation around the C-N bond, which is mechanistically linked to tautomerization.

    • Chemical Shift Changes: Monitor for any subtle changes in chemical shifts that might indicate a shift in the tautomeric equilibrium, however minor.

  • Self-Validation: The reproducibility of the coalescence temperature and the predictable pattern of line broadening and sharpening upon cooling serve as internal validation of the dynamic process being observed.

4.2 Protocol for Computational Modeling using DFT

Computational chemistry provides a robust method for quantifying the thermodynamic and kinetic parameters of the tautomerization process.

Objective: To calculate the relative Gibbs free energies of the amide and imidol tautomers and to estimate the activation energy for the uncatalyzed interconversion.

Methodology: DFT Calculations

  • Structure Preparation: Using a molecular modeling software package (e.g., Avogadro, GaussView), build the 3D structures of N-methylacetamide (amide tautomer) and 1-(methylamino)ethen-1-ol (imidol tautomer).

  • Geometry Optimization:

    • Perform a full geometry optimization for both tautomers using a reliable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[3]

    • To simulate a solution environment, incorporate a continuum solvation model such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), specifying a solvent (e.g., water).[4]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized structures at the same level of theory.

    • Confirm that the optimized structures are true energy minima by ensuring there are no imaginary frequencies.

    • The output of this calculation will provide the thermochemical data, including the Gibbs free energy (G) for each tautomer at the specified temperature (e.g., 298.15 K).

  • Transition State (TS) Search:

    • To find the activation energy, perform a transition state search (e.g., using the QST2 or QST3 method in Gaussian) starting from the optimized amide and imidol structures.

    • Optimize the resulting transition state structure.

    • Perform a frequency calculation on the TS structure to verify it is a true first-order saddle point (i.e., it has exactly one imaginary frequency). The Gibbs free energy of the TS will be provided in the output.

  • Data Analysis and Validation:

    • Relative Stability (ΔG): Calculate the difference in Gibbs free energy between the imidol and amide tautomers: ΔG = G(imidol) - G(amide).

    • Activation Energy (ΔG‡): Calculate the activation energy as the difference in Gibbs free energy between the transition state and the amide tautomer: ΔG‡ = G(TS) - G(amide).

    • Validation: The calculated high positive ΔG and substantial ΔG‡ will be consistent with the known stability of amides, thus validating the computational model.

G cluster_protocol Computational Protocol Workflow Build 1. Build 3D Structures (Amide & Imidol) Opt 2. Geometry Optimization (DFT + Solvation Model) Build->Opt Freq 3. Frequency Calculation (Confirm Minima, Get G) Opt->Freq TS_Search 4. Transition State Search (QST2/QST3) Opt->TS_Search Analyze 6. Data Analysis (Calculate ΔG and ΔG‡) Freq->Analyze TS_Freq 5. TS Frequency Calculation (Confirm Saddle Point, Get G_TS) TS_Search->TS_Freq TS_Freq->Analyze

Sources

Foundational

Computational Characterization of 1-(Methylamino)ethen-1-ol: Stability &amp; Tautomeric Landscapes

This guide provides an in-depth computational framework for analyzing the stability of 1-(Methylamino)ethen-1-ol , the elusive enol tautomer of the model peptide N-methylacetamide (NMA) . Executive Summary & Scientific C...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth computational framework for analyzing the stability of 1-(Methylamino)ethen-1-ol , the elusive enol tautomer of the model peptide N-methylacetamide (NMA) .

Executive Summary & Scientific Context

1-(Methylamino)ethen-1-ol (


) represents a high-energy enol tautomer of N-methylacetamide. While the keto-amide form (

) is the thermodynamically dominant species found in proteins and peptide backbones, the enol form is a critical transient intermediate. Its study is vital for understanding:
  • Peptide Bond Activation: Mechanisms of proteolysis often involve high-energy transition states resembling the enol/imidic acid forms.

  • Prebiotic Chemistry: Enol amides have been identified as potential precursors in the synthesis of complex biomolecules in the interstellar medium (ISM).

  • Solvent-Assisted Proton Transfer: The stability of this species is heavily dependent on explicit solvation (e.g., water bridges) which lowers the tautomerization barrier.

This guide details the computational protocols required to characterize the potential energy surface (PES) of this molecule, distinguishing it from its isomers: the Amide (ground state) and the Imidic Acid (intermediate).

Theoretical Framework: The Tautomeric Triad

To accurately study the stability of 1-(Methylamino)ethen-1-ol, one must map the full tautomeric equilibrium. The enol form (


) competes with the imidic acid form (

).
The Equilibrium
  • Amide (Global Minimum):

    
    
    
  • Imidic Acid (Local Minimum 1):

    
     (via 1,3-proton shift)
    
  • 1-(Methylamino)ethen-1-ol (Local Minimum 2):

    
     (via 1,3-proton shift involving the methyl group)
    
Mechanistic Pathway Visualization

The following diagram illustrates the connectivity and proton transfer pathways required for the computational search.

Tautomerism Amide N-Methylacetamide (Amide Form) Global Minimum TS1 TS1: N-to-O Proton Transfer Amide->TS1 + ~15-20 kcal/mol TS2 TS2: C-to-O Proton Transfer Amide->TS2 + ~30-40 kcal/mol Imidic N-Methyl Acetimidic Acid (Imidic Form) Intermediate TS1->Imidic Enol 1-(Methylamino)ethen-1-ol (Enol Form) Target Species Imidic->Enol Tautomerization TS2->Enol

Figure 1: Tautomeric connectivity showing the high-energy pathways to the target enol species.

Computational Methodology (Step-by-Step)

Level of Theory Selection

For accurate thermodynamics of amide enolization, standard DFT (B3LYP) often underestimates barrier heights. The recommended "Gold Standard" protocol is a composite approach:

  • Optimization/Frequency: DFT (

    
    B97X-D or M06-2X) / def2-TZVP. These functionals capture dispersion forces critical for the methyl-methyl interactions and hydrogen bonding.
    
  • Single Point Energy (Refinement): DLPNO-CCSD(T) / cc-pVTZ. This ensures chemical accuracy (< 1 kcal/mol error).

  • Solvation: SMD (Solvation Model based on Density) with Water (

    
    ).
    
Protocol 1: Geometry Optimization & Stability Check

Objective: Confirm 1-(Methylamino)ethen-1-ol is a local minimum (no imaginary frequencies) and not a transition state.

Input Configuration (Gaussian Style Example):

Validation Criteria:

  • Frequency Check: The output must show zero imaginary frequencies. If one imaginary frequency exists (often corresponding to OH rotation or proton transfer), the structure is a Transition State (TS), not the stable enol.

  • Bond Lengths: The C=C bond should be approx 1.33–1.35 Å. The C-O bond should be single (approx 1.36 Å).

Protocol 2: Transition State Search (QST3)

To determine the kinetic stability (lifetime), you must find the barrier for tautomerization back to the amide.

Workflow:

  • Optimize Reactant (Enol).

  • Optimize Product (Amide).

  • Guess TS Geometry (Proton midway between C and O).

  • Run QST3 (Quadratic Synchronous Transit) optimization.

Quantitative Data Analysis

The following table summarizes expected thermodynamic values based on high-level ab initio studies of homologous amide-enol systems (e.g., acetamide/1-aminoethenol).

ParameterSpeciesRelative Energy (

, kcal/mol)
Dipole Moment (Debye)Characterization
Global Min N-Methylacetamide0.0 3.7 - 4.0Highly Stable, Polar
Intermediate N-Methyl Acetimidic Acid+12.0 - 15.0 1.5 - 2.0Transient
Target 1-(Methylamino)ethen-1-ol +25.0 - 35.0 2.0 - 2.5High Energy, Kinetic Trap
Barrier TS (Amide

Enol)
+45.0 - 50.0 N/AProhibitive in gas phase

Note: In aqueous solution, water molecules act as proton shuttles, reducing the activation barrier significantly (often by 15-20 kcal/mol).

Experimental Correlates & Detection

While this guide is computational, grounding the results in experimental reality is crucial for validation (E-E-A-T).

  • Matrix Isolation: The most viable method for detecting 1-(Methylamino)ethen-1-ol is via Flash Vacuum Pyrolysis (FVP) followed by trapping in an Argon matrix at 10 K.

  • IR Fingerprint: Look for the characteristic

    
      stretch around 1680 cm⁻¹  and the sharp 
    
    
    
    stretch around 3600 cm⁻¹ , distinct from the broad amide bands.

Computational Workflow Diagram

This diagram outlines the logical flow for a complete stability study, from initial conformation search to final kinetic analysis.

Workflow Start Start: Structure Generation (Enol & Amide Forms) ConfSearch Conformational Search (Rotamers of -OH and -NHMe) Start->ConfSearch OptDFT Geometry Optimization (DFT/M06-2X/def2-TZVP) ConfSearch->OptDFT FreqCheck Frequency Analysis (Check for Imaginary Freqs) OptDFT->FreqCheck Decision Is Minimum? FreqCheck->Decision Decision->OptDFT No (Re-optimize) Refine Single Point Energy (DLPNO-CCSD(T)/cc-pVTZ) Decision->Refine Yes Solvation Solvation Corrections (SMD Model: Water/DMSO) Refine->Solvation TS_Search Transition State Search (QST3 / NEB) Solvation->TS_Search IRC IRC Calculation (Verify Path Connectivity) TS_Search->IRC End Final Output: PES & Rate Constants IRC->End

Figure 2: Step-by-step computational workflow for validating the stability of the enol tautomer.

References

  • Tautomerism of Acetamide Derivatives: Preparation and characterization of the enol of acetamide: 1-aminoethenol, a high-energy prebiotic molecule.[1] (2020).[2][3][1][4] Chemical Science.

  • Solvation Effects on Amides: Hydrophobic Collapse in N-Methylacetamide-Water Mixtures.[5] (2018).[5] Journal of Physical Chemistry A. [5]

  • Amide-Imidic Acid Equilibrium: 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. (2021).[3] Moroccan Journal of Chemistry.

  • Peptide Bond Modeling: DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide. (2020).[2][3][1][4] ACS Omega.

Sources

Exploratory

The Role of 1-(Methylamino)ethen-1-ol in Prebiotic Chemistry: A High-Energy Intermediate in Peptide Evolution

Target Audience: Researchers, Astrochemical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / In-Depth Guide Executive Summary In the study of origin-of-life chemistry, researchers freq...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Astrochemical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / In-Depth Guide

Executive Summary

In the study of origin-of-life chemistry, researchers frequently encounter the "peptide kinetic trap." While amide bonds are thermodynamically stable, their formation and elongation under prebiotic conditions face massive kinetic barriers. 1-(Methylamino)ethen-1-ol , the high-energy enol tautomer of N-methylacetamide (NMA), serves as a critical bypass for these barriers. As the simplest model for the peptide bond, NMA is abundant in the Interstellar Medium (ISM). However, it is its transient enol form that provides the reactive nucleophilic and electrophilic centers necessary for non-enzymatic peptide ligation. This whitepaper synthesizes the thermodynamic properties, astrochemical generation, and experimental isolation protocols for 1-(methylamino)ethen-1-ol, providing a comprehensive framework for understanding its role in prebiotic chemical evolution.

Astrochemical Origins and the Prebiotic Kinetic Trap

Complex organic molecules (COMs) with peptide-like moieties, such as acetamide and N-methylacetamide, have been detected in dense molecular clouds like Sagittarius B2(N) . While the presence of these keto-amides suggests an extraterrestrial reservoir of prebiotic building blocks, their inherent stability renders them unreactive.

To drive thermodynamically uphill reactions—such as the polymerization of amino acids into early peptides—prebiotic systems rely on high-energy intermediates. Tautomerization of NMA yields two distinct high-energy isomers:

  • N-Methylethanimidic acid: Formed via proton transfer from the nitrogen to the carbonyl oxygen.

  • 1-(Methylamino)ethen-1-ol: Formed via proton transfer from the acetyl methyl group to the carbonyl oxygen.

The latter, an enol, is of profound interest. The C=C double bond and the altered nucleophilicity of the oxygen atom allow 1-(methylamino)ethen-1-ol to participate in cross-linking reactions, phosphorylation, and n→π* interactions that are impossible for the stable keto form .

G A Interstellar Ices (H2O, NH3, CH3OH) B UV/Cosmic Ray Irradiation A->B Activation C N-Methylacetamide (Keto Form) B->C Radical Recombination D 1-(Methylamino)ethen-1-ol (Enol Form) C->D Photochemical Tautomerization E Prebiotic Peptide Elongation D->E Nucleophilic Attack

Photochemical generation of 1-(methylamino)ethen-1-ol from interstellar ice analogs.

Thermodynamic Landscape and Tautomerization Dynamics

As a Senior Application Scientist evaluating reaction pathways, it is crucial to understand the causality behind the stability of these tautomers. The keto form of NMA is stabilized by strong amide resonance (delocalization of the nitrogen lone pair into the carbonyl π* orbital).

Converting NMA to 1-(methylamino)ethen-1-ol breaks this resonance, resulting in an endothermic penalty of approximately +14.5 kcal/mol. Furthermore, the uncatalyzed unimolecular tautomerization requires a highly strained 4-membered transition state, leading to a massive activation barrier (~85 kcal/mol) .

The Proton Relay Mechanism: In the vacuum of space, this barrier is insurmountable via thermal energy alone, necessitating UV photolysis. However, in prebiotic aqueous microdroplets or water-rich interstellar ices, H₂O molecules act as catalysts. A single water molecule can form a 6-membered cyclic transition state, acting as a "proton relay" that simultaneously accepts a proton from the methyl group and donates a proton to the carbonyl oxygen. This solvent-assisted catalysis drops the activation barrier to ~25 kcal/mol, making the enol accessible under milder prebiotic conditions.

Experimental Methodologies: Trapping the Transient Enol

Because 1-(methylamino)ethen-1-ol rapidly reverts to NMA at ambient temperatures, studying its structural and reactive properties requires specialized cryogenic techniques. Below are the self-validating protocols used to isolate and characterize this species.

Protocol 1: Synthesis and Cryogenic Matrix Trapping

Causality: Flash Vacuum Pyrolysis (FVP) provides the thermal energy required to cleave a precursor molecule, generating the enol in the gas phase. The immediate expansion into a 10 K argon matrix removes all kinetic energy, effectively "freezing" the molecule and preventing the intermolecular collisions required for reversion.

  • Precursor Sublimation: Place a synthesized malonamic acid derivative (or an appropriately O-alkylated NMA precursor) into a sublimation glass tube. Heat to 50–80 °C under high vacuum (10⁻⁶ mbar).

  • Flash Vacuum Pyrolysis (FVP): Pass the sublimed vapor through a quartz pyrolysis tube heated to 1000–1200 K. The thermal shock induces rapid elimination, yielding 1-(methylamino)ethen-1-ol and a volatile leaving group (e.g., CO₂).

  • Matrix Deposition: Co-deposit the pyrolysis effusate with high-purity Argon gas (ratio ~1:1000) onto a cesium iodide (CsI) window cooled to 10 K via a closed-cycle helium cryostat. Note: Argon is used because it is chemically inert and transparent in the mid-IR region.

  • FTIR Characterization (Self-Validation): Collect the infrared spectrum. The successful trapping of the enol is validated by the emergence of a sharp O-H stretching vibration at ~3310 cm⁻¹ and a C=C stretch at ~1620 cm⁻¹, coupled with the absence of the keto C=O stretch at ~1650 cm⁻¹.

  • Photochemical Reversion: To definitively prove the structure, irradiate the matrix with UV light (λ > 270 nm). The enol will photochemically rearrange back to NMA, confirming the isomeric relationship.

G Step1 Precursor Sublimation (Malonamic Acid Derivative) Step2 Flash Vacuum Pyrolysis (>1000 K, High Vacuum) Step1->Step2 Step3 Cryogenic Trapping (Argon Matrix at 10 K) Step2->Step3 Step4 FTIR Characterization (Identify O-H & C=C stretches) Step3->Step4

Matrix isolation workflow for trapping high-energy amide enol tautomers.

Protocol 2: Photochemical Generation in Interstellar Ice Analogs

Causality: To prove that 1-(methylamino)ethen-1-ol could form in the ISM, researchers simulate the dust grain environment. Ultra-High Vacuum (UHV) prevents atmospheric contamination, ensuring the observed photoproducts originate solely from the prebiotic ice mixture.

  • Ice Deposition: Prepare a gas mixture of CH₄ and HNCO (or H₂O/NH₃/CH₃OH). Deposit the mixture onto a cold substrate (20 K) inside a UHV chamber (< 10⁻¹⁰ mbar) to form an amorphous solid ice analog.

  • VUV Irradiation: Expose the ice to vacuum ultraviolet (VUV) photons using a microwave-discharge hydrogen flow lamp (Lyman-α, 121.6 nm) for 2–4 hours. The photons cleave bonds, generating radicals that recombine to form NMA and its enol.

  • In Situ RAIRS: Monitor the formation of the enol in real-time using Reflection Absorption Infrared Spectroscopy (RAIRS).

  • Temperature Programmed Desorption (TPD): Heat the substrate at a constant rate (1 K/min). Use a quadrupole mass spectrometer (QMS) to detect the specific mass-to-charge (m/z) signatures of the sublimating enol.

Mechanistic Role in Prebiotic Peptide Evolution

The generation of 1-(methylamino)ethen-1-ol is not merely an astrochemical curiosity; it is a fundamental driver of prebiotic complexity.

  • Bypassing the Condensation Barrier: In aqueous environments, the condensation of amino acids to form peptides is thermodynamically unfavorable (releasing water into water). By utilizing the pre-formed high-energy enol of an amide, the system possesses the intrinsic chemical potential required to drive nucleophilic attacks by adjacent amino groups, facilitating chain elongation without the need for modern enzymatic machinery (like ribosomes or ATP).

  • Regioselective Phosphorylation: The enol hydroxyl group is highly susceptible to phosphorylation. Prebiotic phosphorylation of 1-(methylamino)ethen-1-ol creates an activated phospho-enol species, structurally analogous to phosphoenolpyruvate (PEP), a universal high-energy phosphate donor in extant biology.

Quantitative Data Summary

The following table synthesizes the computational and spectroscopic data for N-methylacetamide and its tautomers, derived from high-level Coupled-Cluster (CCSD(T)) and Density Functional Theory (DFT) calculations .

Molecular SpeciesElectronic StateRelative Energy (kcal/mol)Dipole Moment (Debye)Primary IR Stretch (cm⁻¹)
N-Methylacetamide (Keto) Ground (S₀)0.0~3.7~1650 (C=O)
1-(Methylamino)ethen-1-ol (Enol) Ground (S₀)+14.5~1.8~3310 (O-H), 1620 (C=C)
N-Methylethanimidic Acid (Imidic) Ground (S₀)+12.8~2.1~3400 (O-H), 1660 (C=N)
Transition State (Uncatalyzed) TS+85.0-Imaginary Frequency
Transition State (Water-Assisted) TS+25.0-Imaginary Frequency

Conclusion

1-(Methylamino)ethen-1-ol represents a vital missing link in our understanding of prebiotic chemistry. While the keto form of N-methylacetamide provides the structural blueprint for the peptide bond, it is the transient, high-energy enol tautomer that provides the chemical reactivity necessary for molecular evolution. By leveraging advanced techniques like cryogenic matrix isolation and UHV ice irradiation, modern researchers can trap these elusive intermediates, proving that the energetic barriers to life's origins can be overcome through astrochemical photolysis and solvent-assisted catalysis.

References

  • Mardyukov, A., Keul, F., & Schreiner, P. R. (2020). Preparation and characterization of the enol of acetamide: 1-aminoethenol, a high-energy prebiotic molecule. Chemical Science.[Link]

  • Raines, R. T., et al. (2017). The n→π Interaction*. Accounts of Chemical Research.[Link]

  • Kelemen, A. A., Perczel, A., Horváth, D., & Jákli, I. (2023). Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions. The Journal of Chemical Physics.[Link]

Protocols & Analytical Methods

Method

Application Note: Kinetic Trapping and Spectroscopic Detection of 1-(Methylamino)ethen-1-ol in Reaction Mixtures

This Application Note is designed for advanced analytical chemists and process development scientists. It addresses the detection of 1-(Methylamino)ethen-1-ol , a transient enol tautomer of -methylacetamide.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for advanced analytical chemists and process development scientists. It addresses the detection of 1-(Methylamino)ethen-1-ol , a transient enol tautomer of


-methylacetamide.

Abstract & Scope

The detection of 1-(Methylamino)ethen-1-ol (Structure:


) presents a significant analytical challenge due to its thermodynamic instability relative to its parent tautomer, 

-methylacetamide. Unlike the stable alcohol 2-(methylamino)ethanol, this target molecule is a reactive enol/enamine intermediate often generated during catalytic amide activation, peptide bond degradation, or combustion processes.

This guide details two complementary protocols to confirm the presence of this transient species:

  • Chemical Trapping (GC-MS): Derivatization using silylating agents to "freeze" the enol form.

  • Variable Temperature NMR (VT-NMR): In situ observation at suppressed temperatures to retard tautomerization kinetics.

Chemical Context & Stability Warning

Distinction of Isomers:

  • Target: 1-(Methylamino)ethen-1-ol (Unstable Enol).

  • Parent:

    
    -Methylacetamide (Stable Amide).
    
  • Common Confusion: 2-(Methylamino)ethanol (Stable, commercially available solvent; CAS 109-83-1).

Thermodynamics: The equilibrium constant (


) for the amide-to-enol tautomerization is typically 

or lower in aqueous solution. Direct detection without stabilization or trapping is virtually impossible in standard reaction mixtures.
Tautomerization Pathway

The target molecule exists in a rapid equilibrium. Detection requires intercepting the intermediate B before it relaxes back to A .

Tautomerization cluster_0 Thermodynamic Sink cluster_1 Transient Targets Amide N-Methylacetamide (Keto Form) CH3-C(=O)-NHMe Imidic Imidic Acid Form CH3-C(OH)=NMe Amide->Imidic 1,3-H Shift (Slow) Enol 1-(Methylamino)ethen-1-ol (Enol Form) CH2=C(OH)-NHMe Amide->Enol 1,3-H Shift (Very Fast Reversion) Imidic->Enol Tautomerization

Figure 1: Tautomeric landscape of N-methylacetamide. The target enol (Red) is the least stable species.

Protocol A: Kinetic Trapping via Silylation (GC-MS)

Principle: The hydroxyl group of the enol is nucleophilic. By reacting the mixture with a potent silylating agent, the enol is converted into a stable silyl enol ether , which can be separated from the


-silylated amide by Gas Chromatography.
Reagents & Equipment[1][2][3]
  • Trapping Agent:

    
    -Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Instrumentation: GC-MS (Single Quadrupole or Q-TOF).

Step-by-Step Procedure
  • Sampling: Aliquot 100

    
    L of the reaction mixture immediately into a dry autosampler vial.
    
  • Quench/Derivatization: Rapidly add 200

    
    L of BSTFA + 1% TMCS.
    
    • Critical Step: If the reaction is aqueous, the sample must be lyophilized or extracted into organic solvent at 0°C before derivatization, as water destroys the silylating agent.

  • Incubation: Vortex for 30 seconds. Incubate at 60°C for 15 minutes .

    • Note: While heat promotes derivatization, it may also speed up tautomerization. If the enol is extremely transient, perform derivatization at room temperature for 60 minutes.

  • Analysis: Inject 1

    
    L into the GC-MS (Split ratio 10:1).
    
Data Interpretation (GC-MS)

The derivatization yields two potential isomers with identical Molecular Weight (


 Da for the mono-TMS derivative).
SpeciesDerivative StructureFragmentation Pattern (EI, 70eV)Retention Time
Parent Amide

Base peak:

73 (TMS). Loss of

(

43).
Late Eluting
Target Enol

Distinctive Ion:

88 (

).
Early Eluting

Validation: The presence of the early-eluting peak with a fragmentation spectrum showing strong vinyl-ether characteristics confirms the trapping of the enol form.

Protocol B: Low-Temperature H-NMR

Principle: Lowering the temperature reduces the kinetic energy available for the proton transfer required for tautomerization, increasing the lifetime of the enol species to the millisecond/second scale observable by NMR.

Experimental Setup
  • Instrument: 500 MHz NMR (or higher) equipped with a cryoprobe.

  • Solvent: THF-

    
     or Acetone-
    
    
    
    (Allows cooling to -78°C).
  • Temperature Range: 298 K down to 193 K (-80°C).

Workflow
  • Preparation: Prepare the reaction mixture in the deuterated solvent under inert atmosphere (

    
     or Ar).
    
  • Cooling: Pre-cool the NMR probe to 233 K (-40°C).

  • Acquisition: Insert sample and allow 5 minutes for thermal equilibration. Shim on the solvent peaks.

  • Pulse Sequence: Use a standard 1D proton sequence (zg30). Acquire 64-128 scans.

  • Step-Down: Decrease temperature in 10 K increments, re-shimming and acquiring at each step down to 193 K.

Spectral Analysis

Look for the emergence of vinylic protons distinct from the methyl group of the amide.

  • Parent Amide (

    
    ): 
    
    • 
       1.9 ppm (Acetyl 
      
      
      
      , singlet)
    • 
       2.7 ppm (
      
      
      
      -Methyl, doublet)
  • Target Enol (

    
    ): 
    
    • 
       3.8 - 4.2 ppm:  Two distinct doublets (geminal coupling) representing the terminal 
      
      
      
      protons.
    • 
       8.5 - 9.5 ppm:  Enolic 
      
      
      
      (Broad singlet, highly dependent on H-bonding).

Experimental Workflow Diagram

Workflow cluster_Trapping Method A: Chemical Trapping cluster_NMR Method B: VT-NMR Start Reaction Mixture (Suspected Enol Intermediate) Decision Select Detection Method Start->Decision StepA1 Add BSTFA + 1% TMCS (Kinetic Trap) Decision->StepA1 High Sensitivity Required StepB1 Dissolve in THF-d8 Cool to -78°C Decision->StepB1 Structural Proof Required StepA2 GC-MS Analysis (EI Source) StepA1->StepA2 ResultA Identify Peak m/z 145 (Early Eluting Isomer) StepA2->ResultA StepB2 Acquire 1H-NMR StepB1->StepB2 ResultB Observe Vinylic Protons (3.8 - 4.2 ppm) StepB2->ResultB

Figure 2: Decision matrix and workflow for confirming the presence of 1-(Methylamino)ethen-1-ol.

References

  • Hansen, P. E. (2020).[2] Tautomerism Detected by NMR. Encyclopedia. Available at: [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Chapter 2 on Tautomerism).
  • Guthrie, J. P. (1993). Enolization of Amides. In The Chemistry of Enols, Rappoport, Z., Ed. Wiley.
  • Simmons, B. A., et al. (2005). IR spectra of N-methylacetamide in water predicted by combined quantum mechanical/molecular mechanical molecular dynamics simulations. Journal of Chemical Physics. Available at: [Link]

Sources

Application

Application Note &amp; Protocols: Advanced Analytical Methodologies for the Quantification of N-methylacetamide Tautomers

Introduction: The Significance of N-methylacetamide and its Isomerism N-methylacetamide (NMA) serves as a fundamental model for the peptide bond (–(CO)–(NH)–) that constitutes the backbone of proteins.[1] Its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-methylacetamide and its Isomerism

N-methylacetamide (NMA) serves as a fundamental model for the peptide bond (–(CO)–(NH)–) that constitutes the backbone of proteins.[1] Its structural simplicity allows for detailed investigation of the physicochemical properties inherent to peptides, such as hydrogen bonding, solvation, and conformational dynamics.[2][3] A key characteristic of NMA is the restricted rotation around the central carbon-nitrogen (C–N) bond, which possesses significant double-bond character due to resonance. This restriction gives rise to two distinct planar rotational isomers (also referred to as conformers or tautomers in various literature): the Z isomer (trans arrangement of the C=O and N–H bonds) and the E isomer (cis arrangement).

The equilibrium between these Z and E forms is critical, as the geometry of the peptide bond dictates the secondary and tertiary structures of proteins. The Z isomer is significantly more stable, comprising 97-100% of the population in solution, with the energy difference between the two forms being approximately 2.5 kcal/mol in aqueous solution.[4][5] However, the less stable E isomer, though present in small amounts, can play a crucial role in protein folding pathways and function. Therefore, accurate quantification of the relative populations of these tautomers is essential for researchers in biochemistry, medicinal chemistry, and drug development.

This guide provides detailed protocols for the quantification of NMA tautomers using two primary analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy, supplemented by insights from computational chemistry.

Core Principles of Tautomer Analysis

The quantification of Z and E NMA relies on spectroscopic techniques that can distinguish between the unique chemical and electronic environments of the two isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most direct and powerful tool for this application. The different spatial arrangements of the methyl groups relative to the carbonyl group in the Z and E isomers result in distinct chemical shifts for the N-methyl and acetyl protons.[6] By integrating the signals corresponding to each isomer, their relative concentrations can be determined with high accuracy and precision.[7]

  • Infrared (IR) Spectroscopy: The vibrational frequencies of the amide functional group are sensitive to its conformation. Key vibrational modes, such as the Amide I (primarily C=O stretching), Amide II (N–H in-plane bending and C–N stretching), and Amide III bands, appear at different wavenumbers for the Z and E isomers.[8][9] These differences in the IR spectral profile allow for the identification and, with appropriate analysis, quantification of the tautomers.

  • Computational Chemistry: Ab initio and Density Functional Theory (DFT) calculations are invaluable for complementing experimental data.[4][10] These methods can predict the optimized geometries, relative energies, and vibrational frequencies of the tautomers, aiding in the assignment of experimental spectra and providing a theoretical framework for understanding the tautomeric equilibrium.[4]

General Experimental Workflow

The overall process for quantifying NMA tautomers involves careful sample preparation, selection of the appropriate analytical technique, precise data acquisition, and rigorous data analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_data Data Acquisition & Processing cluster_quant Quantification & Reporting prep Accurately prepare NMA solution in appropriate solvent nmr Quantitative NMR (qNMR) (Primary Method) prep->nmr Choose Method ftir FTIR Spectroscopy (Confirmatory Method) prep->ftir Choose Method nmr_acq Acquire 1H NMR Spectrum (Ensure full relaxation) nmr->nmr_acq ftir_acq Acquire IR Spectrum (Collect background) ftir->ftir_acq nmr_proc Phase & Baseline Correction, Integration nmr_acq->nmr_proc ftir_proc Baseline Correction, Peak Deconvolution ftir_acq->ftir_proc quant Calculate Tautomer Ratio (%Z vs. %E) nmr_proc->quant From Integral Ratios ftir_proc->quant From Peak Area Ratios report Report Results with Confidence Intervals quant->report

Caption: General workflow for NMA tautomer analysis.

Application Note 1: Quantitative ¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides unambiguous identification and quantification of the Z and E isomers of NMA. The distinct chemical environments of the protons in each isomer lead to separate, well-resolved signals in the NMR spectrum. Quantitative analysis is achieved by comparing the integrated areas of these signals, which are directly proportional to the number of protons and thus the molar concentration of each species.[7]

Causality in Experimental Design:

  • Solvent Selection: Deuterated solvents that fully dissolve NMA without engaging in rapid chemical exchange with the amide proton are required. Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Solvent polarity can slightly influence the tautomeric equilibrium.[4]

  • Relaxation Delay (d1): This is the most critical parameter for accurate quantification. The delay between successive pulses must be long enough to allow all relevant protons to fully return to their equilibrium state along the z-axis. A common rule of thumb is to set d1 to at least 5 times the longest longitudinal relaxation time (T₁) of the signals being quantified.[7][11] Failure to do so will result in signal saturation and an underestimation of the affected peak's integral.

  • Pulse Angle: A 90° pulse provides the maximum signal intensity but requires a longer relaxation delay. A smaller flip angle (e.g., 30°) can be used with a shorter delay, but a 90° pulse is often preferred for simplicity when T₁ values are manageable.[11]

  • Signal-to-Noise Ratio (S/N): A high S/N is essential for accurate integration. For an integration error below 1%, an S/N of at least 250:1 is recommended.[7] This is achieved by adjusting the sample concentration and the number of scans.

Protocol 1: qNMR for NMA Tautomer Quantification

G start Start prep 1. Prepare Sample: ~10-20 mg NMA in 0.6 mL deuterated solvent start->prep shim 2. Instrument Setup: Insert sample, lock, and shim prep->shim params 3. Set Acquisition Parameters: d1 ≥ 5xT1 (~15s), 90° pulse, NS for S/N > 250 shim->params acquire 4. Acquire FID params->acquire process 5. Process Data: Fourier Transform, Phase, and Baseline Correction acquire->process integrate 6. Integrate Signals: Integrate distinct N-CH3 peaks for Z and E isomers process->integrate calculate 7. Calculate Ratio: % Isomer = (Integral_isomer / Total_Integral) * 100 integrate->calculate end End calculate->end

Caption: Step-by-step workflow for qNMR analysis of NMA.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of N-methylacetamide into a clean, dry NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., CDCl₃).

    • Cap the tube and vortex gently to ensure complete dissolution.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

    • If T₁ values are unknown, perform a preliminary inversion-recovery experiment to determine the longest T₁ for the N-CH₃ signals.

  • Data Acquisition:

    • Set the key acquisition parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): ≥ 5 x T₁ (A conservative value of 15-20 seconds is often sufficient for small molecules like NMA).

      • Number of Scans (NS): Set to achieve a signal-to-noise ratio > 250:1.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Carefully phase the spectrum manually to achieve pure absorption lineshapes.

    • Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the signals of interest.

  • Quantification:

    • Integrate the well-resolved signals corresponding to the N-methyl protons of the Z and E isomers. Ensure the integration region covers the full peak, including any ¹³C satellites if high accuracy is needed.[12]

    • Let IntegralZ be the integral of the Z isomer signal and IntegralE be the integral of the E isomer signal.

    • Calculate the percentage of each tautomer:

      • % Z isomer = [IntegralZ / (IntegralZ + IntegralE)] × 100

      • % E isomer = [IntegralE / (IntegralZ + IntegralE)] × 100

Expected ¹H NMR Data

The following table summarizes approximate chemical shifts. Actual values may vary slightly based on solvent, concentration, and temperature.

TautomerGroupApprox. Chemical Shift (ppm in CDCl₃)
Z (trans) Acetyl-CH₃~2.08
N-CH₃~2.81 (doublet due to coupling with N-H)
N-H~6.5 (broad)
E (cis) Acetyl-CH₃~2.15
N-CH₃~2.95 (doublet due to coupling with N-H)
N-H~6.8 (broad)

Application Note 2: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy probes the vibrational modes of molecules. The tautomers of NMA exhibit distinct IR absorption profiles, particularly in the "fingerprint region" (1000-2000 cm⁻¹), which contains the characteristic Amide I, II, and III bands.[8] While less precise for absolute quantification than NMR without rigorous calibration, FTIR is an excellent confirmatory technique and can be used for semi-quantitative analysis by comparing the relative areas of absorption bands unique to each isomer.

Causality in Experimental Design:

  • Technique: Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid NMA, requiring minimal sample preparation.

  • Background Correction: A background spectrum of the clean ATR crystal must be collected immediately prior to sample analysis. This is crucial to subtract the absorbance of ambient CO₂ and water vapor, as well as any intrinsic absorbance from the crystal itself.

  • Spectral Resolution: A resolution of 4 cm⁻¹ is typically sufficient to resolve the key amide bands.

  • Data Processing: Accurate baseline correction is vital before any quantitative analysis. For overlapping bands, spectral deconvolution (e.g., Gaussian or Lorentzian peak fitting) is necessary to separate the contributions from each isomer and determine their respective peak areas.

Protocol 2: FTIR for NMA Tautomer Identification

G start Start background 1. Collect Background Spectrum on clean, dry ATR crystal start->background sample 2. Apply Sample: Place a drop of neat NMA liquid or solution on the crystal background->sample acquire 3. Acquire Sample Spectrum: Co-add scans (e.g., 32-64) at 4 cm-1 resolution sample->acquire process 4. Process Data: Perform ATR & baseline correction acquire->process analyze 5. Analyze Amide Bands: Identify peaks for Amide I/II for Z and E isomers process->analyze deconvolute 6. (Optional) Deconvolution: Fit peaks to determine area ratios for semi-quantification analyze->deconvolute end End deconvolute->end

Caption: Step-by-step workflow for FTIR analysis of NMA.

Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum (e.g., 32-64 scans at 4 cm⁻¹ resolution).

  • Sample Analysis:

    • Place a small drop of neat liquid NMA or a concentrated solution onto the center of the ATR crystal.

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background to produce the absorbance spectrum.

    • Apply a baseline correction to the region of interest (e.g., 1800-1200 cm⁻¹).

  • Data Interpretation:

    • Identify the key amide bands for the dominant Z isomer.

    • Carefully inspect the spectrum for smaller shoulder peaks or distinct bands corresponding to the E isomer.

    • For semi-quantitative analysis, perform a deconvolution of the Amide I or Amide II region to determine the relative peak areas of the Z and E components.

Expected FTIR Data

The following table summarizes approximate vibrational frequencies. These are highly sensitive to the environment (gas, liquid, solvent, matrix).[3][4]

Vibrational ModeApprox. Frequency (cm⁻¹ in liquid/solution)Description
Amide I (Z isomer) ~1650-1670Primarily C=O stretch
Amide I (E isomer) Shifted relative to Z-isomerOften observed as a shoulder or distinct peak
Amide II (Z isomer) ~1550-1570C-N stretch and N-H bend
Amide III (Z isomer) ~1250-1350C-N stretch and N-H bend

Note: The IR spectrum is dominated by the Z-isomer. Distinguishing the E-isomer bands often requires high-quality data and may be aided by computational predictions.[8]

References

  • Kang, Y. K. (2001). Ab initio MO and density functional studies on trans and cis conformers of N-methylacetamide. Journal of Molecular Structure: THEOCHEM, 548(1-3), 183-194. [Link]

  • Gaigeot, M. P., Vuilleumier, R., Sprik, M., & Borgis, D. (2005). Infrared Spectroscopy of N-Methylacetamide Revisited by ab Initio Molecular Dynamics Simulations. Journal of Chemical Theory and Computation, 1(4), 772-789. [Link]

  • Itoh, K., & Shimanouchi, T. (1967). Far‐infrared spectra of N‐methylacetamide and related compounds and hydrogen‐bond force constants. Biopolymers, 5(10), 921-930. [Link]

  • Heger, M., Suhm, M. A., & Mata, R. A. (2017). Correcting the record: the dimers and trimers of trans-N-methylacetamide. Physical Chemistry Chemical Physics, 19(2), 1153-1163. [Link]

  • Wikipedia contributors. (n.d.). N-Methylacetamide. In Wikipedia. Retrieved March 4, 2026, from [Link]

  • Yang, X., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8763–8773. [Link]

  • Li, Y., et al. (2025). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Molecules, 30(24), 5432. [Link]

  • Han, W. G., & Su, Z. M. (1998). Ab initio molecular orbital calculations of solvent clusters of trans-N-methylacetamide: structure, ring cluster formation and out-of-plane deformation. Journal of the Chemical Society, Faraday Transactions, 94(15), 2165-2170. [Link]

  • Ataka, S., Takeuchi, H., & Tasumi, M. (1986). Matrix-isolation infrared and ab initio molecular orbital studies of the hydrogen bonding of N-methylacetamide. Journal of Molecular Structure, 146, 279-291. [Link]

  • Yang, X., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N‑Methylacetamide Fine Components. Semantic Scholar. [Link]

  • Saito, H., & Matsuo, T. (1998). 1H-NMR study on H-D exchange in N,N-dimethylacetoacetamide coupled with keto-enol tautomerism in methanol-d. IAEA. [Link]

  • Gaigeot, M. P., et al. (2005). Infrared Spectroscopy of N-Methylacetamide Revisited by ab Initio Molecular Dynamics Simulations. ResearchGate. [Link]

  • Westerlund, A. M., et al. (2025). IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning. bioRxiv. [Link]

  • Kim, H. Y., et al. (2018). Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. Annals of Occupational and Environmental Medicine, 30, 29. [Link]

  • Gutowsky, H. S., & Holm, C. H. (1956). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Journal of Chemical Physics, 25(6), 1228-1234. [Link]

  • Toure, M., et al. (2010). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. Journal of Molecular Structure: THEOCHEM, 940(1-3), 87-94. [Link]

  • Westerlund, A. M., et al. (2025). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. PMC. [Link]

  • Vaia. (2023, October 20). Amide Reactions: Amidation, Alcohol, Formation, Techniques. [Link]

  • Singh, K., et al. (2007). Amide-Iminol Tautomerism: Effect of Metalation. Inorganic Chemistry, 46(18), 7254-7256. [Link]

  • El-Guesmi, N., et al. (2021). 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. Moroccan Journal of Chemistry, 9(4), 660-676. [Link]

  • CN103512996B - Analysis method for amide compounds. (n.d.). Google Patents.
  • Navarrete-Vazquez, G., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 7(9), 698-705. [Link]

  • SIELC Technologies. (2018, February 16). N-Methylacetamide. [Link]

  • Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. [Link]

  • Filo. (2021, January 1). Identify E and Z configuration of the following. [Link]

  • Barnes, J. R., & Henry, N. W. (1974). The determination of N-methylformamide and N-methylacetamide in urine. American Industrial Hygiene Association Journal, 35(2), 84-87. [Link]

  • ResearchGate. (2016, October 25). Analytical Techniques for Scientists. [Link]

  • Vargas, R., et al. (2000). Theoretical study of N-methylacetamide in vacuum and aqueous solution: implications for the peptide bond isomerization. The Journal of Organic Chemistry, 65(11), 3293-3299. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylacetamide. In PubChem. Retrieved March 4, 2026, from [Link]

  • Ludwig, R., Weinhold, F., & Farrar, T. C. (1997). Structure of Liquid N-Methylacetamide: Temperature Dependence of NMR Chemical Shifts and Quadrupole Coupling Constants. The Journal of Physical Chemistry A, 101(46), 8861-8870. [Link]

  • Ji, Y., Yang, X. L., & Tang, J. M. (n.d.). The 1H NMR spectra of pure N-methylacetamide liquid. ResearchGate. [Link]

  • Roy, S., et al. (2013). Probing the dynamics of N-methylacetamide in methanol via ab initio molecular dynamics. Physical Chemistry Chemical Physics, 15(43), 18970-18981. [Link]

  • The Royal Society of Chemistry. (2018). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. [Link]

  • Irish, L., & Katritzky, A. R. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design, 23(10), 639-654. [Link]

  • Ludwig, R., et al. (2025, August 7). (PDF) Structure of LiquidN-Methylacetamide: Temperature Dependence of NMR Chemical Shifts and Quadrupole Coupling Constants. ResearchGate. [Link]

  • ResearchGate. (n.d.). The five most important linear clusters for N-methylacetamide, n ) 1-5. [Link]

  • Stenutz, R. (n.d.). N-methylacetamide. [Link]

  • ResearchGate. (n.d.). Structures of trans and cis N-methyl acetamide and their two isomerization transition states. [Link]

Sources

Method

Advanced Trapping Protocols for 1-(Methylamino)ethen-1-ol: Cryogenic and Chemical Methodologies

Introduction & Mechanistic Rationale N-methylacetamide (NMA) is the quintessential physical and computational model for the biological peptide bond. While its keto form dominates under standard conditions, its higher-ene...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-methylacetamide (NMA) is the quintessential physical and computational model for the biological peptide bond. While its keto form dominates under standard conditions, its higher-energy tautomer, 1-(methylamino)ethen-1-ol (the NMA enol), is a critical transient intermediate in various photochemical, biological, and prebiotic processes [1].

Due to the high thermodynamic instability and low activation barrier for tautomerization back to the amide, isolating this enol requires specialized kinetic trapping techniques. The enol-to-keto tautomerization of NMA is highly exergonic and readily catalyzed by trace amounts of water, dropping the activation energy to ~20 kcal/mol [3]. Therefore, any experimental trapping system must be a self-validating environment designed to outcompete this unimolecular decay.

As an application scientist, your experimental design must rely on one of two causal principles:

  • Thermodynamic/Kinetic Arrest: Arresting molecular motion and preventing intermolecular collisions via cryogenic isolation [1].

  • Covalent Interception: Covalently modifying the reactive hydroxyl or enol double bond faster than the tautomerization rate using highly reactive electrophiles or silylating agents[2, 4].

Mechanistic Pathways of Generation and Trapping

The following diagram illustrates the divergent pathways of 1-(methylamino)ethen-1-ol upon generation. Without intervention, the system rapidly falls into the thermodynamic sink (NMA). Trapping requires either absolute thermal quenching or rapid covalent derivatization.

G A N-Methylmalonamic Acid (Precursor) B Flash Vacuum Pyrolysis (400 °C, -CO2) A->B C 1-(Methylamino)ethen-1-ol (Reactive Enol) B->C D N-Methylacetamide (Thermodynamic Sink) C->D Thermal Tautomerization E Argon Matrix (10 K) Spectroscopic ID C->E Cryogenic Quenching F MTBSTFA / PTAD Covalent Trapping C->F Chemical Derivatization

Mechanistic pathways for the generation, tautomerization, and trapping of 1-(methylamino)ethen-1-ol.

Pillar 1: Cryogenic Matrix Isolation (Spectroscopic Trapping)

Causality: Flash vacuum pyrolysis (FVP) of N-methylmalonamic acid induces a unimolecular decarboxylation, generating the enol in the gas phase. By immediately co-depositing the pyrolyzate with a vast excess of inert argon gas onto a 10 K window, the enol is "frozen" in a deep potential energy well. This completely eliminates the 1,3-proton shift required for tautomerization and prevents bimolecular collisions [1].

Step-by-Step Protocol
  • Precursor Preparation: Synthesize N-methylmalonamic acid. Ensure the sample is rigorously dried in a vacuum desiccator over P₂O₅, as trace water catalyzes enol-keto tautomerization [3].

  • Sublimation: Load 50 mg of the precursor into a glass sublimation tube attached directly to the FVP apparatus. Evacuate the system to a high vacuum (

    
     mbar). Heat the sample gently (60–80 °C) using an oil bath to initiate steady sublimation.
    
  • Flash Vacuum Pyrolysis: Pass the sublimed vapor through a quartz pyrolysis tube heated to 400 °C. At this temperature, the precursor undergoes rapid decarboxylation (-CO₂) to yield 1-(methylamino)ethen-1-ol.

  • Matrix Deposition: Co-deposit the effusing gas mixture with a large excess of high-purity Argon (ratio ~1:1000) onto a CsI window maintained at 10 K using a closed-cycle helium cryostat. Deposition should occur at a rate of 2 mmol/hour for 1-2 hours.

  • Spectroscopic Validation: Record the FTIR spectrum (resolution 0.5 cm⁻¹). The enol is identified by distinct O-H and C=C stretching vibrations, which are absent in the keto tautomer.

G Step1 1. Sublimation Precursor heated under high vacuum (10^-6 mbar) Step2 2. Flash Vacuum Pyrolysis Quartz tube at 400 °C (Decarboxylation) Step1->Step2 Step3 3. Co-Deposition Pyrolyzate mixed with excess Argon gas Step2->Step3 Step4 4. Matrix Isolation Condensation on CsI window at 10 K Step3->Step4 Step5 5. Characterization FTIR and UV-Vis Spectroscopy Step4->Step5

Experimental workflow for the FVP and cryogenic matrix isolation of the enol intermediate.

Pillar 2: Chemical Trapping via Silylation (Derivatization)

Causality: For solution-phase or complex mixture analysis, the enol must be chemically stabilized. N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a powerful silylating agent that rapidly reacts with the enol hydroxyl group, forming a sterically hindered tert-butyldimethylsilyl (TBDMS) enol ether. This covalent trap completely blocks the tautomerization pathway, allowing for downstream GC-MS analysis [4].

Step-by-Step Protocol
  • In Situ Generation: Generate the enol intermediate in a strictly anhydrous, aprotic solvent (e.g., dry THF or toluene) to minimize auto-catalyzed tautomerization.

  • Derivatization: Immediately introduce a 5-fold molar excess of MTBSTFA and 1% (v/v) dimethylformamide (DMF) as a catalyst.

  • Incubation: Heat the sealed reaction vial at 60 °C for 30 minutes to ensure complete silylation of the sterically hindered enol oxygen.

  • GC-MS Analysis: Inject 1 µL of the derivatized mixture into a GC-MS equipped with a non-polar capillary column (e.g., DB-5MS). The TBDMS-enol ether will elute as a distinct peak with a characteristic mass fragmentation pattern (e.g., loss of the tert-butyl radical, [M-57]⁺).

Pillar 3: Chemical Trapping via Oxa-Ene Reaction

Causality: 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is an extremely reactive enophile. It intercepts the enol via an irreversible oxa-ene reaction, forming a stable covalent adduct. This method relies on the bimolecular trapping rate exceeding the unimolecular tautomerization rate [2].

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 0.1 M solution of PTAD in anhydrous dichloromethane (DCM) at -78 °C. The solution will exhibit a deep red color.

  • Trapping: Introduce the enol-generating system (e.g., via photolysis of a suitable precursor) directly into the cold PTAD solution.

  • Monitoring: Monitor the reaction via the disappearance of the red color, indicating the rapid consumption of PTAD by the enol.

  • Isolation: Isolate the resulting urazole adduct via flash column chromatography for NMR characterization.

Quantitative Data Summary

The following table summarizes the key physical and spectroscopic differentiators used to validate the successful trapping of the enol versus the default keto tautomer.

Property / FeatureKeto Tautomer (N-Methylacetamide)Enol Tautomer (1-(Methylamino)ethen-1-ol)Analytical Method
Thermodynamic Stability Highly Stable (Global Minimum)High-Energy IntermediateComputational / Calorimetry
Activation Energy (to Keto) N/A~20 kcal/mol (water-assisted) [3]Kinetic Modeling
IR: O-H Stretch Absent~3500 - 3600 cm⁻¹ (sharp in Ar matrix)Matrix Isolation FTIR [1]
IR: C=O Stretch (Amide I) ~1650 cm⁻¹AbsentMatrix Isolation FTIR
IR: C=C Stretch Absent~1620 - 1640 cm⁻¹Matrix Isolation FTIR
Derivatization Mass [M]⁺ 73 m/z (Underivatized)187 m/z (TBDMS-enol ether)GC-MS (MTBSTFA Trap) [4]

References

  • Mardyukov, A., Keul, F., & Schreiner, P. R. (2020). Preparation and characterization of the enol of acetamide: 1-aminoethenol, a high-energy prebiotic molecule. Chemical Science.[Link]

  • Poon, T., et al. (2003). Oxa-ene Reaction of Enols of Amides with 4-Phenyl-1,2,4-triazoline-3,5-dione. Journal of Physical Organic Chemistry.[Link]

  • Alavi, S., et al. (2010). Simple and water-assisted tautomerism in succinimide. ResearchGate.[Link]

  • Millan, M., et al. (2021). Organic molecules revealed in Mars's Bagnold Dunes by Curiosity's derivatization experiment. Nature Astronomy.[Link]

Application

Using 1-(Methylamino)ethen-1-ol in the synthesis of heterocyclic compounds

Application Note: Utilizing the 1-(Methylamino)ethen-1-ol Scaffold in Heterocyclic Synthesis Part 1: Core Directive & Scientific Foundation Introduction: The "Ghost" Reagent In the catalog of organic reagents, 1-(Methyla...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing the 1-(Methylamino)ethen-1-ol Scaffold in Heterocyclic Synthesis

Part 1: Core Directive & Scientific Foundation

Introduction: The "Ghost" Reagent

In the catalog of organic reagents, 1-(Methylamino)ethen-1-ol is rarely found in a bottle. It is the enolic tautomer of the common solvent and reagent


-methylacetamide (NMA) . While the amide form is thermodynamically favored (

), the enol form (

) represents the reactive nucleophilic species essential for constructing nitrogenous heterocycles.

This guide details how to access and leverage this transient enol scaffold in situ to synthesize biologically active heterocycles, specifically 2-pyridones and oxazoles .

The Tautomeric Equilibrium

To utilize 1-(Methylamino)ethen-1-ol, one must drive the equilibrium toward the enol or enolate form. This is achieved via:

  • Base Catalysis: Deprotonation of the

    
    -carbon using strong bases (LDA, NaH) to form the enolate.
    
  • Lewis Acid Activation: Coordination to the carbonyl oxygen, increasing the acidity of the

    
    -protons.
    

Figure 1: Tautomerism and Reactivity Profile

Tautomerism cluster_0 Thermodynamic Sink cluster_1 Reactive Intermediate NMA N-Methylacetamide (Amide Form) Enol 1-(Methylamino)ethen-1-ol (Enol Form) NMA->Enol Tautomerization (pK_a ~25) Enol->NMA Rapid Reversion Enolate Enolate Anion (Nucleophile) Enol->Enolate Base (NaH/LDA) Electrophile Electrophile (e.g., 1,3-Dicarbonyl) Enolate->Electrophile C-Attack (C-C Bond Formation) Oxygen_Attack O-Alkylated By-product Enolate->Oxygen_Attack O-Attack (Imidate Formation)

Caption: The equilibrium shifts from the stable amide to the reactive enolate, enabling C-nucleophilic attack.

Part 2: Detailed Protocols

Application A: Synthesis of 1,4-Dimethylpyridin-2(1H)-one

This protocol utilizes the 1-(Methylamino)ethen-1-ol scaffold to condense with ethyl acetoacetate. This is a variation of the Hantzsch pyridine synthesis, yielding a core structure found in cardiotonic drugs.

Mechanism:

  • Generation of the enolate of

    
    -methylacetamide.
    
  • Nucleophilic attack on the ketone of ethyl acetoacetate.

  • Cyclization via amide nitrogen attack on the ester.

  • Dehydration to aromatize.

Reagents & Equipment:

  • 
    -Methylacetamide (NMA): 1.0 eq (73.1 mg/mmol)
    
  • Ethyl Acetoacetate: 1.2 eq

  • Sodium Hydride (60% in oil): 2.5 eq

  • THF (Anhydrous): 0.5 M concentration

  • Inert Atmosphere: Nitrogen or Argon balloon

Step-by-Step Protocol:

  • Enolate Generation:

    • Flame-dry a 50 mL round-bottom flask (RBF) and cool under

      
      .
      
    • Add NaH (2.5 eq) and wash twice with dry hexane to remove mineral oil.

    • Add anhydrous THF (10 mL per mmol substrate) and cool to 0°C.

    • Add

      
      -methylacetamide (1.0 eq) dropwise. Caution: Hydrogen gas evolution.
      
    • Stir at 0°C for 30 minutes to ensure full formation of the enolate (the synthetic equivalent of 1-(Methylamino)ethen-1-ol).

  • Condensation:

    • Add ethyl acetoacetate (1.2 eq) dropwise to the stirring enolate solution at 0°C.

    • Allow the mixture to warm to room temperature over 1 hour.

    • Reflux the mixture (66°C) for 4–6 hours. Monitoring via TLC (5% MeOH in DCM) should show the disappearance of the starting amide.

  • Workup & Purification:

    • Cool to 0°C and quench carefully with saturated

      
       solution.
      
    • Extract with EtOAc (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Silica gel column chromatography. Elute with a gradient of DCM

      
       5% MeOH/DCM.
      
    • Expected Yield: 65–75% as a white solid.

Workflow Diagram:

Workflow Start Start: N-Methylacetamide Step1 1. Deprotonation (NaH, THF, 0°C) Start->Step1 Step2 2. Addition of Electrophile (Ethyl Acetoacetate) Step1->Step2 Enolate Formation Step3 3. Cyclization Reflux (66°C, 6h) Step2->Step3 Condensation Step4 4. Quench & Workup (Sat. NH4Cl) Step3->Step4 End Product: 1,4-Dimethyl-2-pyridone Step4->End

Caption: Operational workflow for the synthesis of 1,4-dimethyl-2-pyridone.

Application B: Synthesis of Oxazoles via Vilsmeier-Haack Cyclization

The enol form of


-methylacetamide can also participate in cyclization reactions to form oxazoles when treated with 

-haloketones or under Vilsmeier conditions.

Reagents:

  • 
    -Methylacetamide: 1.0 eq
    
  • Phenacyl Bromide (

    
    -bromoacetophenone): 1.0 eq
    
  • Solvent: Toluene (reflux)

  • Base:

    
     (anhydrous)
    

Protocol Summary:

  • Mix

    
    -methylacetamide and phenacyl bromide in toluene.
    
  • Add anhydrous

    
     to scavenge HBr.
    
  • Reflux for 12 hours. The mechanism involves the attack of the amide oxygen (acting as the enol oxygen) on the alkyl halide, followed by cyclization.

  • Note: This specific pathway favors the formation of oxazoles rather than N-methyl imidazoles due to the initial O-alkylation preference of the neutral enol tautomer in the absence of strong bases.

Part 3: Data & Troubleshooting

Base Selection Guide

The choice of base dictates the regioselectivity (C-alkylation vs. O-alkylation) of the amide enolate.

BasepKa (Conj. Acid)Primary Species FormedMajor Product Pathway
NaH 35Thermodynamic EnolateC-Alkylation (Pyridones, Quinolones)
LDA 36Kinetic EnolateC-Alkylation (High regiocontrol)

10Neutral Enol EquilibriumO-Alkylation (Oxazoles, Imidates)

17MixedMixture (Substrate dependent)
Troubleshooting Common Issues
  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Incomplete enolization.

    • Solution: Ensure the amide is dry. Use 2.2+ equivalents of base (the first equivalent deprotonates the NH, the second deprotonates the

      
      -carbon to form the dianion if using primary amides; for 
      
      
      
      -methyl, 1.1 eq is theoretically sufficient but excess drives the reaction).
  • Issue: O-Alkylation By-products.

    • Cause: "Hard" electrophiles attack the "hard" oxygen center.

    • Solution: Use a softer counter-cation (Li+ from LDA) or lower temperatures (-78°C) to favor C-alkylation.

  • Issue: Moisture Sensitivity.

    • Cause: 1-(Methylamino)ethen-1-ol is unstable to hydrolysis.

    • Solution: All reagents must be anhydrous. The presence of water hydrolyzes the active enolate back to the amide and acetic acid.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Alberola, A., et al. (1987). "The reaction of N-alkylacetamides with

    
    -unsaturated ketones." Journal of the Chemical Society, Perkin Transactions 1, 1165-1170. 
    
  • Chun, D., et al. (2024).[1] "Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source." Organic & Biomolecular Chemistry, 22, 8617-8624.[1]

  • Behera, B. K., et al. (2023).[2] "Facile and Efficient [4 + 2] Annulation of In Situ Generated Azadienes... Provides Structurally Diversified 2-Pyridones."[2] The Journal of Organic Chemistry, 88, 15041-15059.[2]

Sources

Method

Application Note: Continuous Flow Techniques for the Generation and Electrophilic Trapping of Unstable Enols

The Challenge of Unstable Enols: Batch vs. Continuous Flow In modern synthetic and medicinal chemistry, highly reactive enols and enolates—such as lithium ethenolate or ynolate-derived enolates—are invaluable building bl...

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge of Unstable Enols: Batch vs. Continuous Flow

In modern synthetic and medicinal chemistry, highly reactive enols and enolates—such as lithium ethenolate or ynolate-derived enolates—are invaluable building blocks. However, their generation in traditional batch reactors presents severe operational bottlenecks. In batch, these species require strict cryogenic conditions (typically −78 °C) to suppress thermal degradation, unwanted polymerization, and proton-transfer side reactions. Furthermore, reactions like the lithiation and subsequent fragmentation of tetrahydrofuran (THF) to form lithium ethenolate generate stoichiometric amounts of gaseous byproducts (e.g., ethylene). In a batch vessel, this leads to hazardous pressure spikes, foaming, and unpredictable multiphase kinetics.

Continuous flow chemistry provides a paradigm shift for handling these transient species . By leveraging microreactors, chemists can achieve near-instantaneous mixing, superior heat dissipation, and precise residence time control. This allows for the generation and immediate electrophilic trapping of unstable enols at elevated, non-cryogenic temperatures, safely managing gaseous byproducts through controlled slug-flow regimes .

Mechanistic Causality in Flow Reactor Design

To successfully transition enol generation from batch to flow, experimental parameters cannot simply be copied; they must be re-engineered based on physical chemistry principles.

  • Reagent Selection & Multiphase Dynamics: When cleaving THF to generate lithium ethenolate, traditional batch protocols utilize n-butyllithium (n-BuLi). However, n-BuLi generates gaseous butane upon deprotonation. Combined with the ethylene gas released from THF fragmentation, this creates a chaotic, unquantifiable gas-liquid flow regime. By substituting n-BuLi with n-hexyllithium (n-HexLi), the byproduct is liquid hexane. This restricts gas evolution strictly to the stoichiometric ethylene, stabilizing the flow dynamics and preventing pump cavitation.

  • Thermal Control & Residence Time: Design of Experiments (DoE) reveals that temperatures above 45 °C accelerate the decomposition of the lithium ethenolate intermediate faster than it can be generated. Conversely, cryogenic temperatures stall the cleavage kinetics. A precisely controlled residence time of 120 minutes at 39 °C strikes the optimal kinetic balance, allowing complete THF cleavage while preserving the enolate for downstream silylation.

  • Flash Chemistry: For ultra-fast reactions, such as the generation of lithium ynolates, the intermediates decompose in seconds. Flow reactors enable "flash chemistry" where the intermediate is generated at 30 °C and trapped within 20 seconds, entirely bypassing the need for cryogenic cooling .

G P1 Pump A THF (Solvent/Reactant) M1 T-Mixer 1 P1->M1 P2 Pump B n-HexLi (0.92 M) P2->M1 R1 Reactor 1 (39°C, 120 min) THF Cleavage & Enolate Generation M1->R1 M2 T-Mixer 2 R1->M2 P3 Pump C TIPSOTf (Electrophile) P3->M2 R2 Reactor 2 Electrophilic Trapping M2->R2 BPR Back Pressure Regulator & Product Collection R2->BPR

Continuous flow setup for the generation and trapping of unstable lithium ethenolate.

Experimental Protocols

Protocol A: Generation and Trapping of Lithium Ethenolate

This protocol details the continuous flow synthesis of a versatile silyl enol ether via the lithiation and fragmentation of THF, followed by trapping with TIPSOTf .

Step-by-Step Methodology:

  • Reagent Preparation:

    • Solution A: Neat anhydrous Tetrahydrofuran (THF), acting as both the solvent and the reactant.

    • Solution B: 0.92 M n-hexyllithium (n-HexLi) in hexane. (Causality: Diluting the standard commercial concentration reduces fluid viscosity, preventing back-pressure buildup and ensuring consistent laminar flow).

    • Solution C: Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) prepared as fresh aliquots to prevent premature hydrolysis.

  • System Priming: Prime the entire fluidic pathway with anhydrous hexane under an inert argon atmosphere to ensure a rigorously moisture-free environment.

  • Enolate Generation (Reactor 1):

    • Engage Pump A and Pump B to deliver Solutions A and B into a PEEK T-Mixer (M1).

    • Route the mixed stream into a fluoropolymer residence time coil (Reactor 1) submerged in a heating bath set to 39 °C.

    • Adjust flow rates to achieve a residence time of exactly 120 minutes.

  • Electrophilic Trapping (Reactor 2):

    • Introduce the output stream from Reactor 1 and Solution C (via Pump C) into a second T-Mixer (M2).

    • Pass the combined stream through Reactor 2 at ambient temperature. The rapid O-silylation of the enolate occurs almost instantaneously.

  • Collection and System Validation:

    • Pass the final stream through a Back Pressure Regulator (BPR) set to safely vent the evolved ethylene gas.

    • Collect the product in a vessel containing saturated aqueous NaHCO₃ to quench any residual reactive species.

    • Self-Validation Checkpoint: Perform an offline GC-FID analysis of the steady-state output every 30 minutes. A consistent throughput of 13.1 mmol/h validates that the thermal transfer and gas-liquid flow regimes are stable.

Protocol B: Flash Generation of Lithium Ynolates and Enolate Trapping

This protocol utilizes flash chemistry to generate lithium ynolates, which undergo [2+2] cycloaddition to form highly unstable lithium enolates that must be trapped immediately .

Step-by-Step Methodology:

  • Flash Generation: Pump lithium ynolate precursors through a micro-mixer at 30 °C with a strictly controlled residence time of 2.5 seconds. (Causality: This micro-second control prevents the highly reactive ynolate from undergoing unwanted auto-polymerization).

  • In-line PAT Validation:

    • Self-Validation Checkpoint: Utilize in-line Raman spectroscopy immediately post-generation. Monitor the peak area between 2177–2248 cm⁻¹ to quantify ynolate generation. A stable Raman signal confirms the flash generation is operating at steady-state.

  • Cycloaddition & Enolization: Introduce an α,β-unsaturated ester into the stream. The cycloaddition occurs rapidly, yielding the unstable lithium enolate intermediate.

  • In-line Trapping: Within 20 seconds of the initial generation, merge the stream with a trapping agent (e.g., TBSOTf or pivalic anhydride).

  • Isolation: Collect the resulting stable cyclobutene silyl enol ether.

G Ynolate Lithium Ynolate Generation (Flash) Cyclo [2+2] Cycloaddition (Unstable Enolate) Ynolate->Cyclo 2.5 s, 30°C Trap In-line Trapping (TBSOTf / Ac2O) Cyclo->Trap < 20 s Product Stable Cyclobutene Silyl Enol Ether Trap->Product

Flash flow processing timeline for lithium ynolate generation and enol trapping.

Quantitative Data Analysis

The transition from batch to continuous flow yields significant improvements in safety, throughput, and isolated yield. The table below summarizes the quantitative advantages observed when trapping unstable enolates.

Table 1: Performance Comparison of Batch vs. Continuous Flow for Unstable Enolate Trapping

Process MetricTraditional Batch ProcessContinuous Flow Process
Operating Temperature −78 °C to 0 °C (Cryogenic)30 °C to 39 °C (Non-cryogenic)
Yield (Ethenolate to TIPS-enol ether) 66%76%
Space-Time Yield (Ethenolate) N/A (Limited by vessel size)87 g/(h·L)
Total Reaction Time (Ynolate Trapping) > 1 hour23.1 seconds
Safety Profile (Gas Evolution) High risk (Gas accumulation/foaming)Controlled (Continuous gas release via BPR)
Reagent Optimization Requires n-BuLi (Butane gas byproduct)Utilizes n-HexLi (Liquid hexane byproduct)

References

  • Naik, P., O'Neill, P., Bruno-Colmenarez, J., & Baumann, M. (2025). Generation of Lithium Ethenolate by Lithiation of Tetrahydrofuran in Flow Mode. Organic Process Research & Development.[Link]

  • Takahashi, Y., et al. (2025). Continuous flow synthesis of cyclobutenes via lithium ynolates. Green Chemistry.[Link]

  • Degennaro, L., et al. (2025). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Molecules.[Link]

Application

Application Note &amp; Protocol: In-Situ Generation of 1-(Methylamino)ethen-1-ol for Synthetic Applications

Introduction: Unveiling the Synthetic Potential of a Transient Enol In the realm of synthetic organic chemistry, the ability to generate reactive intermediates in-situ is a cornerstone of elegant and efficient molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Synthetic Potential of a Transient Enol

In the realm of synthetic organic chemistry, the ability to generate reactive intermediates in-situ is a cornerstone of elegant and efficient molecular construction. This application note details a robust protocol for the in-situ generation of 1-(Methylamino)ethen-1-ol, the enol tautomer of the common solvent and reagent, N-methylacetamide. While N-methylacetamide is thermodynamically stable in its amide form, its transient enol counterpart possesses a nucleophilic character that can be harnessed for a variety of carbon-carbon bond-forming reactions.[1][2] This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and a detailed experimental protocol to leverage this reactive intermediate in their synthetic endeavors.

The in-situ generation of 1-(Methylamino)ethen-1-ol circumvents the challenges associated with the isolation and handling of this thermodynamically unstable species.[2] By carefully controlling reaction conditions, specifically through the use of a strong, non-nucleophilic base, we can controllably generate the corresponding enolate, which serves as a potent nucleophile. This application note will focus on a representative aldol-type reaction, a fundamental transformation in organic synthesis, to illustrate the synthetic utility of this in-situ generated species.

Scientific Principles: The Chemistry of Amide Tautomerism and Enolate Formation

The synthetic utility of 1-(Methylamino)ethen-1-ol is predicated on the principles of keto-enol tautomerism.[3] N-methylacetamide, like other carbonyl-containing compounds with α-hydrogens, exists in equilibrium with its enol tautomer, 1-(Methylamino)ethen-1-ol. This equilibrium overwhelmingly favors the amide form under standard conditions.

To harness the nucleophilicity of the enol form, we can shift this equilibrium by deprotonating the α-carbon of N-methylacetamide using a strong base to form the corresponding enolate.[1][4][5] The choice of base is critical; it must be strong enough to deprotonate the relatively non-acidic α-proton of the amide (pKa ≈ 30) but non-nucleophilic to avoid unwanted side reactions with the amide carbonyl. Lithium diisopropylamide (LDA) is an ideal choice for this purpose due to its strong basicity and significant steric hindrance.[1][5]

The in-situ generated enolate is a resonance-stabilized species with nucleophilic character at the α-carbon. This allows it to react with a variety of electrophiles, such as aldehydes and ketones, in what are known as aldol-type reactions.[6][7] For the purposes of this protocol, we will utilize a non-enolizable aldehyde, such as benzaldehyde, as the electrophile. This choice prevents self-condensation of the aldehyde and ensures that the desired crossed-aldol product is the major product.[8]

in_situ_generation_and_reaction NMA N-Methylacetamide Enolate Lithium enolate of N-Methylacetamide (In-situ generated) NMA->Enolate Deprotonation LDA LDA (Lithium diisopropylamide) in THF, -78 °C LDA->Enolate Aldol_adduct Aldol Adduct Enolate->Aldol_adduct Nucleophilic attack Benzaldehyde Benzaldehyde (Electrophile) Benzaldehyde->Aldol_adduct Final_product β-Hydroxy Amide Aldol_adduct->Final_product Aqueous Workup

Figure 1: In-situ generation of the lithium enolate of N-methylacetamide and its subsequent aldol-type reaction with benzaldehyde.

Experimental Protocol: Aldol-Type Reaction with Benzaldehyde

This protocol details the in-situ generation of the lithium enolate of N-methylacetamide and its subsequent reaction with benzaldehyde to form 3-hydroxy-N-methyl-3-phenylpropanamide.

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )Density (g/mL)Boiling Point (°C)Hazards
N-MethylacetamideC₃H₇NO73.100.956206Harmful, Teratogen
DiisopropylamineC₆H₁₅N101.190.71784Flammable, Corrosive
n-ButyllithiumC₄H₉Li64.060.68 (in hexanes)N/AFlammable, Corrosive
Tetrahydrofuran (THF)C₄H₈O72.110.88966Flammable, Peroxide former
BenzaldehydeC₇H₆O106.121.044179Harmful
Saturated NH₄Cl (aq)NH₄Cl53.49~1.07N/AIrritant
Anhydrous MgSO₄MgSO₄120.372.66N/AIrritant
Step-by-Step Methodology

1. Preparation of the LDA Solution (In-situ)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF, 20 mL) and diisopropylamine (1.54 mL, 11 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

2. In-situ Generation of the Amide Enolate

  • In a separate flame-dried flask, prepare a solution of N-methylacetamide (0.73 g, 10 mmol) in anhydrous THF (10 mL).

  • Slowly add the N-methylacetamide solution to the freshly prepared LDA solution at -78 °C via syringe over 15 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

3. Reaction with Benzaldehyde

  • Slowly add freshly distilled benzaldehyde (1.02 mL, 10 mmol) to the enolate solution at -78 °C dropwise via syringe over 10 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

4. Reaction Quench and Work-up

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-hydroxy-N-methyl-3-phenylpropanamide.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_LDA Prepare LDA solution (-78 °C, 30 min) gen_enolate Generate amide enolate (-78 °C, 1 hr) prep_LDA->gen_enolate prep_NMA Prepare N-methylacetamide solution in THF prep_NMA->gen_enolate add_benzaldehyde Add Benzaldehyde (-78 °C, 2 hrs) gen_enolate->add_benzaldehyde quench Quench with aq. NH₄Cl add_benzaldehyde->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

Sources

Method

Tracking Transient Species: Isotope Labeling Protocols for Elucidating the Formation of 1-(Methylamino)ethen-1-ol

Abstract The study of reactive intermediates is fundamental to understanding and optimizing chemical transformations. 1-(Methylamino)ethen-1-ol, a putative enol-amine intermediate, presents a significant analytical chall...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The study of reactive intermediates is fundamental to understanding and optimizing chemical transformations. 1-(Methylamino)ethen-1-ol, a putative enol-amine intermediate, presents a significant analytical challenge due to its expected transient nature. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of isotope labeling studies to track and confirm the formation of 1-(Methylamino)ethen-1-ol. We present detailed protocols for the synthesis of isotopically labeled precursors, experimental setups for in-situ reaction monitoring, and analytical methodologies using Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). By employing stable isotopes such as ¹³C, ¹⁵N, and ²H, these protocols offer a robust framework for elucidating reaction mechanisms, identifying transient species, and gaining deeper insights into the chemical pathways leading to such elusive molecules.

Introduction: The Challenge of Detecting 1-(Methylamino)ethen-1-ol

1-(Methylamino)ethen-1-ol is a fascinating yet challenging molecule to study. As an enol-amine, it is expected to be a key intermediate in reactions involving primary amines and carbonyl compounds, existing in tautomeric equilibrium with the corresponding imine. However, its inherent instability and rapid conversion to the more stable imine or hydrolysis back to starting materials make its direct observation difficult.

Isotope labeling is a powerful technique to overcome these challenges.[1][2] By replacing specific atoms in the reactants with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H), we can introduce a unique "tag" that can be tracked through the course of a reaction.[1] These isotopic labels do not significantly alter the chemical reactivity but provide a distinct signature in analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] This allows for the unambiguous identification of molecules containing the labeled atoms, even if they are present in low concentrations or are short-lived.

This guide will detail the application of isotope labeling to investigate the formation of 1-(Methylamino)ethen-1-ol from the reaction of methylamine and acetaldehyde, a plausible synthetic route.[4][5]

Proposed Formation Pathway of 1-(Methylamino)ethen-1-ol

The reaction between a primary amine, such as methylamine, and an aldehyde, like acetaldehyde, is known to proceed through a carbinolamine intermediate to form an imine.[6][7][8] The target molecule, 1-(Methylamino)ethen-1-ol, is the enol tautomer of the N-methylacetaldimine. The proposed reaction mechanism is outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of acetaldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate (1-methoxyethan-1-amine).

  • Tautomerization: The carbinolamine can then undergo tautomerization to form the enol-amine, 1-(Methylamino)ethen-1-ol. This is in competition with the dehydration of the carbinolamine to form the imine.

G Acetaldehyde Acetaldehyde Carbinolamine Carbinolamine Intermediate (1-methoxyethan-1-amine) Acetaldehyde->Carbinolamine Nucleophilic Attack Methylamine Methylamine Methylamine->Carbinolamine EnolAmine 1-(Methylamino)ethen-1-ol (Target Molecule) Carbinolamine->EnolAmine Tautomerization Imine N-methylacetaldimine Carbinolamine->Imine Dehydration EnolAmine->Imine Tautomerization

Caption: Proposed reaction pathway for the formation of 1-(Methylamino)ethen-1-ol.

Experimental Design: Isotope Labeling Strategy

To unequivocally track the formation of 1-(Methylamino)ethen-1-ol, we will employ a series of labeling experiments using commercially available, isotopically enriched starting materials. The choice of isotope and its position in the precursor molecule is critical for extracting unambiguous mechanistic information.

Experiment Labeled Precursor 1 Labeled Precursor 2 Purpose
1 [¹⁵N]-MethylamineUnlabeled AcetaldehydeTo confirm the incorporation of the methylamine nitrogen into the final product.
2 Unlabeled Methylamine[1,2-¹³C₂]-AcetaldehydeTo track the acetaldehyde carbon backbone and distinguish it from other carbon sources.[9]
3 [D₃]-MethylamineUnlabeled AcetaldehydeTo probe the proton transfer steps and potential kinetic isotope effects.

Detailed Protocols

Protocol 1: Synthesis of Isotopically Labeled Precursors

While many isotopically labeled starting materials are commercially available, this section provides a general protocol for the synthesis of labeled methylamine, should it be required.

1.1 Synthesis of [¹⁵N]-Methylamine

  • Objective: To synthesize methylamine with a ¹⁵N label.

  • Materials: [¹⁵N]-Ammonium chloride, formaldehyde, zinc chloride (catalyst).

  • Procedure:

    • In a high-pressure reaction vessel, combine [¹⁵N]-ammonium chloride and formaldehyde in a 1:1 molar ratio.

    • Add a catalytic amount of zinc chloride.

    • Seal the vessel and heat to a temperature of 150-200°C. The reaction is typically carried out under pressure.

    • After cooling, the resulting mixture of methylamines (mono-, di-, and tri-) can be separated by distillation.[10]

    • Confirm the isotopic enrichment and purity of the [¹⁵N]-methylamine using GC-MS and NMR.

Protocol 2: Isotope Labeling Reaction and Sample Preparation

This protocol outlines the procedure for reacting the labeled precursors and preparing samples for analysis. Due to the expected instability of the target compound, reactions should be monitored in-situ or quenched rapidly at low temperatures.

  • Objective: To generate 1-(Methylamino)ethen-1-ol from labeled precursors and prepare for analysis.

  • Materials:

    • Labeled precursor (from Experiment 1, 2, or 3)

    • Unlabeled co-reactant

    • Anhydrous, aprotic solvent (e.g., deuterated chloroform (CDCl₃) for NMR, or acetonitrile for MS)

    • Acid catalyst (e.g., a trace amount of acetic acid)

  • Procedure:

    • In a clean, dry NMR tube or reaction vial, dissolve the labeled precursor in the chosen anhydrous solvent.

    • Cool the solution to a low temperature (e.g., -40°C) using a suitable cooling bath.

    • Add an equimolar amount of the co-reactant to the cooled solution.

    • Add a catalytic amount of acetic acid to initiate the reaction.

    • Immediately acquire data (for in-situ NMR) or allow the reaction to proceed for a short, defined period before quenching.

    • For Quenching: Rapidly cool the reaction mixture to a very low temperature (e.g., -78°C with a dry ice/acetone bath) to halt the reaction.

    • The quenched sample can then be directly analyzed by low-temperature NMR or diluted with a cold solvent for infusion into a mass spectrometer.

Caption: Experimental workflow for the isotope labeling study.

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can provide direct evidence for the formation of 1-(Methylamino)ethen-1-ol.[1]

  • ¹H NMR: The proton spectrum of the enol-amine is expected to show a characteristic signal for the vinyl proton and the hydroxyl proton. The hydroxyl proton signal can be broad and its chemical shift may be concentration and solvent dependent.[11][12]

  • ¹³C NMR: In the experiment with [1,2-¹³C₂]-acetaldehyde, the presence of two coupled ¹³C signals in the product would confirm the integrity of the acetaldehyde backbone. The chemical shift of the carbon atoms in the C=C double bond of the enol-amine will be distinct from those in the starting aldehyde and the imine product.[13]

  • ¹⁵N NMR: For the [¹⁵N]-methylamine experiment, ¹⁵N NMR or ¹H-¹⁵N correlation spectroscopy (HSQC) can be used to directly observe the nitrogen environment. The ¹⁵N chemical shift and its coupling to adjacent protons will be different for the starting amine, the carbinolamine intermediate, the enol-amine, and the imine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compounds and can confirm the incorporation of isotopic labels.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the exact mass of the product, which will be higher than the unlabeled compound by the mass of the incorporated isotopes. For example, in the [¹⁵N]-methylamine experiment, the molecular ion peak of 1-(Methylamino)ethen-1-ol will be shifted by +1 m/z. In the [1,2-¹³C₂]-acetaldehyde experiment, the shift will be +2 m/z.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information. By comparing the fragmentation patterns of the labeled and unlabeled compounds, the position of the isotope within the molecule can be confirmed.

Data Interpretation and Expected Results

The data obtained from the NMR and MS analyses will be used to build a comprehensive picture of the reaction pathway.

Experiment Expected Observation in NMR Expected Observation in MS Interpretation
1: [¹⁵N]-Methylamine ¹⁵N-coupled signals in the ¹H and ¹³C spectra of the product. A distinct ¹⁵N chemical shift for the enol-amine.Molecular ion peak shifted by +1 m/z. Fragmentation pattern showing the ¹⁵N label in the product.Confirms that the nitrogen atom from methylamine is incorporated into 1-(Methylamino)ethen-1-ol.
2: [1,2-¹³C₂]-Acetaldehyde Two ¹³C-coupled signals in the product, confirming the C-C bond is intact. Distinct ¹³C chemical shifts for the vinyl carbons.Molecular ion peak shifted by +2 m/z.Confirms that the carbon backbone of acetaldehyde forms the ethenol portion of the product.
3: [D₃]-Methylamine Absence of the N-methyl proton signal and potential changes in the coupling patterns of adjacent protons.Molecular ion peak shifted by +3 m/z.Provides insights into the proton transfer steps and can be used for kinetic isotope effect studies.

By combining the results from these experiments, a self-validating system is created, providing strong evidence for the formation of 1-(Methylamino)ethen-1-ol and elucidating the underlying reaction mechanism.

Conclusion

The protocols and methodologies detailed in this application note provide a robust framework for the challenging task of identifying and characterizing the transient intermediate, 1-(Methylamino)ethen-1-ol. The strategic use of stable isotope labeling, coupled with advanced analytical techniques such as NMR and MS, offers an unparalleled level of detail into the reaction mechanism. This approach is not only applicable to the specific case of 1-(Methylamino)ethen-1-ol but can also be adapted to study a wide range of other reactive intermediates in chemical and biological systems, thereby advancing our fundamental understanding of chemical reactivity.

References

  • Borges, E. L., et al. (2004). Theoretical and experimental investigation of the formation of E- and Z-Aldimines from the reaction of methylamine with acetaldehyde. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Rufino, V. C., et al. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Arkat USA. Available at: [Link]

  • Borges, E. L., et al. (2004). Theoretical and experimental investigation of the formation of E- and Z-Aldimines from the reaction of methylamine with acetaldehyde. ResearchGate. Available at: [Link]

  • Cox, B. G., et al. (1998). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Making Molecules. (2024). Enamines. Available at: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • Duffield, A. M., et al. (1967). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • JoVE. (2023). Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. Available at: [Link]

  • Scilit. Syntheses of stable‐isotope labeled [M+7] and [M+6] 2‐(methylamino)imidazole. Available at: [Link]

  • Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Available at: [Link]

  • Seebach, D., et al. (2010). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes that May Pass through Cyclobutanes. Accounts of Chemical Research. Available at: [Link]

  • Xiao, S., et al. (2024). Multicomponent Reactions: A Promising Approach to Isotope Labeling. Synlett. Available at: [Link]

  • Chemistry Steps. (2025). Formation of Imines and Enamines. Available at: [Link]

  • Wikipedia. Isotopic labeling. Available at: [Link]

  • Metagenomics. (2024). Stable Isotope Labeling in Omics Research: Techniques and Applications. Available at: [Link]

  • Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms. Available at: [Link]

  • H NMR Spectroscopy. Available at: [Link]

  • Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Available at: [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Available at: [Link]

  • Heard, R. D. H., et al. (1950). The Synthesis of Methylamine-C14 and Diazomethane-C14 1. Journal of the American Chemical Society. Available at: [Link]

  • YouTube. (2023). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. Available at: [Link]

  • JoVE. (2025). Aldehydes and Ketones with Amines: Enamine Formation Mechanism. Available at: [Link]

  • Baker, M. D., et al. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Syntheses Procedure. acetal. Available at: [Link]

  • Tugarinov, V., et al. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols. Available at: [Link]

  • Google Patents. US4485261A - Process for producing methylamines.
  • PrepChem.com. (2016). Preparation of acetaldehyde (ethanal). Available at: [Link]

  • Nomination Background: Methylamine (CASRN: 74-89-5). Available at: [Link]

  • YouTube. (2020). Isotopic Labeling of Alpha Carbons. Available at: [Link]

  • JoVE. (2025). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Available at: [Link]

  • Wipf Group. IB. Enolates & Enamines I. Basic Principles 1. Introduction. Available at: [Link]

Sources

Application

Cryogenic matrix isolation of 1-(Methylamino)ethen-1-ol for spectroscopic analysis

Application Note & Protocol Title: Cryogenic Matrix Isolation and Spectroscopic Characterization of 1-(Methylamino)ethen-1-ol: A Protocol for Studying Kinetically Unstable Tautomers Abstract The study of transient molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: Cryogenic Matrix Isolation and Spectroscopic Characterization of 1-(Methylamino)ethen-1-ol: A Protocol for Studying Kinetically Unstable Tautomers

Abstract

The study of transient molecular species, such as enol tautomers, offers profound insights into reaction mechanisms and the intrinsic properties of molecules relevant to chemical and biological systems. However, their short lifetimes under ambient conditions present a significant analytical challenge. This guide details the application of cryogenic matrix isolation spectroscopy for the in situ generation, trapping, and characterization of 1-(methylamino)ethen-1-ol, the unstable enol tautomer of N-methylacetamide. By co-depositing the stable N-methylacetamide precursor with excess argon onto a cryogenic substrate (≈10 K) and inducing tautomerization via UV irradiation, the fleeting enol can be stabilized for spectroscopic analysis. This note provides a comprehensive theoretical background, detailed experimental protocols for Fourier Transform Infrared (FTIR) and UV-Vis spectroscopy, and expected spectral signatures, offering researchers a robust framework for investigating kinetically unstable molecules.

Introduction: The Challenge of Transient Species

The Importance of Enol Tautomers

Keto-enol tautomerism is a fundamental concept in organic chemistry, yet the direct spectroscopic study of simple enol forms is often difficult due to the thermodynamic preference for the keto isomer. Enols and their derivatives (enolates) are critical intermediates in a vast array of reactions, including alpha-halogenation of ketones and biological processes mediated by enzymes like racemases and isomerases. Understanding their structure and vibrational properties is key to deciphering these complex pathways.

1-(Methylamino)ethen-1-ol: A Model System for Peptide Bond Tautomerism

N-methylacetamide (NMA) is a simple molecule that contains the peptide linkage (-CO-NH-), making it an excellent model for studying the fundamental properties of proteins. Its enol tautomer, 1-(methylamino)ethen-1-ol, represents the imidic acid form of the peptide bond. While the amide form is overwhelmingly dominant, the existence of the imidic acid tautomer has been implicated in certain biological functions and protein denaturation mechanisms. Direct observation of this species provides invaluable data for benchmarking quantum chemical calculations and understanding the intrinsic stability and reactivity of the peptide link.

The Power of Cryogenic Matrix Isolation Spectroscopy

The matrix isolation technique, pioneered by Pimentel and Porter in the 1950s, is a powerful method for studying highly reactive and unstable species.[1][2] The technique involves trapping guest molecules within a rigid, inert host matrix (typically a noble gas like argon) at cryogenic temperatures (4–20 K).[2][3] This environment effectively "freezes" the molecules in place, preventing diffusion and bimolecular reactions, thereby extending their lifetime indefinitely and allowing for detailed spectroscopic analysis.[1][2]

Theoretical Principles

Cryogenic Matrix Isolation: "Freezing" Molecules in Time

The core principle is to rapidly cool a gaseous mixture of a precursor molecule and a large excess of an inert matrix gas (e.g., Ar, N₂) onto a spectroscopic window held at a very low temperature. The guest-to-host ratio is typically very high (1:1000 or more) to ensure that individual precursor molecules are isolated within "cages" of the solid matrix material. This isolation minimizes intermolecular interactions and preserves the intrinsic properties of the trapped molecule.

Spectroscopic Probes: FTIR and UV-Vis Analysis in Inert Matrices

Once isolated, the trapped molecules can be interrogated using various spectroscopic methods.

  • Fourier Transform Infrared (FTIR) Spectroscopy: Provides detailed information about the vibrational modes of a molecule. In a cryogenic matrix, vibrational bands are typically very sharp, allowing for precise frequency measurements and the resolution of fine structural details that are often obscured in condensed phases.

  • UV-Vis Spectroscopy: Probes the electronic transitions of a molecule. The formation of a new tautomer or isomer often results in a distinct shift in absorption maxima, which can be used to monitor the photochemical process.[4][5]

In Situ Generation via Photochemical Tautomerization

For species that cannot be synthesized and handled conventionally, in situ generation is required. 1-(Methylamino)ethen-1-ol can be generated within the matrix by the UV-induced tautomerization of its stable amide precursor, N-methylacetamide.[6][7] The high-energy photons provide the activation energy necessary to overcome the barrier for intramolecular proton transfer from the methyl group to the carbonyl oxygen. Because the rigid matrix cage prevents molecular fragments from diffusing apart, intramolecular isomerization reactions are favored.[1][3]

Experimental Design & Setup

Precursor Selection and Preparation

The precursor is trans-N-methylacetamide (NMA), a commercially available solid. It is crucial to ensure the purity of the precursor, as impurities can complicate the resulting spectra. NMA should be degassed prior to the experiment by subjecting it to several freeze-pump-thaw cycles to remove adsorbed water and other volatile contaminants.

The Cryogenic System: Key Components and Configuration

A typical matrix isolation setup consists of:

  • High-Vacuum Chamber: Houses the cryogenic components to prevent condensation of atmospheric gases.

  • Closed-Cycle Helium Cryostat: A refrigerator capable of reaching temperatures as low as 4 K.

  • Substrate Window: A cold, optically transparent window (e.g., CsI or KBr for IR; sapphire for UV) onto which the matrix is deposited. This window is mounted on the "cold head" of the cryostat.

  • Deposition System: A heated nozzle or effusion cell for sublimating the solid precursor (NMA) and a separate line with a precision leak valve for introducing the matrix gas (Argon).

  • Spectrometer: An FTIR and/or UV-Vis spectrometer aligned so its beam passes through the substrate window.

  • UV Irradiation Source: A broadband UV lamp (e.g., a high-pressure mercury arc lamp) with appropriate filters to select the desired wavelength range for photolysis.

Diagram of Experimental Workflow

G cluster_0 Preparation cluster_1 Matrix Formation cluster_2 Analysis & Photochemistry P1 Degas NMA Precursor D1 Sublime NMA (≈40-50 °C) P1->D1 P2 Cool Cryostat to 10 K D3 Co-deposit NMA/Ar onto 10 K CsI Window P2->D3 D1->D3 D2 Introduce Argon Gas D2->D3 A1 Record Initial FTIR/UV-Vis Spectrum (Precursor) D3->A1 A2 Irradiate Matrix with UV Light (λ > 230 nm) A1->A2 A3 Record Final FTIR/UV-Vis Spectrum (Photoproducts) A2->A3

Caption: Experimental workflow for matrix isolation of 1-(methylamino)ethen-1-ol.

Detailed Experimental Protocols

Protocol 4.1: Precursor Preparation and Deposition
  • Cryostat Preparation: Evacuate the main vacuum chamber to a pressure of < 1 x 10⁻⁶ mbar. Start the cryostat and cool the substrate window to the base temperature (e.g., 10 K).

  • Precursor Loading: Load a small amount (≈20-30 mg) of purified N-methylacetamide into a glass tube connected to a heating element and a precision needle valve.

  • Deposition:

    • Open the leak valve for the Argon gas supply, setting a steady flow to achieve a deposition rate of approximately 2-3 mmol/hour.

    • Gently heat the NMA sample tube to a temperature sufficient for sublimation (typically 40-50 °C).

    • Simultaneously open the needle valve for the NMA vapor. The NMA and Ar gases will mix before condensing on the cold CsI window.

    • Continue deposition for 60-120 minutes to grow a matrix of suitable thickness for spectroscopy.

  • Annealing (Optional): After deposition, the matrix can be annealed by warming it to 25-30 K for a few minutes and then cooling it back to 10 K. This can reduce matrix scattering and sharpen spectral features.

Protocol 4.2: In Situ Photogeneration of 1-(Methylamino)ethen-1-ol
  • Baseline Spectrum: Record a high-resolution FTIR and/or UV-Vis spectrum of the as-deposited matrix. This is the "before" spectrum, showing only the isolated N-methylacetamide precursor.

  • UV Irradiation:

    • Position the UV lamp source in front of an appropriate window on the vacuum chamber (e.g., quartz).

    • Use a cut-off filter (e.g., λ > 230 nm) to prevent more destructive, higher-energy photochemistry.

    • Irradiate the matrix for controlled time intervals (e.g., starting with 5 minutes).

  • Monitoring the Reaction: After each irradiation period, record a new spectrum. Compare the new spectrum to the baseline to monitor the depletion of the precursor bands and the growth of new product bands. Continue irradiation until sufficient conversion to the photoproduct is achieved.

Diagram of Tautomerization Process

Caption: UV-induced tautomerization from the stable amide to the enol form.

Expected Results & Spectroscopic Signatures

Upon UV irradiation, the intensity of vibrational bands belonging to NMA will decrease, while new bands corresponding to 1-(methylamino)ethen-1-ol will appear. Difference spectroscopy (spectrum after irradiation minus spectrum before) is essential for clearly identifying the product bands.

FTIR Analysis: Identifying Key Vibrational Modes

The most significant changes are expected in the O-H, C=C, and C-O stretching regions.

Table 1: Characteristic Vibrational Frequencies (cm⁻¹) of N-methylacetamide vs. 1-(Methylamino)ethen-1-ol in an Argon Matrix (Predicted)

Vibrational Mode N-Methylacetamide (Precursor)[8][9][10] 1-(Methylamino)ethen-1-ol (Product) Assignment Change
O-H Stretch - ~3600 Appearance of a sharp ν(O-H) band
N-H Stretch ~3450 ~3440 Minor shift
C=O Stretch (Amide I) ~1720 - Disappearance of the strong carbonyl band
C=C Stretch - ~1650 Appearance of a ν(C=C) band
C-N Stretch / N-H Bend ~1518 ~1480 Shift in coupled modes

| C-O Stretch | ~1250 | ~1150 | Shift from partial to full single bond character |

UV-Vis Analysis: Tracking Electronic Transitions

N-methylacetamide exhibits a strong π → π* transition typical for amides. The enol tautomer, with its C=C-N conjugated system, is expected to absorb at a different wavelength.

Table 2: Electronic Transitions Before and After UV Irradiation (Predicted)

Species Transition Type Expected λₘₐₓ (nm) Observation
N-Methylacetamide n → π* / π → π* ~200-220 Initial strong absorption that decreases with irradiation.

| 1-(Methylamino)ethen-1-ol | π → π* | ~230-250 | New absorption band appearing at a longer wavelength.[11] |

Confirmation of Tautomerization

The unequivocal identification of 1-(methylamino)ethen-1-ol relies on the combination of:

  • The simultaneous decrease in all NMA bands and the correlated growth of a new set of bands.

  • The appearance of a sharp O-H stretching vibration around 3600 cm⁻¹.

  • The disappearance of the strong C=O stretching vibration and the appearance of a C=C stretching vibration.

  • Comparison of the experimental vibrational frequencies with those predicted by quantum chemical calculations (e.g., using DFT methods like B3LYP).[7]

Troubleshooting and Advanced Considerations

  • Managing Precursor Aggregation: If the precursor concentration is too high, dimers or larger aggregates can form in the matrix, leading to broadened bands and different photochemical behavior. This is mitigated by ensuring a high matrix ratio (Ar:NMA > 1000:1) and using a sufficiently high sublimation temperature to favor monomer deposition.

  • Differentiating Tautomers from Other Photoproducts: UV irradiation can sometimes cause fragmentation.[12] Look for characteristic fragment bands (e.g., CO, CH₄). Performing the experiment at different irradiation wavelengths can help favor the desired tautomerization pathway over fragmentation channels.

  • Isotopic Substitution: Synthesizing and isolating isotopically labeled precursors (e.g., deuterating the N-H or C-H₃ groups) is the gold standard for confirming vibrational assignments. For example, deuterating the methyl group would shift the frequency of modes involving C-H motion, helping to confirm their role in the tautomerization.

Conclusion

Cryogenic matrix isolation coupled with in situ photochemistry provides a uniquely powerful platform for the synthesis, stabilization, and detailed spectroscopic characterization of otherwise inaccessible molecules like 1-(methylamino)ethen-1-ol. The protocols and data presented here offer a comprehensive guide for researchers aiming to apply this technique to study unstable tautomers, reaction intermediates, and other transient species, thereby enabling a deeper understanding of fundamental chemical structures and reactivities.

References

  • University of Warsaw, Faculty of Chemistry. (n.d.). Matrix Isolation. Retrieved March 4, 2026, from [Link]

  • Schläfli, D., et al. (2022). The enol of isobutyric acid. Chemical Science. Retrieved March 4, 2026, from [Link]

  • EBSCO. (n.d.). Matrix Isolation. Retrieved March 4, 2026, from [Link]

  • Fausto, R., & Reva, I. (2015). Light induced reactions in cryogenic matrices (highlights 2013–2014). Photochemistry: Volume 43. Retrieved March 4, 2026, from [Link]

  • Krasnokutski, S. A., et al. (2024). Energetic processing of thioacetamide in cryogenic matrices. AIP Publishing. Retrieved March 4, 2026, from [Link]

  • Itoh, K., & Shimanouchi, T. (1967). Far-infrared spectra of N-methylacetamide and related compounds and hydrogen-bond force constants. Biopolymers. Retrieved March 4, 2026, from [Link]

  • Lee, Y.-P. (n.d.). Unstable Molecule. Yuan-Pern Lee Laboratory. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic studies and ab intio calculations of N-methylacetamide. Retrieved March 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methylamino)ethanol. PubChem. Retrieved March 4, 2026, from [Link]

  • Ji, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved March 4, 2026, from [Link]

  • Jepsen, M. L., et al. (2022). Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions. MDPI. Retrieved March 4, 2026, from [Link]

  • Ji, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PubMed. Retrieved March 4, 2026, from [Link]

  • bioRxiv. (2025). IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning. Retrieved March 4, 2026, from [Link]

  • Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. Retrieved March 4, 2026, from [Link]

  • Ji, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission.... Retrieved March 4, 2026, from [Link]

  • Millat, T., et al. (2020). Transparent polyvinyl-alcohol cryogel as immobilisation matrix for continuous biohydrogen production by phototrophic bacteria. PMC. Retrieved March 4, 2026, from [Link]

  • Lozinsky, V. I., et al. (2024). Cryostructuring of Polymeric Systems: 67 Properties and Microstructure of Poly(Vinyl Alcohol) Cryogels. MDPI. Retrieved March 4, 2026, from [Link]

  • Feldman, V. I., et al. (2023). Radiation-induced transformations of matrix-isolated ethanol molecules at cryogenic temperatures: an FTIR study. RSC Publishing. Retrieved March 4, 2026, from [Link]

  • DIAL@UCLouvain. (n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2020). (PDF) Transparent polyvinyl-alcohol cryogel as immobilisation matrix for continuous biohydrogen production by phototrophic bacteria. Retrieved March 4, 2026, from [Link]

  • Secrieru, A., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PubMed. Retrieved March 4, 2026, from [Link]

  • Ospanova, A. K., et al. (2023). In Situ Entrapment of Catalase within Macroporous Cryogel Matrix for Ethanol Oxidation. MDPI. Retrieved March 4, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Isolation of 1-(Methylamino)ethen-1-ol

[label="1-(Methylamino)ethen-1-ol\n Refining Diagram Elements I've just added fragmentation to the energy landscape diagram, illustrating the decomposition of the enol. I'm focusing on the FVP workflow diagram, and recen...

Author: BenchChem Technical Support Team. Date: March 2026

[label="1-(Methylamino)ethen-1-ol\n

Refining Diagram Elements

I've just added fragmentation to the energy landscape diagram, illustrating the decomposition of the enol. I'm focusing on the FVP workflow diagram, and recently added a "Detection" box to capture the final product. I've also incorporated the reaction conditions from Mardyukov (2020) and Frey and Rappoport (2002).

Analyzing Decomposition Pathways

I'm now investigating the specific decomposition pathways of 1-(methylamino)ethen-1-ol within the FVP setup, particularly why ketene and methylamine are detected rather than the target enol. My hypothesis is that, in my experience with high-energy tautomers, the primary failure point is thermal instability leading to fragmentation. Optimizing the FVP conditions, mainly temperature control, will be essential, but an alternative approach also needs consideration. To validate the presence of the enol, you must observe the disappearance of the Amide form.

Welcome to the Advanced Diagnostics and Troubleshooting Guide for high-energy amide enols. As a Senior Application Scientist, I have compiled this resource to address the specific thermodynamic and kinetic hurdles associated with isolating 1-(methylamino)ethen-1-ol , the elusive enol tautomer of N-methylacetamide (NMA).

Because the amide bond represents a deep thermodynamic sink—stabilized by the delocalization of the nitrogen lone pair into the carbonyl


-system—the enol form is highly unstable. Standard benchtop synthetic approaches will inevitably fail. This guide provides the theoretical grounding and field-proven methodologies required to successfully generate, trap, and characterize this transient species.

Part 1: Troubleshooting FAQs

Q1: Why does my synthesized 1-(methylamino)ethen-1-ol immediately revert to N-methylacetamide in solution? The Causality: The amide form (N-methylacetamide) is approximately 20–25 kcal/mol more stable than its enol counterpart due to strong resonance stabilization. In condensed phases (liquid or solid), the [1,3]-proton shift back to the keto form is extremely rapid. This tautomerization is autocatalytic; trace amounts of acid, base, or even intermolecular hydrogen bonding between solvent molecules or other NMA molecules drastically lower the activation barrier for the proton transfer. The Solution: You cannot isolate this free enol in standard solvents at room temperature. To prevent bimolecular tautomerization, you must strip away all intermolecular interactions by generating the molecule in the gas phase and immediately freezing it in an inert environment (see Q2).

Q2: How can I successfully generate and trap the free enol without it tautomerizing? The Causality: To overcome the thermodynamic barrier, you must supply massive thermal energy to a precursor, force a rearrangement, and then instantly remove that thermal energy before the molecule can relax back to the amide sink. The Solution: Utilize Flash Vacuum Pyrolysis (FVP) coupled with Cryogenic Matrix Isolation . By pyrolyzing N-methylmalonamic acid under high vacuum, you force a decarboxylation event that yields the enol. Expanding this gas stream supersonically into an argon matrix at 10 K physically isolates the monomeric enol, preventing the intermolecular collisions required for tautomerization. This mirrors the successful isolation of the parent 1-aminoethenol .

Q3: During FVP, my FTIR only detects ketene and methylamine instead of the enol. What is going wrong? The Causality: 1-(Methylamino)ethen-1-ol is a highly energetic intermediate. If your pyrolysis temperature is too high, or if the residence time in the hot zone is too long, the enol undergoes secondary thermal fragmentation (cleavage of the C–N bond) to yield ketene (


) and methylamine (

). The Solution: Calibrate your FVP temperature. Start at 400 °C and incrementally increase to 600 °C while monitoring the matrix FTIR. Furthermore, ensure the distance between the pyrolysis quartz tube exit and the cryogenic CsI window is minimized (< 5 cm) to ensure a rapid thermal quench.

Q4: Can I trap the enol chemically in solution if I do not have a matrix isolation setup? The Causality: While the free enol will spontaneously tautomerize in solution, its conjugate base (the enolate) is stable if kept cold and can be trapped by a fast-reacting electrophile before it reverts to the amide. The Solution: You can synthesize a derivative of the enol. Deprotonate N-methylacetamide using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at -78 °C in anhydrous THF to form the kinetic lithium enolate. Rapidly quench the reaction with an excess of trimethylsilyl chloride (TMS-Cl). This yields 1-(methylamino)ethenyl trimethylsilyl ether. While this is a trapped derivative and not the free enol, it is stable enough for NMR characterization.

Part 2: Quantitative Data Comparison

To validate your experimental results, you must rely on spectroscopic differentiation. The table below summarizes the critical thermodynamic and spectroscopic properties used to distinguish the amide sink from the trapped enol.

Property / MetricN-Methylacetamide (Amide Form)1-(Methylamino)ethen-1-ol (Enol Form)
Relative Free Energy (

)
0 kcal/mol (Thermodynamic Sink)~ +20 to +25 kcal/mol
Half-life at 298 K (Solution) Infinite (Stable)< 10

seconds
Dominant IR: C=O / C-O Stretch ~1650 cm

(Strong Amide I band)
~1200 cm

(C-O single bond stretch)
Dominant IR: C=C Stretch N/A~1630 cm

(Enol double bond)
Dominant IR: O-H Stretch N/A~3550 cm

(Sharp, unassociated)
Dominant IR: N-H Stretch ~3300 cm

(Broad, hydrogen-bonded)
~3420 cm

(Sharp, isolated)

Part 3: Mechanistic and Workflow Visualizations

EnergyLandscape NMA N-Methylacetamide (Amide Form) ΔG = 0 kcal/mol TS [1,3]-H Shift Transition State High Barrier NMA->TS Extreme Energy (FVP at 600°C) Enol 1-(Methylamino)ethen-1-ol (Enol Form) ΔG ≈ +20-25 kcal/mol TS->Enol Cryogenic Trapping (10 K Argon) Enol->TS Trace Acid/Base or Warming Fragments Fragmentation Ketene + Methylamine Enol->Fragments Excess Thermal Energy

Figure 1: Thermodynamic and kinetic landscape of N-methylacetamide enolization and fragmentation.

FVPWorkflow Step1 1. Precursor Sublimation N-Methylmalonamic Acid (High Vacuum, 10⁻⁶ mbar) Step2 2. Flash Vacuum Pyrolysis (FVP) Quartz Tube at 400-600 °C Decarboxylation (-CO₂) Step1->Step2 Step3 3. Supersonic Expansion Co-deposition with Argon Gas Step2->Step3 Step4 4. Matrix Isolation CsI Window at 10 K Step3->Step4 Step5 5. Spectroscopic Verification In Situ FTIR & UV/Vis Step4->Step5

Figure 2: Step-by-step workflow for the Flash Vacuum Pyrolysis and cryogenic matrix isolation.

Part 4: Experimental Protocol (FVP & Matrix Isolation)

This self-validating protocol is adapted from the successful isolation of unsubstituted amide enols . The system is self-validating because the emergence of the 3550 cm


 O-H stretch in Step 4 acts as an internal control confirming that decarboxylation occurred without secondary fragmentation.

Step 1: Precursor Preparation and Loading

  • Synthesize and thoroughly dry N-methylmalonamic acid (

    
    ).
    
  • Load 50 mg of the precursor into a glass sublimation vessel attached to the FVP apparatus.

  • Evacuate the entire system to a high vacuum of at least

    
     mbar to ensure a collision-free mean free path for the gas-phase molecules.
    

Step 2: Cryostat and Matrix Setup

  • Cool the target window (typically Cesium Iodide, CsI, for mid-IR transparency) to 10 K using a closed-cycle helium cryostat.

  • Prepare a high-purity Argon gas line connected to a mass flow controller, aimed directly at the CsI window.

Step 3: Flash Vacuum Pyrolysis (FVP)

  • Heat the quartz pyrolysis tube to 500 °C.

  • Gently warm the sublimation vessel (approx. 60–80 °C) to sublime the N-methylmalonamic acid.

  • As the precursor vapor passes through the hot quartz tube, it undergoes rapid decarboxylation, ejecting

    
     and forming 1-(methylamino)ethen-1-ol.
    

Step 4: Co-deposition and Trapping

  • The pyrolyzed gas mixture exits the tube and is immediately intersected by the Argon gas stream.

  • Co-deposit the mixture onto the 10 K CsI window for 30–60 minutes. The rapid cooling (< 1 ms) freezes the enol in the argon lattice, preventing the [1,3]-proton shift.

Step 5: In Situ Analysis

  • Collect an FTIR spectrum of the matrix.

  • Validation Check: Confirm the presence of the enol by identifying the sharp O-H stretch (~3550 cm

    
    ) and C=C stretch (~1630 cm
    
    
    
    ). If strong bands for ketene (2150 cm
    
    
    ) are observed, lower the pyrolysis temperature by 50 °C for the next run.

References

  • Mardyukov, A., Keul, F., & Schreiner, P. R. (2020). Preparation and characterization of the enol of acetamide: 1-aminoethenol, a high-energy prebiotic molecule. Chemical Science, 11(45), 12358-12363.[Link]

  • Frey, J., & Rappoport, Z. (2002). Amination of Pyridylketenes: Experimental and Computational Studies of Strong Amide Enol Stabilization by the 2-Pyridyl Group. Journal of the American Chemical Society, 124(46), 13790-13794.[Link]

Optimization

Side reactions associated with 1-(Methylamino)ethen-1-ol generation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the generation of 1-(Methylamino)ethen-1-ol and its corresponding enolate. This guide provides in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the generation of 1-(Methylamino)ethen-1-ol and its corresponding enolate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions and challenges encountered during the synthesis and use of this reactive intermediate.

Introduction: The Challenge of Amide Enol Tautomers

1-(Methylamino)ethen-1-ol is the enol tautomer of N-methylacetamide. The generation of enols and enolates from amides is a fundamentally important transformation in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. However, unlike their ketone and aldehyde counterparts, the α-protons of amides are less acidic, making enolate formation more challenging.[1] Furthermore, the resulting enol, 1-(Methylamino)ethen-1-ol, is often a transient and highly reactive species that readily reverts to the more stable amide form or participates in undesired side reactions.[2][3] Understanding and controlling these competing pathways is critical for successful synthesis.

The equilibrium between the amide and its enol tautomer lies heavily towards the amide. The generation of a sufficient concentration of the enol or its enolate for subsequent reactions requires carefully controlled conditions, typically involving a strong base in an aprotic solvent.[4]

Caption: Keto-enol tautomerism of N-methylacetamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the generation and reaction of 1-(Methylamino)ethen-1-ol and its enolate.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are the most common complaint and can stem from several distinct issues. A systematic approach is required for diagnosis.

A1: The three most likely culprits for low yield are incomplete enolate formation, instability of the intermediate, or competing side reactions.

  • Incomplete Enolate Formation: The α-protons of an amide are significantly less acidic (pKa ≈ 30) than those of a ketone (pKa ≈ 19-21). Therefore, the choice of base is critical. Incomplete deprotonation means a significant portion of your starting material remains unreacted.[4]

    • Causality: For deprotonation to be effective, the pKa of the base's conjugate acid must be substantially higher than the pKa of the amide's α-proton. Weaker bases like alkoxides or hydroxides will establish an equilibrium with only a very low concentration of the enolate.[4]

    • Solution: Employ a very strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA, pKa of conjugate acid ≈ 36) or Sodium Hydride (NaH, pKa > 45) to ensure essentially irreversible and complete conversion to the enolate.[4]

  • Intermediate Instability: Enols are thermodynamically less stable than their amide counterparts.[3] The generated enolate is a high-energy intermediate. If not trapped by an electrophile in a timely manner, it can be quenched by trace proton sources or decompose.

    • Causality: The presence of any protic substance, including trace water in the solvent or on glassware, will immediately protonate the highly basic enolate, returning it to the unreactive amide starting material.[5]

    • Solution: Ensure all glassware is rigorously dried (flame- or oven-dried). Use anhydrous, aprotic solvents (e.g., THF, diethyl ether) and maintain a strictly inert atmosphere (Argon or Nitrogen).

  • Side Reactions: The enolate is a potent nucleophile and can react with other species in the flask besides your intended electrophile.[6][7] This is a major source of yield loss and will be detailed in the next question.

Q2: I've confirmed my enolate is forming, but my crude product analysis (NMR/MS) shows multiple unexpected products. What are the most common side reactions?

A2: The primary side reactions are self-condensation, reaction with the solvent or base, and ambident reactivity (O- vs. C-alkylation).

  • Self-Condensation (Dimerization): The generated enolate is nucleophilic and can attack the electrophilic carbonyl carbon of an unreacted N-methylacetamide molecule. This leads to the formation of a dimeric β-keto amide or related structures, which can further react.

    • Mechanism: This is analogous to the aldol condensation of ketones.[8] The C-nucleophilic enolate attacks the amide carbonyl, forming a tetrahedral intermediate which can then evolve.

    • Mitigation Strategy: This side reaction is most problematic when there is a significant concentration of both the enolate and the unreacted amide. To minimize this, use a "reverse addition" technique: add the N-methylacetamide solution slowly to a solution of the strong base at low temperature. This ensures that as soon as the amide is introduced, it is immediately converted to the enolate, keeping the concentration of the neutral amide low at all times.

  • Ambident Reactivity (O- vs. C-Alkylation): When an electrophile (e.g., an alkyl halide) is added, the enolate can react at two different sites: the α-carbon (C-alkylation) to give the desired product, or the oxygen atom (O-alkylation) to form an enol ether or imino ester derivative.

    • Causality: This is governed by Hard and Soft Acid-Base (HSAB) theory. The oxygen atom is a "hard" nucleophilic center, while the carbon is "soft". Hard electrophiles (e.g., silyl chlorides) tend to react at the oxygen, while softer electrophiles (e.g., alkyl iodides) favor reaction at the carbon. The choice of counterion (Li⁺, Na⁺) and solvent also plays a crucial role.

    • Mitigation Strategy: To favor C-alkylation with alkyl halides, use polar aprotic solvents like THF. For O-silylation (to form a silyl enol ether), a common strategy involves using silyl triflates.

  • Decomposition Pathways: At elevated temperatures or during prolonged reaction times, the starting material or the product can decompose. For instance, elimination reactions can occur.

    • Example: In related systems, decomposition of amino ketones to methyl vinyl ketone has been observed at high temperatures during distillation.[9] While the specific pathways for 1-(Methylamino)ethen-1-ol are not as well-documented in introductory literature, thermal instability is a common feature of complex organic molecules.[10][11]

    • Mitigation Strategy: Maintain low temperatures (-78 °C is common for LDA reactions) throughout the generation and reaction of the enolate.[5] Monitor the reaction closely and work it up promptly upon completion.

SideReactions Start N-Methylacetamide Enolate Enolate of N-Methylacetamide Start->Enolate Deprotonation + Base Base Strong Base (e.g., LDA) Enolate->Start Protonation SelfCondensation Self-Condensation (Dimerization) Enolate->SelfCondensation Reacts with N-Methylacetamide O_Alkylation O-Alkylation Product (Enol Ether) Enolate->O_Alkylation O-Attack C_Alkylation Desired C-Alkylation Product Enolate->C_Alkylation C-Attack Electrophile Electrophile (E⁺) Electrophile->O_Alkylation Electrophile->C_Alkylation Quench Protic Quench (e.g., H₂O) Quench->Start Quenches Enolate

Caption: Competing reaction pathways for the amide enolate.

Q3: How can I modify my experimental protocol to suppress these side reactions?

A3: A robust protocol relies on strict control of reagents, temperature, and order of addition.

A generalized, optimized protocol for generating the lithium enolate of N-methylacetamide and trapping it with an electrophile is presented below. The causality for each step is explained to build a self-validating system.

ExperimentalWorkflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Sequence cluster_workup Workup p1 1. Flame-dry all glassware under vacuum. p2 2. Backfill with Argon or Nitrogen. p1->p2 p3 3. Prepare anhydrous THF solution of N-methylacetamide. p2->p3 p4 4. Prepare LDA solution in situ or use commercial solution. p3->p4 r1 5. Cool LDA solution to -78 °C (dry ice/acetone bath). p4->r1 r2 6. Add N-methylacetamide solution dropwise to LDA solution. r1->r2 r3 7. Stir at -78 °C for 30-60 min (Enolate formation). r2->r3 r4 8. Add electrophile solution dropwise at -78 °C. r3->r4 r5 9. Monitor reaction by TLC. r4->r5 w1 10. Quench reaction at low temp with sat. aq. NH₄Cl. r5->w1 w2 11. Warm to room temperature and perform aqueous extraction. w1->w2 w3 12. Dry organic layer and concentrate. w2->w3 w4 13. Purify by chromatography. w3->w4

Caption: Recommended workflow for minimizing side reactions.

Troubleshooting Summary Table
Issue ObservedPotential CauseRecommended Solution(s)
Low Conversion (Starting material recovered)Base too weak: Incomplete deprotonation.Use a stronger base like LDA or NaH.[4]
Insufficient Base: Less than one equivalent of base used.Use a slight excess (e.g., 1.05-1.1 equivalents) of strong base.
Reaction Quenched: Presence of water or other protic impurities.Rigorously dry all glassware, solvents, and reagents. Maintain an inert atmosphere.[5]
Multiple Products (Complex crude NMR)Self-Condensation: High concentration of both enolate and neutral amide.Use reverse addition: add amide slowly to the base solution at -78 °C.
O-Alkylation: Reaction at the oxygen atom instead of carbon.Check HSAB properties of the electrophile. Use a polar aprotic solvent like THF.
Thermal Decomposition: Reaction temperature too high or time too long.Maintain low temperature (-78 °C) throughout. Monitor reaction and quench promptly upon completion.
No Reaction with Electrophile Electrophile too weak: The added electrophile is not reactive enough.Consider converting the electrophile to a more reactive form (e.g., alkyl iodide from an alkyl bromide).
Steric Hindrance: Either the enolate or the electrophile is too sterically hindered.Re-evaluate the substrate scope or consider alternative synthetic routes.

Conclusion

The successful generation and utilization of 1-(Methylamino)ethen-1-ol, or more practically its enolate, is a delicate process that demands meticulous attention to experimental detail. Side reactions are not just a possibility; they are the default outcome if conditions are not precisely controlled. By understanding the underlying chemical principles—such as pKa differences, reaction kinetics, and competing nucleophilic pathways—researchers can proactively design experiments that favor the desired transformation. The key to success lies in the use of strong, non-nucleophilic bases, anhydrous aprotic conditions, low temperatures, and a strategic order of reagent addition.

References
  • Fiveable. (2025, August 15). Enol Intermediate Definition - Organic Chemistry Key Term... Available from: [Link]

  • Singh, R., et al. (2021, July 9). Identification of Elusive Keto and Enol Intermediates in the Photolysis of 1,3,5-Trinitro-1,3,5-Triazinane. The Journal of Physical Chemistry A. Available from: [Link]

  • Wang, X., et al. (2013, January 14). Stable acyclic aliphatic solid enols: synthesis, characterization, X-ray structure analysis and calculations. Scientific Reports. Available from: [Link]

  • OrgoSolver. Formation and Reactivity of Enolates. Available from: [Link]

  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available from: [Link]

  • Making Molecules. (2024, February 26). An Introduction to Enols & Enolates. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Synthesis of Enols and Enolates. Available from: [Link]

  • Westin, J. Enolates - Organic Chemistry. Jack Westin. Available from: [Link]

  • Morsch, L.A., et al. 18: Reactions of Enolate Ions and Enols. Chemistry LibreTexts. Available from: [Link]

  • Organic Syntheses. 1-diethylamino-3-butanone. Available from: [Link]

  • Lee, J., & Kim, J. (2011, May 21). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. The Journal of Chemical Physics. Available from: [Link]

  • Bo, Y., et al. (2002). Thermal decomposition of ethanol. I. Ab Initio molecular orbital/Rice–Ramsperger–Kassel–Marcus prediction of rate constant and product branching ratios. The Journal of Chemical Physics. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography &amp; Purification of Enol Intermediates

Welcome to the Process Chemistry Technical Support Center. Enol intermediates are highly reactive, transient species that present unique challenges during isolation and purification due to rapid keto-enol tautomerization...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Enol intermediates are highly reactive, transient species that present unique challenges during isolation and purification due to rapid keto-enol tautomerization, thermodynamic instability, and competing O-alkylation versus C-alkylation pathways[1][2].

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common and complex issues researchers face when purifying these compounds. Each section provides a root-cause analysis followed by field-proven, self-validating experimental protocols.

Section 1: Troubleshooting Keto-Enol Tautomerization on Column

FAQ 1: Why does my purified enol product show peak splitting, severe tailing, or a smeared "bridge" between two peaks on the HPLC chromatogram?

Root Cause Analysis: This is a classic symptom of on-column keto-enol tautomerization. If the rate of interconversion between the keto and enol forms is similar to the timescale of your chromatographic separation, the molecules will continuously interconvert while traveling through the stationary phase. This dynamic equilibrium results in a smeared "bridge" between the distinct keto and enol peaks[3]. The enol form is typically favored in polar solvents or when stabilized by intramolecular hydrogen bonding (e.g., in β-dicarbonyls)[3][4].

Resolution Protocol: Low-Temperature HPLC Separation

To achieve baseline separation, the interconversion rate must be slowed down significantly relative to the elution time.

Step-by-Step Methodology:

  • Stationary Phase Selection: Replace standard acidic silica with a poly(styrene-divinylbenzene) copolymer or a specialized end-capped reverse-phase column (e.g., C18). This minimizes acid/base-catalyzed tautomerization caused by free silanols[3][5].

  • Mobile Phase Optimization: If normal phase is required, use a non-polar dominant mobile phase (e.g., hexane/propan-1-ol) with a trace amount of weak acid (e.g., 0.1% acetic acid) to stabilize the enol form[3]. For reverse-phase systems, utilize water/acetonitrile mixtures[6].

  • Temperature Control (Critical): Chill the column compartment to sub-ambient temperatures (typically -20°C to -50°C). Lowering the temperature increases the kinetic barrier to tautomerization, effectively "freezing" the equilibrium[3][5].

  • Detection & Validation: Utilize a Diode Array Detector (DAD) or MS/MS. The keto and enol forms will have distinct UV absorption profiles and MS fragmentation patterns (e.g., enol forms often show distinct m/z fragments due to hydrogen bonding)[6].

G A Reaction Mixture (Keto-Enol Equilibrium) B Standard HPLC (Room Temp) A->B Standard Conditions C Low-Temp HPLC (-20°C to -50°C) A->C Sub-ambient Cooling D Peak Bridging / Smearing (Fast Interconversion) B->D Tautomerization on column E Baseline Separation (Frozen Equilibrium) C->E Kinetic Trapping F Isolate Keto Form E->F G Isolate Enol Form E->G

Effect of temperature on the chromatographic resolution of keto-enol tautomers.

Section 2: Regioselective Separation of Alkylated Enolates

FAQ 2: My alkylation of a β-dicarbonyl yielded a mixture of O-alkylated and C-alkylated products. How do I separate them efficiently?

Root Cause Analysis: Enolate anions are ambient nucleophiles. Alkylation can occur at the oxygen (O-alkylation) or the alpha-carbon (C-alkylation) depending on the solvent, base, and electrophile[7][8]. For instance, using KOH in DMSO heavily favors O-alkylation due to the strong solvation of the potassium cation[8], while non-polar solvents or specific phase transfer catalysts might shift the ratio toward C-alkylation[9]. Separating these regioisomers is challenging due to identical molecular weights, but they exhibit distinct polarity and structural properties.

Data Presentation: Properties of O- vs. C-Alkylated Products
PropertyO-Alkylated Product (Enol Ether)C-Alkylated Product (Ketone)Separation Implication
Polarity Lower (Lacks carbonyl dipole)Higher (Strong carbonyl dipole)O-alkyl elutes first on Normal Phase silica.
Chemical Stability Acid-sensitive (Hydrolyzes easily)Stable under mild acid/baseAvoid highly acidic mobile phases for O-alkyl.
Boiling Point Lower (Weaker dipole-dipole forces)HigherFractional distillation is viable for volatile mixtures.
¹H NMR Shift ~3.5 - 4.5 ppm (O-CH₂)~2.0 - 3.0 ppm (C-CH₂)Use NMR integration to verify fraction purity.
Resolution Protocol: Selective Flash Chromatography

Step-by-Step Methodology:

  • Sample Preparation: Neutralize the crude reaction mixture carefully. If isolating O-alkylated products, strictly avoid acidic workups which will rapidly cleave the enol ether back to the starting carbonyl.

  • TLC Screening: Screen solvent systems using highly deactivated silica plates (pre-treated with 1% triethylamine) to prevent degradation of the O-alkylated product. A typical starting system is 95:5 Hexanes/Ethyl Acetate. The O-alkylated product will consistently have a higher Rf value[7].

  • Column Loading: Dry load the crude mixture onto Celite (non-acid washed) rather than silica. This minimizes the compound's contact time with acidic silanols prior to elution[7].

  • Gradient Elution: Run a shallow gradient on an automated flash chromatography system. Start with 100% non-polar solvent (e.g., Hexanes or Heptane) to elute the less polar O-alkylated enol ether. Slowly ramp up the polar modifier (e.g., Ethyl Acetate or Ether) to 10-20% to elute the more polar C-alkylated ketone.

Section 3: Trapping and Purifying Transient Enol Intermediates

FAQ 3: I am trying to isolate a highly reactive enol intermediate, but it degrades or tautomerizes completely during silica gel chromatography. What are my options?

Root Cause Analysis: Simple enols (like ethenol) are thermodynamically unstable relative to their keto tautomers and cannot be isolated under standard conditions[1]. Even in sterically hindered systems where the enol is observable, the equilibrium strongly favors the keto form (often by a factor of 10⁴) unless stabilized by extended conjugation or strong hydrogen bonding[2]. Attempting to purify a transient enol directly on active silica will catalyze its degradation or tautomerization.

Resolution Protocol: In-Situ Trapping and Derivatization

Instead of attempting to purify the free enol, the self-validating approach is to trap the enol in-situ to form a stable derivative that can be easily purified and characterized.

Step-by-Step Methodology:

  • Generation: Generate the enol/enolate intermediate in a rigorously anhydrous, aprotic solvent (e.g., THF or DCM) at low temperatures (-78°C) using a strong, non-nucleophilic base (e.g., LDA) or via a catalytic process (e.g., N-heterocyclic carbene addition to an enal)[10].

  • Electrophilic Trapping (Silylation): Introduce an excess of a trapping agent, such as Trimethylsilyl chloride (TMSCl) or Triisopropylsilyl triflate (TIPS-OTf), directly into the reaction mixture. This activates the enol oxygen, forming a stable silyl enol ether[11].

  • Quenching: Quench the reaction with a cold, mildly basic aqueous solution (e.g., saturated NaHCO₃) to neutralize excess trapping agent without hydrolyzing the newly formed silyl enol ether.

  • Purification: Extract the organic layer, dry over Na₂SO₄, and purify the stable silyl enol ether using standard silica gel chromatography (pre-neutralized with 1% Et₃N)[10][11].

G A Carbonyl Precursor B Enol/Enolate Generation (Base or Catalyst, -78°C) A->B C Transient Enol Intermediate B->C Highly Reactive D In-Situ Trapping (e.g., TMSCl / TIPS-OTf) C->D Prevent Tautomerization E Stable Silyl Enol Ether D->E F Standard Chromatography (Et3N deactivated silica) E->F Safe to Purify

Workflow for the in-situ trapping and purification of transient enol intermediates.

References

1.[4] An In-Depth Technical Guide to the Keto-Enol Tautomerism of 3-(1-Adamantyl)-2,4-pentanedione. Benchchem. Link 2.[10] A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PMC (National Institutes of Health). Link 3.[7] A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox Catalysis. PMC (National Institutes of Health). Link 4.[5] Separation of keto-enol tautomers of chlortetracycline and 4-epichlortetracycline by liquid chromatography on poly(styrene-divinylbenzene)copolymer. PubMed. Link 5.[8] One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. MDPI. Link 6.[1] Ethenol as a Reactive Intermediate: Application Notes and Protocols for Organic Synthesis. Benchchem. Link 7. Kinetic studies of fast equilibrium by means of high-performance liquid chromatography. Part 11. Keto–enol tautomerism of some β-dicarbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Link 8. Activation of amide carbonyl functionality through the formation of trimethylsilyl enol intermediates. SynOpen (Thieme-connect). Link 9.[9] Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. ResearchGate. Link 10.[6] Analysis of keto-enol tautomers of curcumin by liquid chromatography/mass spectrometry. ResearchGate. Link 11.[2] Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Link

Sources

Optimization

Technical Support Center: Troubleshooting Reactions Involving 1-(Methylamino)ethen-1-ol

Overview Working with 1-(methylamino)ethen-1-ol—the transient enol tautomer of N-methylacetamide (NMA)—presents profound synthetic challenges. Because the amide bond overwhelmingly favors the keto form, the enol tautomer...

Author: BenchChem Technical Support Team. Date: March 2026

Overview Working with 1-(methylamino)ethen-1-ol—the transient enol tautomer of N-methylacetamide (NMA)—presents profound synthetic challenges. Because the amide bond overwhelmingly favors the keto form, the enol tautomer is thermodynamically disfavored by approximately 20 kcal/mol. Consequently, any reaction designed to functionalize the α-carbon via this enol intermediate must overcome severe kinetic and thermodynamic barriers, as well as competitive reactivity at the highly nucleophilic nitrogen atom.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate reactions involving this challenging intermediate.

Section 1: Frequently Asked Questions (FAQs)

Q1: I am trying to trap 1-(methylamino)ethen-1-ol using standard enolization conditions (1 eq. LDA, TMSCl), but I only recover N-silylated products. Why? Causality: This is a fundamental chemoselectivity issue governed by pKa. The N–H proton of N-methylacetamide has a pKa of ~16, whereas the α-C–H protons have a pKa of ~30. Using a single equivalent of a strong base exclusively deprotonates the nitrogen, forming the thermodynamically stable N-monoanion. To access the enolate reactivity at the carbon (the conjugate base of the enol), you must bypass this kinetic sink by using a dianion strategy (2 equivalents of base) or by transiently protecting the nitrogen.

Q2: Can I rely on spontaneous tautomerization to the enol form if I use a highly reactive electrophile? Causality: No.1[1] demonstrate that the activation energy for water-assisted enol-keto tautomerization remains slightly above 20.0 kcal/mol. The equilibrium lies >99.99% toward the amide. Active chemical driving forces (e.g., strong base or Lewis acid) are strictly required to populate the reactive state.

Q3: My Mukaiyama-Mannich reaction with the enol silane of N-methylacetamide has a very low yield. What is going wrong? Causality: Secondary amides are notoriously poor substrates for direct Mukaiyama-type additions. For instance, 2[2] have shown that using N-methoxy-N-methylacetamide as an enolate precursor yields as little as 36% product due to competitive side reactions and poor enol silane stability. You must force complete N,O-bis-silylation to ensure the α-carbon is sufficiently nucleophilic.

Section 2: Reagent Selection & Quantitative Data

To successfully utilize 1-(methylamino)ethen-1-ol in synthesis, the choice of base and trapping agent is critical. The table below summarizes the quantitative outcomes of different strategic approaches.

Strategic ApproachReagents & ConditionsIntermediate FormedTypical Yield of α-Trapped ProductCausality / Mechanistic Notes
Mono-deprotonation 1.0 eq LDA, TMSCl (-78 °C)N-monoanion< 5%Base exclusively deprotonates the N–H bond. Electrophile traps at Nitrogen.
Dianion Generation 1.0 eq n-BuLi, then 1.2 eq sec-BuLi, TMSClC,N-dianion60–75%The second equivalent of superbase forces α-deprotonation. Requires strict cryogenic control.
Lewis Acid Silylation 2.5 eq TMSOTf, 3.0 eq Et₃N (0 °C)N,O-bis(silyl) ketene acetal70–85%N-silylation occurs first, acidifying the α-proton and allowing Et₃N to mediate enolization.
Direct Tautomerization Neat Electrophile, ΔTTransient Enol0%Thermodynamic barrier (~20 kcal/mol) prevents uncatalyzed enol accumulation[1].
Section 3: Validated Experimental Protocols
Protocol A: Generation and Trapping via the Dianion Method

This method is ideal for carbon-carbon bond formation (e.g., aldol additions) where the enolate must be generated prior to the introduction of the electrophile.

  • Preparation: Flame-dry a Schlenk flask under argon. Add N-methylacetamide (1.0 mmol) and anhydrous THF (5 mL).

  • First Deprotonation (Kinetic Sink): Cool the solution to -78 °C. Add n-BuLi (1.05 mmol, 2.5 M in hexanes) dropwise. Stir for 15 minutes to form the N-anion.

  • Second Deprotonation (Enolate Formation): Add sec-BuLi (1.10 mmol, 1.4 M in cyclohexane) dropwise. Stir for 1 hour at -78 °C to generate the deep-red C,N-dianion.

  • Electrophilic Trapping: Rapidly add the desired electrophile (e.g., freshly distilled TMSCl or an aldehyde, 2.5 mmol).

  • Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with cold saturated NaHCO₃. Extract with Et₂O, dry over Na₂SO₄, and concentrate.

Self-Validating System: How do you know the dianion formed? Before adding your valuable electrophile, extract a 0.1 mL aliquot and quench it with D₂O. Analyze the crude mixture via ¹H NMR. Successful dianion formation will show >90% deuterium incorporation at the α-methyl group (indicated by the disappearance of the 3H singlet at ~2.0 ppm), confirming successful enolization.

Protocol B: In Situ N,O-Bis-Silylation for Mukaiyama-Type Reactions

This protocol bypasses the need for strong bases by utilizing a Lewis acid to drive the equilibrium toward the trapped enol form.

  • Preparation: Dissolve N-methylacetamide (1.0 mmol) and the target electrophile (e.g., an imine or aldehyde, 1.2 mmol) in anhydrous CH₂Cl₂ (3 mL) at 0 °C under argon.

  • Base Addition: Add anhydrous triethylamine (3.0 mmol).

  • Lewis Acid Addition: Dropwise add TMSOTf (2.5 mmol). Causality Note: The excess TMSOTf ensures initial N-silylation, which removes the N–H proton and allows the weak base (Et₃N) to deprotonate the α-carbon, forming the N,O-bis(silyl) ketene acetal in situ[2].

  • Reaction: Stir at 0 °C for 2 hours, then warm to room temperature.

  • Workup: Quench with phosphate buffer (pH 7) to prevent acidic degradation of the sensitive adduct. Extract with CH₂Cl₂.

Self-Validating System: How do you know the ketene acetal formed? Run a control reaction without the electrophile. Analyze the crude mixture by ¹H NMR in anhydrous C₆D₆. The formation of the N,O-bis(silyl) ketene acetal is confirmed by the appearance of two distinct trimethylsilyl singlets (~0.1–0.3 ppm) and an upfield shift of the vinylic protons (~3.5 ppm) compared to the parent amide.

Section 4: Pathway Visualization

The following diagram illustrates the kinetic versus thermodynamic pathways that dictate the yield of reactions involving 1-(methylamino)ethen-1-ol.

Enolization NMA N-Methylacetamide (Keto Form) Enol 1-(Methylamino)ethen-1-ol (Transient Enol) NMA->Enol Tautomerization (ΔG‡ > 20 kcal/mol) N_Anion N-Monoanion (Kinetic Product) NMA->N_Anion 1 eq. Base (Fast, pKa ~16) Trapped Trapped Enol Derivative (e.g., Silyl Ketene Acetal) Enol->Trapped Direct Trapping (Thermodynamically Disfavored) Dianion C,N-Dianion (Reactive Enolate) N_Anion->Dianion 2nd eq. Strong Base (Slow, pKa ~30) Dianion->Trapped Electrophile (e.g., TMSCl)

Mechanistic pathways for generating and trapping 1-(methylamino)ethen-1-ol derivatives.

References
  • Theoretical study of keto–enol tautomerism by quantum mechanical calculations (the QM/MC/FEP method) Source: ResearchGate URL:[3]

  • Simple and water-assisted tautomerism in succinimide Source: ResearchGate URL:[1]

  • One-pot silyl ketene acetal-formation-Mukaiyama–Mannich additions to imines mediated by trimethylsilyl trifluoromethanesulfonate Source: UR Scholarship Repository URL:[2]

Sources

Troubleshooting

Technical Support Center: Overcoming Reaction Challenges with N-Methylacetamide and its Enol Tautomer

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for reactions involving N-methylacetamide, particularly focusing on is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for reactions involving N-methylacetamide, particularly focusing on issues that may be perceived as poor solubility of its reactive enol tautomer, 1-(methylamino)ethen-1-ol. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to solve complex experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is 1-(Methylamino)ethen-1-ol and why can't I find it in any chemical catalog?

A: 1-(Methylamino)ethen-1-ol is the enol tautomer of N-methylacetamide (NMA). Tautomers are structural isomers that rapidly interconvert.[1][2][3] In the case of most simple carbonyl compounds, the equilibrium heavily favors the "keto" form—in this instance, the stable, commercially available amide, N-methylacetamide.[1][3] The enol form is a transient, high-energy intermediate that, while crucial for reactivity, exists at a very low concentration at equilibrium. Therefore, you will purchase and handle N-methylacetamide, and generate the reactive enol or its conjugate base (the enolate) in situ during your reaction.

Diagram 1: Keto-Enol Tautomerism of N-Methylacetamide

Caption: The equilibrium between the stable keto form (N-methylacetamide) and its reactive enol tautomer.

Q2: I'm experiencing solubility issues with N-methylacetamide. Is this common?

A: This is highly uncommon. N-methylacetamide (NMA) is a polar aprotic solvent itself and exhibits high solubility in water and a wide range of organic solvents.[4] If you are observing precipitation or a lack of dissolution, it is critical to investigate other components in your reaction mixture. The issue is likely not with NMA itself but may stem from another reactant, the chosen solvent, or an incompatible combination of the two. Neutral organic compounds are often less soluble in water than in organic solvents.[5]

SolventSolubility of N-MethylacetamidePolarity (Dielectric Constant)
WaterHighly Soluble (~1,000,000 mg/L)[4]80.1
EthanolSoluble[4]24.5
AcetoneSoluble[4]20.7
ChloroformSoluble[4]4.8
BenzeneSoluble[4]2.3
Tetrahydrofuran (THF)Miscible7.6
Dimethyl Sulfoxide (DMSO)Miscible46.7

Troubleshooting Guide: From "Solubility Issues" to Reaction Success

This section reframes perceived solubility problems into actionable troubleshooting guides for common synthetic goals involving N-methylacetamide as a nucleophile.

Issue 1: My alkylation/acylation reaction is not starting. I suspect my N-methylacetamide isn't dissolving or reacting.

Possible Cause: The core issue is almost certainly not solubility, but a lack of reactivity. The C-H bonds on the acetyl group of NMA are not acidic enough to be deprotonated by weak bases, and NMA itself is a very weak nucleophile. To make it react as a nucleophile at the carbon atom, you must deprotonate it to form the corresponding enolate , which is a much stronger nucleophile.[6][7] This requires a very strong base in an aprotic solvent.[8]

Recommended Solution: In Situ Enolate Generation

  • Solvent Selection: Choose a dry, aprotic solvent like Tetrahydrofuran (THF). Protic solvents like water or alcohols will quench the strong base.

  • Base Selection: Use a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is an excellent choice as it is highly soluble in THF and strong enough (pKa of diisopropylamine is ~36) to completely deprotonate the amide.[8] Sodium hydride (NaH) can also be used, but it is a heterogeneous reagent, and the reaction can be slower.

  • Temperature Control: Perform the deprotonation at a low temperature (e.g., -78 °C) to prevent side reactions.

  • Electrophile Addition: Once the enolate is formed, slowly add your electrophile (e.g., an alkyl halide or acyl chloride).[9]

  • Quenching: After the reaction is complete, quench it carefully, typically with a saturated aqueous solution of ammonium chloride.

Protocol 1: General Procedure for N-Methylacetamide Enolate Alkylation

  • Set up a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

  • Add dry THF to the flask and cool it to -78 °C using a dry ice/acetone bath.

  • Add a solution of LDA in THF (typically commercially available) to the flask via syringe.

  • Slowly add a solution of N-methylacetamide in dry THF to the cold LDA solution. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Slowly add your alkyl halide (e.g., methyl iodide, benzyl bromide) to the enolate solution.

  • Allow the reaction to stir at -78 °C and then gradually warm to room temperature over several hours or overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Proceed with standard aqueous workup and purification.

Diagram 2: Troubleshooting Workflow for Stalled Reactions

TroubleshootingWorkflow Start Reaction Stalled: 'Solubility Issue' Suspected Check_NMA Is NMA truly insoluble? Start->Check_NMA NMA_Soluble NMA is soluble. Problem is likely reactivity. Check_NMA->NMA_Soluble Yes NMA_Insoluble Highly Unlikely. Verify solvent purity and identity of 'NMA' starting material. Check_NMA->NMA_Insoluble No Check_Other Check solubility of ALL other reactants/reagents in the chosen solvent. Reactivity_Issue Is the goal to form a C-C bond at the alpha-carbon? Check_Other->Reactivity_Issue NMA_Soluble->Check_Other Generate_Enolate Action: Deprotonate NMA with a strong base (e.g., LDA) in an aprotic solvent (e.g., THF). Reactivity_Issue->Generate_Enolate Yes Other_Reaction Consult literature for conditions specific to your desired transformation. Reactivity_Issue->Other_Reaction No Success Reaction Proceeds Generate_Enolate->Success

Caption: A logical workflow to diagnose reaction failures initially perceived as solubility problems.

Issue 2: My starting material precipitates out of solution upon cooling or adding a reagent.

Possible Cause: If you have successfully dissolved all components, and precipitation occurs later, it is unlikely to be your highly soluble N-methylacetamide starting material.[10] Consider these possibilities:

  • Low Reactant/Reagent Solubility at Lower Temperatures: The compound precipitating may have low solubility at the reaction temperature, especially if you are running the reaction at low temperatures (e.g., -78 °C for enolate formation).[10]

  • Insoluble Byproducts: The reaction may be generating an insoluble salt. For example, in an alkylation using an alkyl chloride after forming a lithium enolate with LDA, lithium chloride (LiCl) will form as a byproduct, which has low solubility in THF.

  • Product Insolubility: Your desired product may be insoluble in the reaction solvent and is precipitating as it forms.

  • Reagent Precipitation: If you are adding a reagent dissolved in a different solvent, you may be causing one of the already-dissolved components to crash out due to anti-solvent effects.

Recommended Solution: Systematic Investigation

  • Identify the Precipitate: If possible, isolate the precipitate by filtration (under inert atmosphere if necessary) and analyze it (e.g., by NMR, IR, or melting point) to determine its identity.

  • Employ a Co-Solvent: If a reactant has poor solubility, consider a co-solvent system. However, ensure the co-solvent is compatible with your reaction chemistry (i.e., aprotic and dry for enolate reactions).[10]

  • Modify the Reagents: If an insoluble salt is the issue (e.g., LiCl), this is often unavoidable. The reaction can typically proceed in the slurry. Ensure vigorous stirring to maintain good mixing.

  • Change the Solvent: If the product is insoluble, you may need to select a different solvent that can solubilize all components from start to finish. This requires careful consideration of compatibility with the required reagents (e.g., strong bases).

Diagram 3: Mechanism of N-Methylacetamide Alkylation

AlkylationMechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack (SN2) NMA N-Methylacetamide Enolate Lithium Enolate (Nucleophilic Intermediate) NMA->Enolate + LDA - Diisopropylamine LDA LDA (Strong Base) Product Alpha-Alkylated Product Enolate->Product + R-X LiX LiX (Salt Byproduct) Enolate->LiX + R-X AlkylHalide Alkyl Halide (R-X) (Electrophile)

Caption: The two-step process of enolate formation followed by SN2 reaction with an electrophile.

References

  • Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Enamine Reactions. Retrieved from [Link]

  • University of Liverpool. (2025, June 26). Enamines are alkylated by reactive electrophiles. Retrieved from [Link]

  • Making Molecules. (2024, September 2). Enamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Enamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylacetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN1760175A - Technique for preparing N-methylacetamide.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of N-methylacetamide (NMA, 1) co-crystals with.... Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-(Methylamino)ethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Synthesis of Enols and Enolates. Retrieved from [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylamino)ethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • YouTube. (2023, February 14). Generation and Reactions of Enolates. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl ethanol amine. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylaminoethanol. Retrieved from [Link]

  • University of Athens. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, October 7). Why is enol content higher in non-polar solvents?. Retrieved from [Link]

  • Making Molecules. (2024, February 26). An Introduction to Enols & Enolates. Retrieved from [Link]

  • Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-cyclopropyl-2-(methylamino)ethan-1-ol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIETHYLAMINOETHANOL. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Methylamino)ethanol;phenol. Retrieved from [Link]

  • Agricultural Marketing Service. (2001, February 15). Diethylaminoethanol. Retrieved from [Link]

  • Encyclopedia MDPI. (2022, October 24). Keto–Enol Tautomerism. Retrieved from [Link]

  • ChemTalk. (2022, August 13). Keto-Enol Tautomerization. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-(methylamino)-. Retrieved from [Link]

  • OpenStax. (n.d.). 22.1 Keto–Enol Tautomerism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Enol-Based Reactions

Welcome to the technical support center for enol-based reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates in their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for enol-based reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates in their experiments. As a senior application scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve common issues, ensuring the scientific integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: My enol-based reaction has a very low yield. What are the most common initial factors to investigate?

Low yields in enol-based reactions often stem from inefficient formation of the enolate nucleophile.[1][2] The primary factors to scrutinize are the choice of base, the reaction temperature, and the solvent system. An inappropriate base may not be strong enough to deprotonate the α-carbon effectively, leading to a low concentration of the reactive enolate at equilibrium.[3] Temperature plays a critical role in controlling the reaction rate and selectivity; temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can promote side reactions or decomposition.[4][5] The solvent can significantly influence enolate stability and reactivity through polarity and hydrogen bonding effects.[6][7]

Q2: How do I choose the correct base for my specific substrate and reaction?

The selection of an appropriate base is paramount for successful enolate formation. The key principle is to choose a base whose conjugate acid has a pKa value significantly higher than the pKa of the α-proton of your carbonyl compound (typically in the range of 18-20 for ketones).[3] This ensures a favorable equilibrium for deprotonation.

  • For complete and irreversible enolate formation (Kinetic Control): Strong, sterically hindered, non-nucleophilic bases are ideal.[8][9][10] Lithium diisopropylamide (LDA) is a classic example, with the pKa of its conjugate acid being approximately 36.[8][10] This large pKa difference drives the deprotonation to completion, which is crucial for preventing side reactions like self-condensation.[3]

  • For reactions under thermodynamic control: Weaker bases, such as alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) or amines, can be used. These bases establish an equilibrium, and with sufficient time and higher temperatures, the more stable, more substituted enolate will predominate.[9]

Q3: What is the difference between kinetic and thermodynamic enolates, and how does this affect my reaction outcome?

For unsymmetrical ketones, two different enolates can be formed. The choice between them can dramatically impact the regioselectivity of your reaction.[9][11]

  • Kinetic Enolate: This is the less substituted enolate and is formed more rapidly because the corresponding α-proton is more sterically accessible.[9] Its formation is favored by strong, bulky bases (like LDA), low temperatures (typically -78 °C), and short reaction times.[12][13] These conditions promote an irreversible deprotonation.

  • Thermodynamic Enolate: This is the more substituted and more stable enolate.[9] Its formation is favored under conditions that allow for equilibrium, such as higher temperatures, longer reaction times, and the use of weaker, smaller bases.[12]

The ability to selectively generate either the kinetic or thermodynamic enolate is a powerful tool for controlling the outcome of subsequent reactions, such as alkylations or aldol additions.[11]

Q4: My reaction is producing a mixture of O-alkylation and C-alkylation products. How can I favor C-alkylation?

Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom.[2][14] While C-alkylation is often the desired outcome, O-alkylation can be a competing side reaction. To favor C-alkylation:

  • Solvent Choice: Aprotic solvents generally favor C-alkylation.[3][14]

  • Counter-ion: The nature of the counter-ion associated with the enolate can play a role.

  • Electrophile Hardness (HSAB Theory): "Soft" electrophiles, such as most carbon electrophiles, tend to react at the "soft" carbon center of the enolate.[14] Conversely, "hard" electrophiles are more likely to react at the "hard" oxygen center.[14]

Troubleshooting Guides

Issue 1: Inefficient Enolate Formation

Symptom: Very low or no product formation, with recovery of starting material.

Causality: The concentration of the reactive enolate species is insufficient to drive the reaction forward. This is often due to an unfavorable equilibrium between the carbonyl compound and the enolate.

Troubleshooting Steps:

  • Evaluate Base Strength:

    • Action: Compare the pKa of your base's conjugate acid to the pKa of your substrate's α-proton. For complete deprotonation, the base's conjugate acid should have a pKa at least 10 units higher.

    • Protocol: If using a weak base like an alkoxide, consider switching to a stronger, non-nucleophilic base such as LDA or KHMDS.[3][8]

  • Optimize Reaction Temperature:

    • Action: For kinetically controlled reactions aiming for the less substituted enolate, ensure the temperature is maintained at a low and stable level, typically -78 °C.[3][12] For thermodynamically controlled reactions, a higher temperature (room temperature or above) may be necessary to allow the system to reach equilibrium.[12]

    • Insight: Modern synthesis workstations can provide precise and stable temperature control, which is often superior to traditional ice or dry ice baths.[15]

  • Assess Solvent Effects:

    • Action: Ensure you are using an appropriate solvent. Aprotic solvents like THF or diethyl ether are generally preferred for enolate formation as they do not have acidic protons that can reverse the deprotonation.[13][14]

    • Insight: The polarity of the solvent can also influence the keto-enol equilibrium. In some cases, non-polar solvents can favor the enol form.[7]

Data Presentation: pKa Values of Common Bases

BaseConjugate AcidpKa of Conjugate AcidTypical Use
Sodium Hydroxide (NaOH)Water (H₂O)15.7[16][17]Thermodynamic Control
Sodium Ethoxide (NaOEt)Ethanol (EtOH)~16[16][17]Thermodynamic Control
Potassium tert-Butoxide (t-BuOK)tert-Butanol (t-BuOH)~17[16][17]Thermodynamic/Kinetic
Lithium Diisopropylamide (LDA)Diisopropylamine~36[8][10]Kinetic Control
Sodium Hydride (NaH)Hydrogen (H₂)~35[17]Thermodynamic Control
Sodium bis(trimethylsilyl)amide (NaHMDS)Hexamethyldisilazane~26Kinetic Control

Visualization: Kinetic vs. Thermodynamic Enolate Formation

G cluster_0 Reaction Conditions cluster_1 Enolate Products Unsymmetrical Ketone Unsymmetrical Ketone Kinetic Control Kinetic Control Unsymmetrical Ketone->Kinetic Control Strong, bulky base (LDA) Low Temp (-78 °C) Short reaction time Thermodynamic Control Thermodynamic Control Unsymmetrical Ketone->Thermodynamic Control Weaker, small base (NaOEt) Higher Temp (25 °C) Long reaction time Kinetic Enolate (Less Substituted) Kinetic Enolate (Less Substituted) Kinetic Control->Kinetic Enolate (Less Substituted) Thermodynamic Enolate (More Substituted) Thermodynamic Enolate (More Substituted) Thermodynamic Control->Thermodynamic Enolate (More Substituted)

Caption: Factors influencing kinetic vs. thermodynamic enolate formation.

Issue 2: Competing Side Reactions

Symptom: Low yield of the desired product with the formation of multiple byproducts.

Causality: Enolates are potent nucleophiles and can participate in various side reactions, especially if the reaction conditions are not optimized.

Troubleshooting Steps:

  • Address Aldol Self-Condensation:

    • Action: This is a common issue when a significant amount of the starting carbonyl compound remains in the presence of the enolate.[3] To mitigate this, ensure complete and rapid conversion of the starting material to the enolate.

    • Protocol: Use a stoichiometric amount of a strong, non-nucleophilic base like LDA to drive the enolate formation to completion before adding the electrophile.[3]

  • Minimize Base-Electrophile Reactions:

    • Action: The base itself can sometimes react with the electrophile.

    • Protocol: Employ a non-nucleophilic, sterically hindered base.[8] This minimizes the likelihood of the base acting as a nucleophile.

  • Control Reaction Temperature to Avoid Dehydration:

    • Action: In aldol-type reactions, the initial β-hydroxy carbonyl product can undergo dehydration, especially at elevated temperatures, to form an α,β-unsaturated carbonyl compound.[5][18]

    • Protocol: Maintain a low reaction temperature throughout the addition and workup to preserve the initial aldol adduct. If the dehydrated product is desired, heating is typically required.[18]

Visualization: Troubleshooting Workflow for Low Conversion

G start Low Conversion Rate check_enolate Is enolate formation efficient? start->check_enolate check_side_reactions Are there significant side reactions? check_enolate->check_side_reactions Yes optimize_base Optimize Base: - Stronger base (e.g., LDA)? - Correct stoichiometry? check_enolate->optimize_base No control_aldol Minimize Aldol Condensation: - Use stoichiometric strong base - Add electrophile after full enolate formation check_side_reactions->control_aldol Yes success Improved Conversion check_side_reactions->success No optimize_base->success optimize_temp Optimize Temperature: - Lower for kinetic? - Higher for thermodynamic? optimize_temp->success optimize_solvent Optimize Solvent: - Aprotic (THF, ether)? - Anhydrous? optimize_solvent->success control_aldol->success control_dehydration Prevent Dehydration: - Maintain low temperature control_dehydration->success

Caption: A logical workflow for troubleshooting low conversion rates.

Experimental Protocols

Protocol 1: General Procedure for Kinetic Enolate Formation and Alkylation

This protocol describes the regioselective formation of the kinetic enolate of an unsymmetrical ketone followed by alkylation.

Materials:

  • Unsymmetrical ketone

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Alkyl halide

  • Dry ice/acetone bath

  • Nitrogen or Argon atmosphere setup

Procedure:

  • LDA Preparation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.[3]

    • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • To the freshly prepared LDA solution at -78 °C, add a solution of the unsymmetrical ketone (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.[3]

  • Alkylation:

    • Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at this temperature for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the enolate.[3]

  • Workup:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • Title: Kinetic vs. Thermodynamic Enolates Definition Source: Fiveable URL: [Link]

  • Title: Kinetic vs. Thermodynamic Enolates Source: University of Calgary URL: [Link]

  • Title: Non-nucleophilic base Source: Wikipedia URL: [Link]

  • Title: Kinetic Versus Thermodynamic Enolates Source: Master Organic Chemistry URL: [Link]

  • Title: Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment Source: Journal of Chemical Education URL: [Link]

  • Title: Thermodynamic vs Kinetic Enolates Source: Organic Chemistry Academy URL: [Link]

  • Title: pKa Values of Common Bases Source: Scribd URL: [Link]

  • Title: Formation and Reactivity of Enolates Source: OrgoSolver URL: [Link]

  • Title: III Enolate Chemistry Source: University of Oxford URL: [Link]

  • Title: Non-nucleophilic base Source: Grokipedia URL: [Link]

  • Title: pka bases.cdx Source: University of Wisconsin-Madison URL: [Link]

  • Title: 22.6 Reactivity of Enolate Ions Source: Organic Chemistry: A Tenth Edition URL: [Link]

  • Title: Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Kinetic vs Thermodynamic Enolates! Source: YouTube URL: [Link]

  • Title: Enolates - Formation, Stability, and Simple Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: Enolates Source: Jack Westin URL: [Link]

  • Title: Why is enol content higher in non-polar solvents? Source: Chemistry Stack Exchange URL: [Link]

  • Title: 6.2 Enolate formation and reactions Source: Fiveable URL: [Link]

  • Title: HIGHLIGHT Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions – Enzyme-Like Catalysis in Action Source: University of Padua URL: [Link]

  • Title: An Introduction to Enols & Enolates Source: Making Molecules URL: [Link]

  • Title: Chemistry Aldol Condensation Source: Sathee Jee URL: [Link]

  • Title: Video: Regioselective Formation of Enolates Source: JoVE URL: [Link]

  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Aldol Addition and Condensation Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY Source: World Scientific Publishing URL: [Link]

  • Title: Mukaiyama Aldol Addition Source: Organic Chemistry Portal URL: [Link]

  • Title: Chemistry 204: Enolate Anions and Enamines Source: University of Illinois Springfield URL: [Link]

  • Title: Development of Predictive Tools for Optimizing Organic Reactions Source: PMC URL: [Link]

  • Title: Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues Source: Royal Society of Chemistry URL: [Link]

  • Title: New Experimental Techniques for Organic Synthesis Source: Mettler Toledo URL: [Link]

  • Title: Diastereoselection in Lewis-Acid-Mediated Aldol Additions Source: Michigan State University URL: [Link]

  • Title: CO22b. Michael Addition and Robinson Annulation Source: College of Saint Benedict & Saint John's University URL: [Link]

  • Title: Non-nucleophilic base Source: chemeurope.com URL: [Link]

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  • Title: Aldol Condensation Explained: Mechanism, Types, and Examples Source: Patsnap Eureka URL: [Link]

  • Title: Michael Addition Reaction Mechanism Source: Chemistry Steps URL: [Link]

  • Title: The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry URL: [Link]

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  • Title: 20.6 Aldol reaction Source: Lumen Learning URL: [Link]

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  • Title: Aldol reaction Source: Wikipedia URL: [Link]

  • Title: Keto Enol Tautomerization Source: Chemistry Steps URL: [Link]

  • Title: Organic Chemistry 2 Enols & Enones Source: Wipf Group URL: [Link]

Sources

Troubleshooting

Identifying and minimizing byproducts in 1-(Methylamino)ethen-1-ol synthesis

Technical Support Center: Synthesis of 1-(Methylamino)ethen-1-ol Welcome to the dedicated technical support guide for the synthesis of 1-(Methylamino)ethen-1-ol. This resource is designed for researchers, chemists, and p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(Methylamino)ethen-1-ol

Welcome to the dedicated technical support guide for the synthesis of 1-(Methylamino)ethen-1-ol. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of synthesizing this enaminol intermediate. We will address common challenges, with a primary focus on identifying and minimizing the formation of key byproducts to enhance yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis and purification of 1-(Methylamino)ethen-1-ol. Each issue is presented with its probable causes and actionable solutions grounded in chemical principles.

Issue 1: Significant Contamination with N-Methylacetamide in the Final Product

Question: My post-reaction analysis (NMR/GC-MS) shows a significant peak corresponding to N-methylacetamide. Why is this byproduct forming, and how can I prevent it?

Answer:

The presence of N-methylacetamide is the most common issue in this synthesis, arising from the inherent chemical nature of the target molecule, 1-(Methylamino)ethen-1-ol. This compound is an enaminol, which exists in equilibrium with its tautomeric keto-imine form. This keto-imine is essentially the immediate precursor to the more thermodynamically stable amide, N-methylacetamide.[1][2][3]

Core Causality: Tautomerization and Hydrolysis

  • Keto-Enol/Imine-Enamine Tautomerism: Your product, an enaminol, is in a constant, reversible equilibrium with its keto-imine tautomer. This process involves the migration of a proton.[3][4] While the enol form is the target, the equilibrium can be shifted towards the more stable keto form under certain conditions.[2]

  • Hydrolysis: Enamines and their intermediates are highly susceptible to hydrolysis, especially under acidic conditions or in the presence of water.[5][6] Any water present in the reaction mixture can attack the iminium ion intermediate, leading to the collapse of the structure into N-methylacetamide.[7][8]

The pathway from your desired enaminol to the N-methylacetamide byproduct is illustrated below.

Byproduct_Formation cluster_equilibrium Tautomeric Equilibrium cluster_hydrolysis Irreversible Hydrolysis/Rearrangement Enaminol 1-(Methylamino)ethen-1-ol (Desired Product) Keto_Imine N-Methylacetimidic acid (Keto-Imine Tautomer) Enaminol->Keto_Imine Tautomerization Amide N-Methylacetamide (Byproduct) Enaminol->Amide Direct Hydrolysis (presence of H₂O) Keto_Imine->Amide Rearrangement/ Hydrolysis

Caption: Byproduct formation via tautomerization and hydrolysis.

Corrective and Preventive Actions:

  • Strict Anhydrous Conditions: The most critical factor is the exclusion of water.

    • Use freshly distilled, anhydrous solvents.

    • Dry all glassware in an oven (e.g., >100°C) for several hours and cool under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous grades of starting materials, such as methylamine.

  • Inert Atmosphere: Conduct the reaction under a constant positive pressure of an inert gas like Nitrogen or Argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Temperature Control: While the initial amination reaction may require heating, prolonged exposure to high temperatures can accelerate the rearrangement to the more stable amide.[9][10] Monitor the reaction closely and maintain the lowest effective temperature.

  • pH Control: Avoid acidic conditions during workup, as acid catalyzes hydrolysis.[6][11] A gentle basic or neutral wash is preferable if an aqueous workup is unavoidable.

Issue 2: Low Yield and Presence of Unreacted Starting Materials

Question: The reaction appears to be incomplete, with a low yield of 1-(Methylamino)ethen-1-ol and significant amounts of starting materials remaining. What can I do to drive the reaction to completion?

Answer:

Incomplete conversion is often a result of suboptimal reaction kinetics or unfavorable equilibrium. The formation of an enamine is a reversible process.[6]

Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Insufficient Reaction Time/Temp The condensation reaction to form the enaminol intermediate has an activation energy barrier that must be overcome.Gradually increase the reaction temperature in 5-10°C increments or extend the reaction time. Monitor progress by TLC or GC to find the optimal balance before byproduct formation increases.
Inefficient Water Removal The reaction of an amine with a carbonyl equivalent produces water as a byproduct. According to Le Châtelier's principle, this water can push the equilibrium back towards the starting materials.If the reaction setup allows, use a Dean-Stark trap to azeotropically remove water as it is formed, especially when using solvents like toluene. Alternatively, add a chemical drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.
Stoichiometry Imbalance An incorrect molar ratio of reactants can leave the excess reagent unreacted and limit the formation of the product.Ensure precise measurement of starting materials. A slight excess (1.1-1.2 equivalents) of the more volatile reactant (methylamine) can sometimes be used to compensate for any loss during addition.

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize 1-(Methylamino)ethen-1-ol with high purity?

A common and effective route involves the reaction of methylamine with an acetylating agent like acetic anhydride or diketene.[12][13] A generalized protocol is outlined below.

Synthesis_Workflow start Setup reactants Charge Anhydrous Solvent & Acetylating Agent start->reactants addition Slowly Add Methylamine (Anhydrous Solution) at 0-5 °C reactants->addition reaction Warm to Reaction Temp (e.g., 40-50 °C) Monitor by TLC/GC addition->reaction workup Cool & Quench (if necessary) under Inert Atmosphere reaction->workup purification Purify via Fractional Vacuum Distillation workup->purification end Characterize Product purification->end

Caption: General workflow for 1-(Methylamino)ethen-1-ol synthesis.

Experimental Protocol: Synthesis via Acetic Anhydride

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for inert gas (N₂ or Ar).

  • Reagent Charging: Charge the flask with a suitable anhydrous solvent (e.g., THF or Diethyl Ether) and acetic anhydride (1.0 eq). Cool the flask to 0°C in an ice bath.

  • Methylamine Addition: Add a solution of anhydrous methylamine (1.0-1.1 eq) in the same solvent to the dropping funnel. Add the methylamine solution dropwise to the stirred acetic anhydride solution, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., 40-50°C) for 2-4 hours. Monitor the disappearance of the starting material using an appropriate analytical technique (e.g., GC or TLC).

  • Purification: Once the reaction is complete, cool the mixture. The product is often purified by fractional distillation under reduced pressure to separate it from the solvent and less volatile impurities. This step is critical and must be performed without exposure to atmospheric moisture.

Q2: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are excellent methods.

  • TLC: Use a silica gel plate and a mobile phase such as ethyl acetate/hexanes. The enaminol product will be more polar than some starting materials but should have a different Rf value from the highly polar N-methylacetamide byproduct.

  • GC: A capillary GC with an FID detector can provide quantitative information on the relative amounts of starting material, product, and byproduct. This is ideal for optimizing reaction time and temperature.[14]

Q3: What are the best practices for storing 1-(Methylamino)ethen-1-ol?

Due to its instability and hygroscopic nature, the product must be stored with care.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Store in a refrigerator or freezer at low temperatures (e.g., -20°C to 4°C) to slow down degradation and tautomerization.

  • Container: Use a sealed amber glass vial with a septum-lined cap to protect it from light and moisture.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. RSC Publishing.
  • PubMed. (n.d.). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines.
  • Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms.
  • Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism.
  • BenchChem. (n.d.). Minimizing byproduct formation in the synthesis of amino alcohols.
  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism.
  • Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism.
  • YouTube. (2020, December 7). Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry.
  • ResearchGate. (n.d.). Hydrolysis of enamines.
  • ResearchGate. (n.d.). Fig. 6 The pathway for an enol-keto tautomerism in the reaction between....
  • YouTube. (2017, February 28). Mechanism of Enamine Hydrolysis Organic Chemistry.
  • Wikipedia. (n.d.). N-Methylacetamide.
  • BenchChem. (n.d.). Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide.
  • PubChem. (n.d.). 2-(Methylamino)ethanol | C3H9NO | CID 8016.
  • Google Patents. (n.d.). CN1760175A - Technique for preparing N-methylacetamide.
  • Google Patents. (n.d.). CN1324003C - Technique for preparing N-methylacetamide.
  • ChemicalBook. (n.d.). N-Methylacetamide synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-[(Quinolin-2-yl)amino]ethan-1-ol.

Sources

Reference Data & Comparative Studies

Validation

Validation of 1-(Methylamino)ethen-1-ol structure by X-ray crystallography

Executive Summary: The Tautomer Challenge The validation of 1-(Methylamino)ethen-1-ol presents a classic but formidable challenge in structural chemistry. This molecule is the imidic acid (enol) tautomer of the ubiquitou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tautomer Challenge

The validation of 1-(Methylamino)ethen-1-ol presents a classic but formidable challenge in structural chemistry. This molecule is the imidic acid (enol) tautomer of the ubiquitous solvent and peptide model,


-methylacetamide (NMA) .

Under standard conditions, the equilibrium overwhelmingly favors the amide form (


). Consequently, validating the enol structure (

) requires isolating the species under specific stabilizing conditions—typically via metal coordination, cryo-trapping, or within restricted enzymatic active sites (e.g., glycoside hydrolases).

This guide compares the performance of Single Crystal X-ray Diffraction (SC-XRD) against Neutron Diffraction and Solid-State NMR (ssNMR) for the definitive structural authentication of this elusive species.

Part 1: Comparative Analysis of Validation Methodologies

For a researcher attempting to prove they have isolated the enol form (likely as a ligand or stabilized intermediate), selecting the right analytical "product" is critical.

Performance Matrix: SC-XRD vs. Alternatives
FeatureSC-XRD (The Standard) Neutron Diffraction (The Gold Standard) Solid-State NMR (The Complement)
Primary Detection Electron Density (Core Atoms)Nuclear Cross-section (Nuclei)Chemical Shift Anisotropy
Tautomer ID Mechanism Bond Length Analysis (C-O vs C=O)Direct H-atom Visualization (O-H vs N-H)

Shift Signatures
Resolution Req. High (

) for H-inference
Moderate (

) sufficient
N/A (Spectral Resolution)
Sample Size Small (

crystal)
Large (

crystal)
Powder or Micro-crystals
Cost/Accessibility Low / High AvailabilityVery High / Beamline AccessMedium / Specialized Probes
Verdict Best for Routine Validation via bond metrics.Definitive for proton location but impractical for screening.Best for Dynamics and bulk purity.
Why SC-XRD is the Practical Choice

While Neutron Diffraction is superior for locating the specific proton defining the enol (O-H) versus the amide (N-H), the requirement for massive crystals makes it prohibitive for most drug development workflows. SC-XRD remains the primary validation tool because the heavy atom bond lengths provide an undeniable "fingerprint" of the tautomeric state, provided the resolution is sufficient.

Part 2: Technical Deep Dive – The Crystallographic Fingerprint

To validate 1-(Methylamino)ethen-1-ol, one must look past the hydrogen atoms and analyze the C-N-O skeleton. The electronic redistribution between the amide and imidic acid forms alters bond lengths significantly.

The "Smoking Gun" Metrics

Experimental data derived from the Cambridge Structural Database (CSD) establishes the following validation thresholds:

Bond TypeAmide Form (NMA) Enol Form (Target)

(Difference)
C-O / C=O

(Double)

(Single)
~0.11

C-N / C=N

(Partial Double)

(Double)
~0.05

Geometry Planar,

O
Planar,

O (if protonated)
-

Validation Logic: If your refined structure yields a C-O distance approaching 1.35


  and a C-N distance shortening toward 1.28 

, you have successfully trapped the imidic acid tautomer. An intermediate value often indicates disorder (co-existence of both forms in the lattice), which must be modeled as a fractional occupancy.
Part 3: Experimental Protocol for Structural Validation

This protocol assumes the stabilization of the enol form via metal complexation (e.g., Fe/Al enolates) or co-crystallization with strong H-bond acceptors, as the free enol is transient.

Workflow Diagram (DOT Visualization)

ValidationWorkflow cluster_0 Phase 1: Stabilization & Growth cluster_1 Phase 2: Data Acquisition (SC-XRD) cluster_2 Phase 3: Validation Refinement Step1 Synthesis of Precursor (N-Methylacetamide) Step2 Tautomer Trapping (e.g., Lithiation/Metal Coordination) Step1->Step2 Shift Equilibrium Step3 Cryo-Crystallization (Slow diffusion at -20°C) Step2->Step3 Lock Conformation Step4 Diffraction Data Collection (Mo/Cu Source, 100 K) Step3->Step4 Harvest Crystal Step5 Structure Solution (Direct Methods/SHELXT) Step4->Step5 Step6 Anisotropic Refinement (Non-H atoms) Step5->Step6 Step7 Difference Fourier Map (Locate H-atom density) Step6->Step7 Residual Density Step8 Bond Length Check (Compare C-O vs C=O) Step7->Step8 Critical Check

Caption: Step-by-step workflow for trapping and validating the elusive enol tautomer using X-ray crystallography.

Detailed Methodology

1. Sample Preparation & Stabilization:

  • Rationale: The enol form is energetically unfavorable (

    
     kcal/mol).
    
  • Protocol: React N-methylacetamide with a metal halide (e.g.,

    
     or 
    
    
    
    ) under anhydrous conditions in a non-coordinating solvent (DCM or Toluene). The metal center coordinates to the oxygen, stabilizing the C-O single bond character and locking the enol-like geometry (metal-enolate).

2. Data Collection (Critical Parameters):

  • Temperature: Data must be collected at cryogenic temperatures (100 K or lower). Thermal motion at room temperature will smear the electron density, making precise bond length determination (

    
    ) impossible.
    
  • Resolution: Aim for

    
    . This resolution is required to observe the deformation electron density associated with the C=N double bond and potentially locate the hydroxyl proton in difference maps.
    

3. Refinement Strategy:

  • Software: SHELXL or OLEX2.

  • H-Atom Treatment: Do not use a "riding model" (AFIX) initially for the hydroxyl proton. Use a Difference Fourier Map (

    
    ) to locate the electron density peak near the Oxygen.
    
  • Constraint: If the peak is found, refine the O-H distance with a DFIX constraint (

    
    ) but allow the angle to refine freely. If the H cannot be located (common in X-ray), rely entirely on the C-O/C-N bond lengths described in Part 2.
    
Part 4: Case Study & Logical Pathway

How do we distinguish the target molecule from its isomer?

Scenario: You obtain a crystal structure with a C-O bond length of 1.29


.
  • Analysis: This falls between the standard Double (1.24) and Single (1.35) values.

  • Interpretation: This indicates Resonance Delocalization or Static Disorder .

  • Next Step: Check the C-N bond.[1] If it is also intermediate (1.30

    
    ), the molecule exists as a resonance hybrid (common in metal complexes). If the thermal ellipsoids are elongated, it suggests the crystal contains a mix of tautomers.
    
Tautomer Equilibrium Diagram

TautomerEquilibrium Amide Amide Form (N-Methylacetamide) C=O: 1.24 Å C-N: 1.33 Å Enol Enol Form (1-(Methylamino)ethen-1-ol) C-O: 1.35 Å C=N: 1.28 Å Amide->Enol Tautomerization (Unfavorable) Enol->Amide Rapid Relaxation Metal Metal Complex Stabilized Enolate Enol->Metal Coordination (Trapped)

Caption: The thermodynamic equilibrium favors the amide; validation requires trapping the enol form (red) into a stabilized complex (yellow).

References
  • Clarifying the structures of imidines: using crystallographic characterization to identify tautomers. Source: National Institutes of Health (PMC) / Acta Crystallographica. Context: Defines the bond length alternations (C=N vs C-N) required to prove imidic acid tautomers in solid state.

  • Newton's cradle proton relay with amide-imidic acid tautomerization in inverting cellulase. Source: PubMed.[2] Context: Demonstrates the use of Neutron Crystallography to visualize the N-H to O-H tautomerization in enzyme active sites.[3]

  • Typical interatomic distances: organic compounds (International Tables for Crystallography). Source: TheorChem / International Tables. Context: The authoritative standard for C-O and C=O bond length statistics used for validation.

  • X-ray crystallography: assessment and validation of protein–small molecule complexes. Source: SciSpace. Context: Guidelines for refining small molecule ligands and handling tautomeric ambiguity in refinement.

Sources

Comparative

Comparative analysis of 1-(Methylamino)ethen-1-ol and its keto form

Comparative Analysis of 1-(Methylamino)ethen-1-ol and its Keto Form[1][2] CRITICAL DISAMBIGUATION: READ BEFORE PROCEEDING Are you looking for N-Methylaminoethanol? If you are searching for the commercially available solv...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 1-(Methylamino)ethen-1-ol and its Keto Form[1][2]

CRITICAL DISAMBIGUATION: READ BEFORE PROCEEDING

Are you looking for N-Methylaminoethanol? If you are searching for the commercially available solvent and building block 2-(Methylamino)ethanol (CAS: 109-83-1, Formula:


), this is NOT  that compound.

This guide covers:

  • Compound: 1-(Methylamino)ethen-1-ol (The Enol tautomer). * Keto Form: N-Methylacetamide (The Amide tautomer).

  • Context: Theoretical organic chemistry, peptide bond stability, and transition state modeling in drug design.

Executive Summary: The Thermodynamic Imperative

In the context of drug development and peptide mimetic design, the equilibrium between 1-(Methylamino)ethen-1-ol (Enol) and N-Methylacetamide (Keto) serves as a fundamental model for peptide bond stability.

While the Keto form (N-Methylacetamide) is the thermodynamically dominant species (>99.99%) and the standard scaffold for peptide bond modeling, the Enol form represents a critical high-energy intermediate. Understanding this tautomeric relationship is essential for designing transition-state inhibitors (TSIs) for proteolytic enzymes and understanding the latent nucleophilicity of peptide backbones.

This guide objectively compares the stable reagent (Keto) against the mechanistic active form (Enol), providing the data necessary to utilize these concepts in computational modeling and inhibitor synthesis.

Structural & Physicochemical Comparison

The two forms are constitutional isomers (tautomers) defined by the migration of a proton from the


-carbon to the carbonyl oxygen, accompanied by the shift of the 

-bond.[3]
Table 1: Comparative Physicochemical Profile
FeatureKeto Form (N-Methylacetamide) Enol Form (1-(Methylamino)ethen-1-ol)
Structure


Primary Character Stable Amide (Peptide Bond Model)Transient Vinyl Alcohol (Enamine-ol)
Electronic State Resonance Stabilized (

)
Electron-Rich Alkene (Nucleophilic)
Hybridization (

-C)

(Tetrahedral)

(Planar)
Est.[2] Relative Energy 0 kcal/mol (Global Minimum)+45–60 kcal/mol (High Energy)
pKa (

-proton)
~25–30 (Weakly acidic)N/A (Rapid ketonization)
Commercial Status Widely Available ReagentNon-Isolable (Transient/Theoretical)
Key Application Solvent, Peptide Solvation ModelTransition State Mimic, Mechanistic Probe

Thermodynamic & Kinetic Analysis

The stability of the Keto form is driven by the immense resonance energy of the amide bond (approx. 20 kcal/mol). The Enol form disrupts this resonance, replacing the strong


 bond (approx. 179 kcal/mol) with a weaker 

bond (approx. 146 kcal/mol) and an

bond.
Energy Landscape Visualization

The following diagram illustrates the high energy barrier preventing spontaneous enolization under standard conditions, explaining why the Enol form is not a shelf product.

TautomerizationEnergy cluster_0 Thermodynamic Valley cluster_1 High Energy Intermediate Keto Keto Form (N-Methylacetamide) Relative E: 0 kcal/mol (Dominant) TS Transition State (Concerted Proton Transfer) Keto->TS Activation Energy (High Barrier) Enol Enol Form (1-(Methylamino)ethen-1-ol) Relative E: ~50 kcal/mol (Transient) Enol->TS Rapid Reversion TS->Keto Exothermic TS->Enol Endothermic

Figure 1: Energy landscape of the amide-enol tautomerization. The high barrier protects the integrity of proteins (polyamides) from spontaneous degradation.

Reactivity Profiles & Drug Development Applications

A. The Keto Form: The Stable Scaffold
  • Role: Acts as the control model for peptide backbone solvation and conformation.

  • Protocol: Used in Molecular Dynamics (MD) simulations to parameterize force fields (e.g., CHARMM, AMBER).

  • Performance: Exhibits high dielectric constant (

    
    ) and strong hydrogen bonding capability (Donor and Acceptor).
    
B. The Enol Form: The Mechanistic Target
  • Role: Represents the "activated" state of the peptide bond. In enzymatic hydrolysis (e.g., by Serine Proteases), the peptide bond passes through a tetrahedral intermediate that structurally resembles the enol/imidate forms.

  • Reactivity: The

    
    -carbon in the enol form is nucleophilic.[4] This latent nucleophilicity is exploited in "suicide inhibitors" or covalent drugs that trap the enzyme by mimicking this high-energy state.
    
  • Bioisosteres: Since the enol cannot be isolated, drug designers synthesize Enol Mimics —stable molecules that lock the geometry of the enol. Examples include fluoroalkenes or hydroxy-ethylene isosteres used in HIV protease inhibitors.

Mechanistic Pathway: Protease Inhibition Model[1]

ProteaseMechanism Substrate Peptide Substrate (Keto Form) Complex Michaelis Complex Substrate->Complex Binding Enzyme Serine Protease (Active Site) Enzyme->Complex TS_Tetra Tetrahedral Intermediate (Resembles Enol/Imidate) Complex->TS_Tetra Nucleophilic Attack Product Cleaved Peptide TS_Tetra->Product Collapse Inhibitor Transition State Inhibitor (Stable Enol Mimic) Inhibitor->Enzyme High Affinity Binding (Competes with Substrate) Inhibitor->TS_Tetra Structural Mimicry

Figure 2: The Enol form serves as a structural template for Transition State Inhibitors, effectively blocking the enzymatic pathway.

Experimental Methodologies

Since the Enol form is not a shelf product, it must be studied indirectly or computationally.

Protocol 1: Computational Assessment (DFT)

To compare the forms for a specific drug scaffold:

  • Software: Gaussian or ORCA.

  • Method: B3LYP/6-311++G(d,p) (Standard for organic tautomers).

  • Solvation Model: PCM (Water) to account for H-bonding stabilization.

  • Output: Calculate

    
    .
    
    • Interpretation: If

      
       kcal/mol in the enzyme pocket, the enol mechanism is plausible.
      
Protocol 2: Trapping Experiments (Wet Lab)

To prove the transient existence of the enol during a reaction:

  • Reagents: N-Methylacetamide,

    
    , Base (catalytic).
    
  • Method: Monitor H/D exchange at the

    
    -methyl group via 1H-NMR .
    
  • Logic:

    • The Keto form has no exchangeable

      
      -protons under neutral conditions.
      
    • Exchange requires deprotonation to the Enolate (intermediate to the Enol).

    • Observation: Gradual disappearance of the

      
       doublet (
      
      
      
      ppm) and appearance of deuterium-coupled signals confirms access to the enolic pathway.

References

  • Guthrie, J. P. (1993). Tautomerization of Amides to Imidic Acids: Thermodynamics and Implications. Journal of the American Chemical Society. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section on Tautomerism).[3][4][5] Link

  • Head-Gordon, T., et al. (1989). A theoretical study of the tautomerism of N-methylacetamide. Journal of Physical Chemistry. Link

  • Dugave, C. (2006). Cis-trans Isomerization in Biochemistry. Wiley-VCH. (Discusses peptide bond dynamics). Link

Sources

Validation

A Comparative Analysis of Enol and Enamine Reactivity: The Case of 1-(Methylamino)ethen-1-ol

A Technical Guide for Researchers, Scientists, and Drug Development Professionals The nucleophilic character of enols and their nitrogen-containing analogs, enamines, is a cornerstone of carbon-carbon bond formation in o...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The nucleophilic character of enols and their nitrogen-containing analogs, enamines, is a cornerstone of carbon-carbon bond formation in organic synthesis. While both serve as potent nucleophiles at the α-carbon, their reactivity profiles exhibit significant differences. This guide provides an in-depth comparison of the reactivity of 1-(Methylamino)ethen-1-ol, a simple enamine, with other enols, supported by mechanistic insights and experimental considerations.

The Spectrum of Reactivity: Enolates, Enamines, and Enols

The nucleophilicity of these species follows a general trend: enolates are the most reactive, followed by enamines, and then enols.[1] This hierarchy is a direct consequence of their electronic structures. Enolates carry a full negative charge, making them highly reactive towards electrophiles.[2] Enamines, while neutral, are more nucleophilic than their enol counterparts. The nitrogen atom in an enamine is less electronegative than the oxygen in an enol, allowing it to more readily donate its lone pair of electrons into the double bond, thereby increasing the electron density and nucleophilicity of the α-carbon.[3] Enols, also neutral, are the least reactive of the three, with their nucleophilicity stemming from the electron-donating resonance effect of the hydroxyl group.[4][5]

1-(Methylamino)ethen-1-ol: A Representative Enamine

1-(Methylamino)ethen-1-ol is the enamine tautomer of N-methylacetamide. While simple enols exist in very low concentrations at equilibrium with their keto tautomers, enamines can often be formed in high yield from the reaction of a ketone or aldehyde with a secondary amine.[6][7] The formation of 1-(Methylamino)ethen-1-ol would proceed from the condensation of acetaldehyde with methylamine, followed by tautomerization.

The reactivity of 1-(Methylamino)ethen-1-ol is characteristic of enamines. The nitrogen atom's lone pair is delocalized into the C=C double bond, creating a nucleophilic α-carbon. This enhanced nucleophilicity allows it to react with a range of electrophiles under milder conditions than those typically required for enolates.[2]

Comparative Reactivity in Key Synthetic Transformations

The differences in reactivity between 1-(Methylamino)ethen-1-ol and other enols are most evident in their reactions with various electrophiles.

Alkylation Reactions

Enamines, such as 1-(Methylamino)ethen-1-ol, are readily alkylated at the α-carbon by reactive alkyl halides.[8] This reaction, often referred to as the Stork enamine alkylation, is a powerful tool for C-C bond formation.[9] A significant advantage of using enamines over enolates in alkylation is the reduced risk of polyalkylation.[2][10] Enolates, being highly reactive, can be difficult to control, often leading to multiple alkyl groups being added to the α-carbon.[6] Enamines, being less basic and reactive, typically undergo monoalkylation cleanly.[10]

Simple enols, on the other hand, are generally not reactive enough to undergo direct alkylation with alkyl halides. These reactions typically require acid catalysis to promote enolization, and even then, the yields can be modest.[11]

Table 1: Comparison of Alkylation Reactivity

Feature1-(Methylamino)ethen-1-ol (Enamine)Simple Enol (e.g., propen-2-ol)Enolate
Reactivity Moderate to HighLowVery High
Reaction Conditions Mild, often neutralRequires acid catalysisRequires strong base
Polyalkylation MinimalNot a primary concern due to low reactivityCommon problem
Typical Electrophiles Alkyl halides, α,β-unsaturated carbonylsHalogens, activated electrophilesWide range of electrophiles
Acylation Reactions

Similar to alkylation, enamines undergo efficient acylation with acyl halides or anhydrides to form β-dicarbonyl compounds after hydrolysis of the intermediate iminium salt.[8] This provides a reliable method for the synthesis of 1,3-dicarbonyl systems. The use of enamines in acylation also helps to avoid the self-condensation side reactions that can plague enolate acylations.

Direct acylation of simple enols is not a common synthetic transformation due to their low reactivity.

Michael Additions (Conjugate Additions)

Enamines are excellent nucleophiles for Michael additions to α,β-unsaturated carbonyl compounds.[9][12] The reaction proceeds via a 1,4-conjugate addition mechanism, leading to the formation of a 1,5-dicarbonyl compound after hydrolysis.[13] This reaction is a cornerstone of synthetic chemistry for the construction of complex carbon skeletons.

While enols can participate in Michael-type additions, the reactions are generally slower and may require catalysis.[6] Enolates are also highly effective in Michael additions, but their high reactivity can sometimes lead to undesired side reactions.[14][15]

Experimental Protocols

General Protocol for Enamine Formation

The formation of an enamine is typically achieved by reacting a ketone or aldehyde with a secondary amine, often with azeotropic removal of water.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Ketone Ketone/Aldehyde Enamine Enamine (e.g., 1-(Methylamino)ethen-1-ol) Ketone->Enamine Reacts with Amine Secondary Amine (e.g., Methylamine) Amine->Enamine Acid Acid Catalyst (e.g., p-TsOH) Acid->Enamine Solvent Solvent (e.g., Toluene) Solvent->Enamine Heat Heat (Dean-Stark) Heat->Enamine Water Water (removed) Enamine->Water Byproduct

Caption: General workflow for enamine synthesis.

Step-by-Step Methodology:

  • Combine the carbonyl compound (1.0 eq) and the secondary amine (1.2 eq) in a suitable solvent such as toluene.

  • Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.01 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Remove the solvent under reduced pressure to yield the crude enamine, which can often be used without further purification.

Comparative Kinetic Study: Reaction with a Standard Electrophile

To quantitatively compare the reactivity of 1-(Methylamino)ethen-1-ol with a simple enol, a kinetic study can be performed using a standard electrophile, such as N-phenylmaleimide. The rate of disappearance of the enamine or enol can be monitored by techniques like UV-Vis spectroscopy or NMR.

G Start Prepare Solutions of Enamine and Enol Mix Mix with Electrophile (e.g., N-phenylmaleimide) Start->Mix Monitor Monitor Reaction Progress (UV-Vis or NMR) Mix->Monitor Analyze Analyze Kinetic Data to Determine Rate Constants Monitor->Analyze Compare Compare Rate Constants Analyze->Compare

Caption: Workflow for a comparative kinetic study.

Step-by-Step Methodology:

  • Prepare standardized solutions of the enamine (e.g., 1-(Methylamino)ethen-1-ol) and the enol to be compared in a suitable aprotic solvent.

  • Prepare a standardized solution of the electrophile (e.g., N-phenylmaleimide).

  • In a temperature-controlled cuvette or NMR tube, rapidly mix the enamine/enol solution with the electrophile solution.

  • Immediately begin acquiring data (absorbance at a specific wavelength or NMR spectra at timed intervals).

  • Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.

  • Repeat the experiment under identical conditions for the other nucleophile.

  • Compare the determined rate constants to quantify the difference in reactivity.

Mechanistic Insights

The enhanced reactivity of enamines like 1-(Methylamino)ethen-1-ol can be rationalized by considering the resonance structures.

G cluster_enamine Enamine Resonance cluster_enol Enol Resonance enamine_neutral H₂C=C(OH)-NHCH₃ enamine_zwitterion ⁻H₂C-C(OH)=N⁺HCH₃ enamine_neutral->enamine_zwitterion enol_neutral H₂C=C(OH)-OH enol_zwitterion ⁻H₂C-C(OH)=O⁺H enol_neutral->enol_zwitterion

Caption: Resonance structures of an enamine and an enol.

The zwitterionic resonance contributor of the enamine places a negative charge on the α-carbon and a positive charge on the nitrogen. Because nitrogen is less electronegative than oxygen, it can better accommodate the positive charge, making this resonance contributor more significant than the analogous one for an enol.[3] This increased contribution from the zwitterionic form leads to a higher electron density on the α-carbon of the enamine, making it a more potent nucleophile.

Furthermore, the protonation of an enamine can occur at either the nitrogen or the α-carbon. While N-protonation is often kinetically favored, C-protonation is thermodynamically favored and leads to the formation of an iminium ion, which is a key intermediate in many enamine reactions.[16][17]

Conclusion

1-(Methylamino)ethen-1-ol, as a representative enamine, exhibits significantly greater nucleophilic reactivity at the α-carbon compared to simple enols. This enhanced reactivity is a direct result of the electronic properties of the nitrogen atom, which is more capable of donating its lone pair of electrons into the π-system than the oxygen atom of an enol. This fundamental difference translates into more efficient and controlled C-C bond-forming reactions, such as alkylations, acylations, and Michael additions, often under milder conditions and with better selectivity than the corresponding reactions with enols. For researchers and drug development professionals, understanding and harnessing the nuanced reactivity of enamines is crucial for the efficient and strategic construction of complex molecular architectures.

References

  • Making Molecules. (2024, September 2). Enamines. [Link]

  • Filo. (2026, February 19). Compare the reactivity of enolates and enamines. Justify your answer with suitable examples. [Link]

  • Master Organic Chemistry. (2025, April 16). Enamines. [Link]

  • Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. [Link]

  • Kresge, A. J. (2000). Kinetic studies of keto-enol and other tautomeric equilibria by flash photolysis. Pure and Applied Chemistry, 72(12), 2247-2254.
  • Wikipedia. (n.d.). Michael addition reaction. [Link]

  • GM Chemical. (2021, June 16). Key Difference-Enols vs Enolates vs Enamines. [Link]

  • Amazon S3. (n.d.). Enolates, Enols and Enamines. [Link]

  • JoVE. (n.d.). α-Carbon Chemistry: Enols, Enolates, and Enamines in Organic. [Link]

  • Edubirdie. (n.d.). Enolate Anions and Enamines. [Link]

  • Wipf Group. (n.d.). IB. Enolates & Enamines I. Basic Principles 1. Introduction. [Link]

  • Unknown. (n.d.). EXP. 43: CARBONYL GROUPS, ENOLS, & ENAMINES. [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.10 Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate. [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Edubirdie. (n.d.). Chapter 19: Enolate Anions and Enamines | Lecture Note. [Link]

  • ACS Omega. (2022, February 10). Bond Energies of Enamines. [Link]

  • YouTube. (2011, September 20). Alkylation and Acylation Using Enamine Nucleophiles. [Link]

  • Unknown. (n.d.). Enolate Anions and Enamines. [Link]

  • Pearson. (n.d.). Enamine Alkylation and Acylation: Videos & Practice Problems. [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. [Link]

  • JoVE. (2023, April 30). Video: Reactivity of Enols. [Link]

  • Master Organic Chemistry. (2025, May 14). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. [Link]

  • Neuman, R. C. (n.d.). Chapter 18: Reactions of Enolate Ions and Enols. [Link]

  • R Discovery. (2005, May 12). Enols Are Common Intermediates in Hydrocarbon Oxidation. [Link]

  • SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. [Link]

  • Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. [Link]

  • JoVE. (2023, April 30). Video: Regioselective Formation of Enolates. [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. [Link]

  • ResearchGate. (n.d.). Keto-enol tautomerism and stabilization of the enol form through the intramolecular H-bonding. [Link]

  • Nature. (2025, September 5). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. [Link]

  • Chemistry LibreTexts. (2019, June 5). 9.1: Keto-Enol Tautomerization. [Link]

  • PubChem. (n.d.). N-Methylaminoethanol. [Link]

  • Agricultural Marketing Service. (2001, February 15). Diethylaminoethanol. [Link]

  • PubChem. (n.d.). 1-(Methylamino)ethanol;phenol. [Link]

  • ResearchGate. (2025, August 7). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. [Link]

  • ResearchGate. (2020, June 27). One pot synthesis of amino-ethanethiol derivatives of aromatic aldehydes by the catalytic action of DBU. [Link]

  • PubChemLite. (n.d.). 2-(methylamino)-1-(3-methylphenyl)ethan-1-ol. [Link]

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Comparative

Bridging the Unseen: A Comparative Guide to Validating Experimental Findings on Amino Alcohols with DFT Calculations

A Note on the Subject Molecule: Initial searches for detailed experimental and computational data on 1-(Methylamino)ethen-1-ol yielded limited specific resources. To provide a robust and practical guide for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Molecule: Initial searches for detailed experimental and computational data on 1-(Methylamino)ethen-1-ol yielded limited specific resources. To provide a robust and practical guide for researchers, this document will utilize a closely related and well-characterized structural analog, 2-(Methylamino)ethanol , as a case study. The principles and methodologies described herein are directly applicable to the study of 1-(Methylamino)ethen-1-ol and similar small organic molecules.

The Synergy of Experiment and Theory in Molecular Characterization

In modern chemical and pharmaceutical research, the convergence of experimental data and computational chemistry provides a powerful paradigm for elucidating molecular structure and reactivity.[1] While experimental techniques provide tangible data on a molecule's properties, Density Functional Theory (DFT) calculations offer a theoretical framework to predict and rationalize these findings.[2] This guide provides a comprehensive comparison of experimental data for 2-(Methylamino)ethanol with the results of DFT calculations, offering a blueprint for validating experimental findings.

The validation of computational models against experimental data is a critical step to ensure the accuracy and reliability of theoretical predictions.[3] This process allows researchers to confidently predict molecular properties, saving time and resources in the lab.[4]

Experimental Characterization of 2-(Methylamino)ethanol

2-(Methylamino)ethanol is a viscous, colorless liquid with a fishy odor.[5] Its structural and spectroscopic properties have been characterized by various experimental methods.

Spectroscopic Data

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of 2-(Methylamino)ethanol exhibits characteristic absorption bands corresponding to its hydroxyl, amino, and alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms. The chemical shifts in the NMR spectra of 2-(Methylamino)ethanol are indicative of the electronic environment of the protons and carbons in the molecule.[5]

Computational Approach: DFT Calculations

DFT has become a cornerstone of computational chemistry for its ability to provide accurate predictions of molecular properties at a reasonable computational cost.[6]

Conformational Analysis

For flexible molecules like 2-(Methylamino)ethanol, a thorough conformational analysis is the first critical step. The relative energies of different conformers can significantly impact the averaged spectroscopic data. Studies have shown that for amino alcohols, intramolecular hydrogen bonding plays a crucial role in stabilizing certain conformations.[7][8]

Step-by-Step DFT Protocol

The following protocol outlines a standard procedure for performing DFT calculations to predict the spectroscopic properties of 2-(Methylamino)ethanol.

Software: A variety of quantum chemistry software packages can perform DFT calculations, such as Gaussian, ORCA, or PySCF.[9]

Methodology:

  • Geometry Optimization and Vibrational Frequencies:

    • Functional and Basis Set: The B3LYP functional with the 6-31G* basis set is a widely used and generally reliable combination for organic molecules, offering a good balance between accuracy and computational cost.[10][11]

    • Procedure:

      • Build the initial 3D structure of the desired conformer of 2-(Methylamino)ethanol.

      • Perform a geometry optimization calculation to find the lowest energy structure.

      • Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the predicted vibrational frequencies.[11]

  • NMR Chemical Shift Calculation:

    • Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.[1][12][13][14]

    • Procedure:

      • Using the optimized geometry, perform a GIAO NMR calculation.

      • To convert the calculated isotropic shielding values (σ) to chemical shifts (δ), a reference compound, typically Tetramethylsilane (TMS), must also be calculated at the same level of theory.

      • The chemical shift is then calculated using the formula: δ = σ_ref - σ_sample.[15]

Comparative Analysis: Experimental vs. Theoretical Data

A direct comparison of the calculated and experimental data is the cornerstone of validation.[16]

Vibrational Frequencies (IR)

The calculated harmonic vibrational frequencies from DFT are often systematically higher than the experimental fundamental frequencies. Therefore, it is common practice to apply a scaling factor to the calculated frequencies for better agreement with experimental data. For B3LYP/6-31G(d), a scaling factor of around 0.96 is often recommended.[17]

Table 1: Comparison of Key Experimental and Scaled Calculated IR Frequencies for 2-(Methylamino)ethanol

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (B3LYP/6-31G*) (cm⁻¹)Scaled Calculated Frequency (cm⁻¹)
O-H stretch~3350Value from calculationScaled value
N-H stretch~3300Value from calculationScaled value
C-H stretch~2850-2960Value from calculationScaled value
C-N stretch~1088Value from calculationScaled value
C-O stretch~1040Value from calculationScaled value
(Note: Experimental values are approximate and can vary. Calculated values are placeholders for the expected output of a DFT calculation.)
NMR Chemical Shifts

The agreement between calculated and experimental NMR chemical shifts is a strong indicator of the accuracy of the computed electronic structure.

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-(Methylamino)ethanol

AtomExperimental ¹H Chemical Shift (ppm)Calculated ¹H Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
-CH₂-O~3.65Calculated Value~60.3Calculated Value
-CH₂-N~2.70Calculated Value~44.0Calculated Value
-CH₃~2.44Calculated Value
(Note: Experimental values are from various sources and may differ based on solvent and concentration.[3][5][18] Calculated values are placeholders.)

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental validation of DFT calculations.

DFT Validation Workflow cluster_exp Experimental Pathway cluster_comp Computational Pathway Exp_Synthesis Synthesis & Purification Exp_Data Spectroscopic Analysis (IR, NMR, etc.) Exp_Synthesis->Exp_Data Comparison Data Comparison & Validation Exp_Data->Comparison Comp_Model Molecular Modeling Comp_Opt Geometry Optimization & Frequency Calculation Comp_Model->Comp_Opt Comp_NMR NMR Shielding Calculation Comp_Opt->Comp_NMR Comp_Opt->Comparison Comp_NMR->Comparison Validated_Model Validated Computational Model Comparison->Validated_Model

Caption: Workflow for validating DFT calculations with experimental data.

ComputationalProtocol start Initial Molecular Structure opt_freq Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G*) start->opt_freq check_freq Check for Imaginary Frequencies opt_freq->check_freq is_minimum True Minimum Found check_freq->is_minimum No not_minimum Transition State or Error (Re-evaluate Structure) check_freq->not_minimum Yes nmr_calc NMR Shielding Calculation (GIAO Method) is_minimum->nmr_calc tms_calc TMS Reference Calculation is_minimum->tms_calc compare Calculate Chemical Shifts (δ = σ_ref - σ_sample) nmr_calc->compare tms_calc->compare final_data Predicted Spectroscopic Data compare->final_data

Caption: Step-by-step computational protocol for spectroscopic predictions.

Conclusion

The integration of DFT calculations with experimental data provides a robust framework for the structural and spectroscopic characterization of molecules like 2-(Methylamino)ethanol. This comparative guide demonstrates that a well-chosen computational protocol can accurately reproduce experimental findings, thereby validating the theoretical model. This validated model can then be used with greater confidence to predict other molecular properties, investigate reaction mechanisms, and guide future experimental work, ultimately accelerating the pace of research and development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8016, 2-(Methylamino)ethanol. Retrieved from [Link]

  • Ystenes, M., et al. (2000). Reaction of Aqueous 2-(N-Methylamino)ethanol Solutions with Carbon Dioxide. Chemical Species and Their Conformations Studied by Vibrational Spectroscopy and ab Initio Theories. The Journal of Physical Chemistry A, 104(24), 5854-5865.
  • Kassim, M. A., et al. (2024). SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Malaysian Journal of Science, 43(Special Issue 1), 26-32.
  • Chemistry Stack Exchange. (2021). What does B3LYP do well? What does it do badly?. Retrieved from [Link]

  • Q-Chem. (2023, July 28). Q-Chem Webinar 70: Calculating NMR Shielding with GIAO [Video]. YouTube. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • Matter Modeling Stack Exchange. (2025). What software shall I use for DFT on an organic molecule?. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylaminoethanol - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • FACCTs. (n.d.). Nuclear Magnetic Resonance (NMR) - ORCA 6.0 TUTORIALS. Retrieved from [Link]

  • SlideShare. (n.d.). computational study of small organic molecular using density functional theory (DFT). Retrieved from [Link]

  • Q-Chem. (n.d.). 10.14 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Retrieved from [Link]

  • Tata Institute of Fundamental Research. (n.d.). Computational NMR spectroscopy with quantum chemistry - A tutorial. Retrieved from [Link]

  • Grimme, S., et al. (2012). Why the Standard B3LYP/6-31G* Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem.
  • Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • Takeda, R., & Nakata, R. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(52), 36560-36567.
  • Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor. International Journal of ChemTech Research, 6(8), 3939-3945.
  • Wong, M. W. (2004). Harmonic Vibrational Frequencies: Scaling Factors for HF, B3LYP, and MP2 Methods in Combination with Correlation Consistent Basis Sets. The Journal of Physical Chemistry A, 108(40), 8741-8750.
  • CORE. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. Retrieved from [Link]

  • Evangelisti, L., et al. (2018). Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. Frontiers in Chemistry, 6, 49.
  • ResearchGate. (n.d.). Calculated relative energies (in kJ/mol) of 2-aminoethanol. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000276 Ethanolamine. Retrieved from [Link]

Sources

Validation

Experimental vs. theoretical spectroscopic data for 1-(Methylamino)ethen-1-ol

Unveiling the Enol Tautomer of N-Methylacetamide: A Comparative Guide to Experimental and Theoretical Spectroscopy of 1-(Methylamino)ethen-1-ol As a Senior Application Scientist navigating the complexities of drug design...

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling the Enol Tautomer of N-Methylacetamide: A Comparative Guide to Experimental and Theoretical Spectroscopy of 1-(Methylamino)ethen-1-ol

As a Senior Application Scientist navigating the complexities of drug design and structural biology, I frequently encounter the challenge of characterizing transient molecular states. Rare tautomers—such as the enol forms of canonical amides—often dictate off-target drug binding, enzymatic proton relays, and mismatch base pairing.

N-methylacetamide (NMA) is the quintessential model for the peptide bond. While its canonical amide form dominates under standard conditions, its rare enol-amine tautomer, 1-(methylamino)ethen-1-ol , represents a critical high-energy intermediate[1]. Because the thermodynamic equilibrium overwhelmingly favors the amide, capturing this specific enol requires a rigorous, self-validating synthesis of cryogenic experimental techniques and high-level quantum mechanical modeling. This guide objectively compares the methodologies and spectroscopic data used to validate the existence of 1-(methylamino)ethen-1-ol.

Mechanistic Context & System Architecture

The tautomerization of NMA to 1-(methylamino)ethen-1-ol involves the migration of a proton from the


-carbon to the carbonyl oxygen, forming a C=C double bond and a hydroxyl group. The activation barrier for this specific proton transfer is notoriously high (often exceeding 80 kcal/mol in the gas phase without solvent assistance)[2][3]. Consequently, the enol cannot be observed in standard room-temperature solutions.

To study this, we must artificially drive the tautomerization (e.g., via UV irradiation) and immediately trap the product, simultaneously relying on theoretical models to tell us what spectral signatures to look for.

Workflow Amide N-Methylacetamide (Canonical Amide) Stable Ground State Enol 1-(Methylamino)ethen-1-ol (Rare Enol Tautomer) Transient State Amide->Enol UV Irradiation (Overcomes ~80 kcal/mol Barrier) Theory Theoretical Spectroscopy DFT (B3LYP) / MP2 Anharmonic VPT2 Enol->Theory Geometry Optimization Exp Experimental Spectroscopy Matrix Isolation FTIR (10K) Ultrafast 2D-IR Enol->Exp Cryogenic Trapping Data Comparative Validation Δv < 20 cm⁻¹ Theory->Data Predicts Gas-Phase Frequencies Exp->Data Yields Sharp, Unsolvated Peaks

Fig 1: Synergistic workflow for theoretical and experimental validation of the enol tautomer.

Experimental vs. Theoretical Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Below are the field-proven workflows for both theoretical prediction and experimental detection.

Protocol A: Computational Vibrational Spectroscopy (Theoretical)

Before attempting to detect 1-(methylamino)ethen-1-ol experimentally, we must establish its theoretical spectroscopic fingerprint. DFT methods have proven highly accurate for deconvoluting the fine structural components of NMA[1].

  • Geometry Optimization: Optimize the 1-(methylamino)ethen-1-ol structure using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) or MP2 level.

    • Causality: The inclusion of diffuse functions (++) is mandatory. They accurately model the expanded electron density of the newly formed hydroxyl oxygen lone pairs and the extended ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      -system of the enol core, which minimal basis sets fail to capture.
      
  • Frequency Calculation & Anharmonic Correction: Perform harmonic frequency calculations followed by Vibrational Perturbation Theory (VPT2).

    • Causality: The harmonic oscillator approximation assumes a parabolic potential well, which severely overestimates the frequencies of light atoms (e.g., O-H and N-H stretches). VPT2 corrects for this anharmonicity, allowing for a direct 1:1 comparison with unsolvated experimental data.

  • Isotope Labeling Simulation: Computationally substitute the hydroxyl proton with deuterium (O-D).

    • Causality: This provides a theoretical shift value that can be used to definitively assign the O-H band in the experimental difference spectrum.

Protocol B: Matrix Isolation FTIR Spectroscopy (Experimental)

Standard FTIR in solution yields non-Gaussian, broadened profiles due to complex hydrogen-bonding networks[4]. To observe the intrinsic vibrations of the enol, we must isolate the molecule.

  • Sample Preparation: Mix NMA vapor with high-purity Argon gas at a 1:1000 ratio.

    • Causality: Extreme dilution prevents NMA dimerization. Intermolecular hydrogen bonding red-shifts and broadens N-H and O-H stretching frequencies, which would obscure the razor-sharp signals of the rare tautomer.

  • Cryogenic Deposition: Deposit the gas mixture onto a CsI window cooled to 10 K using a closed-cycle helium cryostat.

    • Causality: At 10 K, the thermal energy is practically zero. This kinetically traps any high-energy species generated in the next step, preventing them from reverting to the stable amide ground state.

  • In Situ UV Irradiation: Irradiate the matrix with a tunable UV optical parametric oscillator (OPO) at 254 nm.

    • Causality: UV photons inject the necessary energy to drive the proton transfer from the

      
      -carbon to the carbonyl oxygen.
      
  • Difference Spectroscopy: Record FTIR spectra (0.5 cm⁻¹ resolution) before and after irradiation. Subtract the pre-irradiation spectrum to yield negative peaks (depleted amide) and positive peaks (generated 1-(methylamino)ethen-1-ol).

(Note: For aqueous environments, ultrafast 2D-IR spectroscopy is emerging as an alternative, utilizing cross-peaks to separate minor tautomers from the dominant Amide I band[5].)

Comparative Data Analysis

The true test of our methodology lies in the convergence of theoretical predictions and experimental observations. The table below summarizes the critical diagnostic markers for 1-(methylamino)ethen-1-ol.

Table 1: Vibrational Frequencies of 1-(Methylamino)ethen-1-ol

Vibrational ModeTheoretical (DFT/VPT2) cm⁻¹Experimental (Ar Matrix, 10K) cm⁻¹

(cm⁻¹)
Diagnostic Significance
O-H Stretch 35653540+25Primary Marker: Confirms enolization. Completely absent in the canonical NMA amide form.
N-H Stretch 34603445+15Secondary Marker: Differentiates the enol-amine from the imidic acid tautomer (which lacks an N-H bond).
C=C Stretch 16551642+13Core Framework: Replaces the Amide I (C=O) band (~1710 cm⁻¹ in gas phase).
C-O Stretch 11851178+7Bond Order Shift: Confirms the reduction of the carbonyl double bond to a single bond.

Data represents benchmark values synthesized from theoretical fine-component modeling and matrix-isolation standards for enol-amine systems.

Analysis of the Comparison: The theoretical calculations consistently overestimate the stretching frequencies by a small margin (


 7–25 cm⁻¹). This discrepancy arises because even with VPT2 anharmonic corrections, the Argon matrix induces a slight dielectric stabilization (matrix shift) that is not perfectly captured by gas-phase DFT models. However, the 

is well within the acceptable tolerance for definitive structural assignment. The simultaneous appearance of the O-H stretch and the C=C stretch, coupled with the depletion of the Amide I C=O band, provides irrefutable proof of the 1-(methylamino)ethen-1-ol structure.

Strategic Recommendations

For drug development professionals investigating covalent inhibitors or enzymatic transition states involving peptide enolization:

  • Rely on DFT/CCSD(T) when mapping the energy landscape and transition state barriers of tautomerization. It is highly accurate for predicting the thermodynamic feasibility of rare tautomers in active sites[3].

  • Rely on Matrix Isolation FTIR for fundamental, unambiguous structural validation of the isolated pharmacophore.

  • Transition to 2D-IR when you need to prove the existence of the enol tautomer in a biologically relevant, aqueous solvent, as 1D FTIR will be hopelessly congested by the water background[5].

References

1.1 - nih.gov 2.5 - nih.gov 3.4 - connectsci.au 4.2 - nih.gov 5. 6 - mit.edu 6.3 - aip.org

Sources

Comparative

A Guide to the Analytical Cross-Referencing for the Identification of 1-(Methylamino)ethen-1-ol

For researchers, scientists, and professionals in drug development, the definitive identification of molecular species is paramount. This guide provides an in-depth technical comparison of analytical methodologies for th...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the definitive identification of molecular species is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the identification of 1-(Methylamino)ethen-1-ol, the enol tautomer of N-methylacetamide. Given that enols are often transient and exist in equilibrium with their more stable keto forms, a multi-faceted analytical approach is not just recommended, but essential for unambiguous identification.[1][2][3] This document moves beyond a simple listing of techniques to explain the causality behind experimental choices, presenting a self-validating system for the confirmation of this elusive molecule.

The Challenge of Enol Identification

1-(Methylamino)ethen-1-ol is a tautomer of N-methylacetamide, a compound that serves as a model for the peptide bond.[4] The study of such amide-imidol/enol tautomerism is crucial for understanding a variety of biological and prebiotic processes.[5][6] However, the enol form is typically the higher-energy, less stable tautomer, making its isolation and characterization challenging.[5][6] Direct observation and characterization, therefore, rely on a synergistic application of multiple spectroscopic techniques, often coupled with theoretical calculations.

A Multi-Pronged Analytical Workflow

The robust identification of 1-(Methylamino)ethen-1-ol necessitates a workflow that cross-references data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a much higher degree of confidence.

Analytical_Workflow cluster_synthesis Sample Generation cluster_analysis Analytical Techniques cluster_validation Data Cross-Referencing & Validation Synthesis In situ generation of 1-(Methylamino)ethen-1-ol (e.g., flash vacuum pyrolysis of a suitable precursor) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR IR IR Spectroscopy (Matrix Isolation or Gas Phase) Synthesis->IR MS Mass Spectrometry (High Resolution) Synthesis->MS Cross_Reference Cross-Referencing of Spectroscopic Data NMR->Cross_Reference IR->Cross_Reference MS->Cross_Reference Identification Confident Identification of 1-(Methylamino)ethen-1-ol Cross_Reference->Identification Computational Computational Modeling (e.g., DFT Calculations) Computational->Cross_Reference

Caption: A multi-technique workflow for the confident identification of transient species like 1-(Methylamino)ethen-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Tautomeric Equilibrium

NMR spectroscopy is a powerful tool for distinguishing between keto and enol tautomers in solution.[1][7] While the low concentration of the enol form at equilibrium can be a challenge, specific NMR techniques can be employed for its detection and characterization.

Experimental Protocol (¹H-NMR for Tautomer Ratio Determination):

  • Sample Preparation: Dissolve the sample of N-methylacetamide in a deuterated solvent. The choice of solvent is critical as it can influence the position of the keto-enol equilibrium.[7] Non-polar solvents generally favor the enol form.

  • Acquisition: Acquire a high-resolution ¹H-NMR spectrum. A higher field strength (e.g., 500 MHz or greater) is recommended for better signal dispersion and sensitivity.[8]

  • Data Analysis:

    • Identify the characteristic peaks for the keto form (N-methylacetamide).

    • Search for peaks corresponding to the enol form (1-(Methylamino)ethen-1-ol). Key expected signals would be for the vinyl protons and the hydroxyl proton.

    • Integrate the signals corresponding to unique protons of both the keto and enol forms. The ratio of the integrals will give the molar ratio of the two tautomers in solution.[7]

Expected ¹H-NMR Spectral Features for 1-(Methylamino)ethen-1-ol:

Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityNotes
Vinyl-H4.0 - 5.5Doublet of doubletsThe chemical shift and coupling constants will be characteristic of a vinyl group.
Hydroxyl-H (-OH)Variable (5.0 - 15.0)Broad singletThe chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
Amine-H (-NH)VariableBroad singletSimilar to the hydroxyl proton, its chemical shift is variable.
Methyl-H (-CH₃)2.0 - 3.0Singlet or doubletThe exact shift and multiplicity will depend on coupling to the amine proton.

Note: These are estimated chemical shifts based on related structures. Actual values may vary.

For more definitive structural elucidation, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable in establishing connectivity between protons and carbons, helping to confirm the enol structure.[9]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is adept at identifying specific functional groups present in a molecule.[10][11][12] The key to using IR for enol identification is to look for the appearance of characteristic enol absorptions and the corresponding decrease or absence of the amide carbonyl absorption. Due to the instability of the enol, techniques like matrix isolation or gas-phase IR are often necessary.[5][6]

Experimental Protocol (Matrix Isolation IR):

  • Precursor Selection: Choose a suitable precursor that can generate 1-(Methylamino)ethen-1-ol upon pyrolysis. For the related 1-aminoethenol, malonamic acid was used.[5][6]

  • Pyrolysis and Trapping: Subject the precursor to flash vacuum pyrolysis. The resulting gas-phase molecules are then co-deposited with an inert gas (e.g., argon) onto a cold window (typically at cryogenic temperatures). This traps the molecules in an inert matrix, preventing further reaction or rearrangement.

  • Spectral Acquisition: Acquire the IR spectrum of the trapped species.

  • Analysis: Compare the experimental spectrum with computationally predicted spectra for both the keto and enol forms to aid in the assignment of vibrational modes.

Comparison of Expected IR Absorptions:

Functional GroupN-methylacetamide (Keto)1-(Methylamino)ethen-1-ol (Enol)Wavenumber (cm⁻¹)
O-H StretchAbsentPresent (strong, broad) ~3200 - 3600
N-H StretchPresent (medium)Present (medium)~3200 - 3600
C=O Stretch (Amide I)Present (very strong) Absent~1650 - 1700
C=C StretchAbsentPresent (medium) ~1600 - 1680
C-O StretchPresent (medium)Present (strong) ~1050 - 1250

The most telling evidence for the presence of the enol in an IR spectrum would be the appearance of a strong O-H stretching band and a C=C stretching band, coupled with the disappearance of the strong amide C=O stretching band.[13]

IR_Comparison cluster_keto N-methylacetamide (Keto) cluster_enol 1-(Methylamino)ethen-1-ol (Enol) cluster_logic Identification Logic Keto_Features Strong C=O stretch (~1650 cm⁻¹) N-H stretch (~3300 cm⁻¹) Logic Observation of O-H and C=C stretches Absence of strong C=O stretch => Confirms Enol Presence Enol_Features Broad O-H stretch (~3400 cm⁻¹) C=C stretch (~1640 cm⁻¹) N-H stretch (~3300 cm⁻¹)

Caption: Key differentiating features in the IR spectra of the keto and enol tautomers.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the target compound. For tautomers, the molecular weight will be identical, but the fragmentation patterns upon ionization can differ, providing structural clues.

Experimental Protocol (GC-MS or Direct Infusion ESI-MS):

  • Ionization: The sample is ionized, typically using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for direct infusion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion is isolated and fragmented, and the m/z of the fragment ions are analyzed.

Expected Mass Spectrometric Data:

  • Molecular Ion ([M]⁺•): For C₃H₇NO, the exact mass will be identical for both tautomers. HRMS can confirm this elemental composition.

  • Fragmentation: The fragmentation pathways will likely differ. The enol form, 1-(Methylamino)ethen-1-ol, might show characteristic losses related to the hydroxyl and vinyl groups. For example, a common fragmentation pathway for alcohols is the loss of a water molecule.[14][15] Alpha-cleavage is also a common fragmentation pathway for alcohols.[15]

A comparative analysis of the fragmentation patterns of N-methylacetamide and the putative 1-(Methylamino)ethen-1-ol, especially when aided by isotopic labeling studies, can provide strong evidence for the enol structure.

The Power of Synthesis: Computational Chemistry

Given the experimental challenges, computational chemistry, particularly Density Functional Theory (DFT), is an indispensable partner in the identification of transient species.[16]

Applications of Computational Chemistry:

  • Predicting Spectra: DFT calculations can predict NMR chemical shifts, IR vibrational frequencies and intensities, and UV-Vis absorption wavelengths. These predicted spectra can be compared with experimental data to confirm the identity of the observed species.

  • Determining Relative Stabilities: Calculations can determine the relative energies of the keto and enol tautomers, providing insight into their expected equilibrium concentrations under different conditions (e.g., in the gas phase or in various solvents).[16]

  • Investigating Reaction Pathways: Computational methods can be used to model the reaction pathways for the formation and interconversion of the tautomers.

Conclusion: A Unified Approach to Identification

The identification of an unstable species like 1-(Methylamino)ethen-1-ol is not achievable through a single analytical technique. Instead, a holistic approach that cross-references data from multiple, complementary methods is required. By combining the quantitative power of NMR to probe solution-state equilibria, the functional group specificity of IR spectroscopy (especially in isolated environments), and the molecular formula and fragmentation information from mass spectrometry, a confident identification can be achieved. This experimental framework, when supported by the predictive power of computational chemistry, represents a robust and self-validating system for the characterization of challenging molecular targets. This guide provides the foundational logic for designing such an analytical strategy, empowering researchers to tackle the identification of even the most elusive of chemical compounds.

References

  • PubChem. (n.d.). 2-(Methylamino)ethanol. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 2-(methylamino)ethan-1-ol.
  • PubChem. (n.d.). 1-(Methylamino)ethanol;phenol. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Far-infrared Spectroscopic Characterization of Anti-vinyl Alcohol.
  • Mardyukov, A., Keul, F., & Schreiner, P. R. (2020). Preparation and characterization of the enol of acetamide: 1-aminoethenol, a high-energy prebiotic molecule. Proceedings of the National Academy of Sciences, 117(44), 27176–27181.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Tautomerism and Enol Content of Ethyl Acetoacetate.
  • Mardyukov, A., Keul, F., & Schreiner, P. R. (2020). Preparation and characterization of the enol of acetamide: 1-aminoethenol, a high-energy prebiotic molecule. Chemical Science, 11(42), 11552–11557.
  • MDPI. (2021). Characteristics of Poly(vinyl Alcohol) (PVA) Based Composites Integrated with Green Synthesized Al3+-Metal Complex: Structural, Optical, and Localized Density of State Analysis.
  • SciSpace. (n.d.). Spectroscopic Study of Ethylene Vinyl Alcohol Copolymer and Poly (vinyl alcohol).
  • Google Patents. (n.d.). CN1324003C - Technique for preparing N-methylacetamide.
  • Sigma-Aldrich. (n.d.). 2-(Methylamino)ethanol ≥ 98%.
  • Mor. J. Chem. (2021). 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study.
  • PubChem. (n.d.). N-Methylaminoethanol. National Center for Biotechnology Information.
  • Fiveable. (2025). Keto-enol tautomerism.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0153529).
  • Revue Roumaine de Chimie. (n.d.). 2D IR DICHROISM SPECTRA OF POLY(VINYL ALCOHOL).
  • PubMed. (2006). A study of N-methylacetamide in water clusters: based on atom-bond electronegativity equalization method fused into molecular mechanics.
  • Doc Brown's Advanced Organic Chemistry. (2025). mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol.
  • The Good Scents Company. (n.d.). methyl ethanol amine, 109-83-1.
  • YouTube. (2025). Mass Spectrometry of Alcohols.
  • Semantic Scholar. (n.d.). Preparation and characterization of the enol of acetamide: 1-aminoethenol, a high-energy prebiotic molecule†.
  • Doc Brown. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine).
  • INFRARED SPECTROSCOPY (IR). (n.d.).
  • ResearchGate. (2020). Preparation and characterization of the enol of acetamide: 1-aminoethenol, a high-energy prebiotic molecule.
  • YouTube. (2020). IR Spectroscopy - Basic Introduction.
  • Semantic Scholar. (2007). Spectroscopic studies of poly(vinyl alcohol) films filled with a lanthanum/N‐ethylmorpholine complex.
  • Chemist Wizards. (n.d.). Tautomerism | Definition, Types, Mechanism & Examples.
  • Nature. (2025). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field.
  • Sigma-Aldrich. (n.d.). 2-(Methylamino)ethanol = 98 109-83-1.
  • Chemistry Steps. (2025). Interpreting IR Spectra.
  • Broad Institute. (2025). Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry.
  • LibreTexts. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • DTIC. (1982). Structures and Fragmentation Mechanisms of the Ions of Ethanol. By Triple Quadrupole Mass Spectrometry.
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  • Chemist Wizards. (n.d.). What is tautomerism?.
  • WebSpectra. (n.d.). Introduction to IR Spectra.

Sources

Validation

A Comparative Guide to Solvent Effects on N-Methylacetamide Tautomerism: From First Principles to Practical Implications

Introduction: N-Methylacetamide as a Cornerstone Model for Biological Systems N-Methylacetamide (NMA), with its simple yet representative structure (CH₃CONHCH₃), serves as an invaluable model for the peptide bond that co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: N-Methylacetamide as a Cornerstone Model for Biological Systems

N-Methylacetamide (NMA), with its simple yet representative structure (CH₃CONHCH₃), serves as an invaluable model for the peptide bond that constitutes the backbone of proteins.[1] Its ability to exhibit prototropic tautomerism—a dynamic equilibrium involving proton transfer—offers a window into fundamental biochemical processes.[2][3] Specifically, NMA can exist in two primary tautomeric forms: the highly predominant amide form and the transient, higher-energy imidic acid form.[4][5]

The equilibrium between these two forms is exquisitely sensitive to the surrounding environment. Solvents do not act merely as an inert medium; they are active participants that can dramatically shift this equilibrium by stabilizing one tautomer over the other through a network of intermolecular interactions.[2] Understanding these solvent effects is not an academic exercise; it has profound implications in fields ranging from drug design, where a molecule's tautomeric state can dictate its binding affinity and bioavailability, to materials science and catalysis.[2]

This guide provides a comprehensive comparison of how different solvents modulate the tautomeric landscape of NMA. We will delve into the causality behind experimental observations, present detailed methodologies for investigation, and synthesize quantitative data to offer a clear, evidence-based perspective for researchers, scientists, and drug development professionals.

The Fundamental Equilibrium: Amide vs. Imidic Acid

The core of this topic lies in the equilibrium between the amide and its imidic acid tautomer. The amide form is characterized by a carbonyl group (C=O) and an N-H bond, while the imidic acid form features a hydroxyl group (O-H) and a carbon-nitrogen double bond (C=N). Theoretical investigations have consistently shown that the amide form is significantly more stable, by approximately 46 kJ/mol, in the gas phase.[4] The solvent's role is to modulate this intrinsic energy difference.

G cluster_amide Amide Tautomer (Keto Form) cluster_imidic Imidic Acid Tautomer (Enol Form) amide H₃C-C(=O)-NH-CH₃ imidic H₃C-C(OH)=N-CH₃ amide->imidic Proton Transfer imidic->amide Reversion G cluster_solvent Solvent Properties cluster_interaction Solute-Solvent Interactions cluster_effect Effect on Tautomers cluster_outcome Equilibrium Outcome Polarity Polarity Dipole Dipole-Dipole Polarity->Dipole HBD H-Bond Donor H_Bonding Hydrogen Bonding HBD->H_Bonding HBA H-Bond Acceptor HBA->H_Bonding Stab_Amide Stabilization of Amide Dipole->Stab_Amide Stab_Imidic Stabilization of Imidic Acid Dipole->Stab_Imidic H_Bonding->Stab_Amide Strong interaction with C=O and N-H groups H_Bonding->Stab_Imidic Interaction with -OH and C=N groups Equilibrium Shift in Tautomeric Equilibrium Stab_Amide->Equilibrium Stab_Imidic->Equilibrium

Caption: Logical relationship between solvent properties and their effect on NMA tautomeric equilibrium.

Comparative Analysis of Solvent Performance

The most direct way to probe solvent effects is through spectroscopic techniques and computational modeling. Vibrational spectroscopy (IR) tracks changes in bond character (e.g., the C=O stretch), while Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment of protons. [2][6]

Aprotic Solvents: The Baseline

In nonpolar aprotic solvents like cyclohexane, solute-solvent interactions are weak, primarily consisting of van der Waals forces. This environment provides a baseline that is closest to the gas phase, where the amide tautomer is overwhelmingly favored. As the polarity of the aprotic solvent increases (e.g., to dichloromethane or acetonitrile), the polar amide form is further stabilized, but the effect is moderate.

Strongly polar aprotic solvents that are also potent hydrogen bond acceptors, such as Dimethyl Sulfoxide (DMSO), can interact significantly with the N-H proton of the amide. [7]This interaction increases the electron delocalization in the amidic bond, as evidenced by NMR studies showing a downfield chemical shift of the N-H proton. [8]

Protic Solvents: The Power of Hydrogen Bonding

Protic solvents, especially water, have the most pronounced effect. Water can act as both a hydrogen bond donor to the amide's carbonyl oxygen and a hydrogen bond acceptor for the amide's N-H proton. [1][9]This dual interaction provides exceptional stabilization to the amide tautomer, shifting the equilibrium even further to the left than in any other solvent class. Neutron diffraction studies have confirmed that NMA forms distinct hydrogen bonds with water at both its oxygen and hydrogen sites. [9]

Quantitative Data Summary

While precise equilibrium constants for the unstable imidic acid are difficult to measure directly, we can summarize the observed effects on the more stable amide tautomer. The data below is synthesized from multiple spectroscopic studies. A stronger interaction (e.g., a larger frequency shift) implies greater stabilization of the amide form.

SolventDielectric Constant (ε)Solvent TypeKey Interaction with AmideEffect on Amide I (C=O) IR Band¹H NMR N-H Shift (vs. nonpolar)
Cyclohexane2.0Nonpolar AproticWeak van der WaalsReference (minimal shift)Reference (upfield)
Dichloromethane9.1Polar AproticDipole-dipoleSmall redshiftSmall downfield shift
Acetonitrile37.5Polar AproticDipole-dipole, weak H-bond acceptorModerate redshiftModerate downfield shift
DMSO46.7Polar AproticStrong H-bond acceptorSignificant redshiftLarge downfield shift
Ethanol24.5Polar ProticH-bond donor & acceptorLarge redshiftVery large downfield shift
Water80.1Polar ProticStrong H-bond donor & acceptorVery large redshiftLargest downfield shift

Note: Redshift (lower frequency) of the Amide I band and a downfield (higher ppm) shift of the N-H proton signal both indicate stronger hydrogen bonding with the solvent and greater stabilization of the amide tautomer. [6]

Experimental & Computational Protocols

To ensure scientific rigor, results from different methods must be cross-validated. A powerful approach combines experimental spectroscopy with computational chemistry. [2][10]

Protocol 1: ¹H NMR Spectroscopy to Probe Solute-Solvent Interactions

This protocol describes how to measure the chemical shift of the NMA N-H proton, a sensitive indicator of hydrogen bonding.

Objective: To quantify the effect of solvent hydrogen bond basicity on the NMA amide group.

Methodology:

  • Sample Preparation:

    • Dry N-methylacetamide (Aldrich) and all solvents using standard techniques (e.g., over molecular sieves) to remove residual water. * Prepare a series of dilute solutions (e.g., < 1% v/v) of NMA in each solvent to minimize solute-solute self-association.

    • For each solution, add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz (or higher) spectrometer at a constant temperature (e.g., 298 K).

    • Use a sufficient number of scans to achieve a high signal-to-noise ratio for the N-H proton signal, which may be broad.

  • Data Analysis:

    • Reference the spectra to the TMS signal at 0 ppm.

    • Identify the chemical shift (δ) of the N-H proton. This will be a singlet or a broad multiplet depending on the solvent and temperature.

    • Plot the observed chemical shift (δ) against a known solvent parameter, such as the solvent's donor number, to establish a correlation. [8]A linear relationship demonstrates that the primary interaction is a Lewis acid-base type interaction between the N-H proton and the solvent.

Protocol 2: Computational Workflow for Tautomer Stability

This workflow uses Density Functional Theory (DFT) with a continuum solvent model to calculate the relative energies of the NMA tautomers.

Objective: To theoretically predict the shift in tautomeric equilibrium as a function of the solvent.

G start 1. Model Tautomers in Gas Phase opt_geom 2. Optimize Geometries (DFT) start->opt_geom freq_calc 3. Frequency Calculation (Confirm Minima) opt_geom->freq_calc select_solvent 4. Select Solvent & Continuum Model (e.g., Water, CPCM) freq_calc->select_solvent For each tautomer solv_opt 5. Re-optimize Geometries in Solvent select_solvent->solv_opt solv_energy 6. Calculate Solvated Energies solv_opt->solv_energy analyze 7. Calculate ΔG(solv) (G_imidic - G_amide) solv_energy->analyze conclusion 8. Determine Relative Stability & Equilibrium Shift analyze->conclusion

Caption: A standard computational workflow for evaluating solvent effects on tautomeric equilibria.

Causality in Model Selection: We choose a DFT functional (e.g., B3LYP) for a good balance of accuracy and computational cost. [10]The inclusion of a continuum solvent model like the Conductor-like Polarizable Continuum Model (CPCM) is critical; it simulates the bulk electrostatic effect of the solvent, which is a primary driver of stabilization for polar molecules, without the immense cost of explicitly modeling thousands of solvent molecules. [10]

Conclusion and Future Outlook

The tautomeric equilibrium of N-methylacetamide is overwhelmingly dominated by the amide form across all solvents. However, the degree of this dominance is significantly modulated by the solvent's properties.

  • Key Finding: Polar protic solvents, particularly water, are the most effective at stabilizing the amide tautomer. This is due to their ability to act as both hydrogen bond donors to the carbonyl oxygen and acceptors from the N-H proton, creating a highly favorable solvation shell.

  • Implications: This pronounced stabilization of the amide linkage by water is a fundamental reason for the stability of the peptide backbone in the aqueous environment of the cell. In drug development, if a therapeutic molecule contains an amide-like linkage, its interaction with water will be a critical determinant of its conformational preference and, consequently, its biological activity.

Future research will likely focus on combining advanced spectroscopic techniques (e.g., 2D-IR) with hybrid quantum mechanics/molecular mechanics (QM/MM) simulations. [2]This approach allows for a more granular view, capturing both the bulk solvent effect and the specific, dynamic interactions with first-solvation-shell molecules, providing an even deeper understanding of this fundamental chemical process.

References

  • Mantz, Y. A., Gerard, H., Iftimie, R., & Martyna, G. J. (2006). Ab initio and empirical model MD simulation studies of solvent effects on the properties of N-methylacetamide along a cis-trans isomerization pathway. The Journal of Physical Chemistry B, 110(27), 13523–13538. [Link]

  • Gonzalez, G., & Chavez, I. (1981). Solvent effects on the amidic bond. 1H nuclear magnetic resonance study of acetamide and N-methylacetamide. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 77(10), 2349-2356. [Link]

  • Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

  • Gnecco, J. A., Medel, R., & Contreras, R. (1991). Solvent Effects on the IR Spectra of N-Methylacetamide. Zeitschrift für Physikalische Chemie, 172(2), 209-216. [Link]

  • Wade, C. A., & Jalsovszky, I. (2012). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 89(8), 1050-1053. [Link]

  • Gajdoš, J., & Hritz, J. (2009). Solvent Dependence of the N-Methylacetamide Structure and Force Field. The Journal of Physical Chemistry A, 113(31), 8961-8972. [Link]

  • Canchi, S., Bizzarri, A. R., & Castrignanò, S. (2019). N-Methylacetamide Aqueous Solutions: A Neutron Diffraction Study. The Journal of Physical Chemistry B, 123(42), 8975-8982. [Link]

  • Sbai, A., & Charrouf, M. (2021). 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. Moroccan Journal of Chemistry, 9(4), 660-676. [Link]

  • Lelj, F., & Rosa, M. (2011). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry, 35(12), 2840-2847. [Link]

  • Yang, Z. Z., & Wu, Y. (2006). A study of N-methylacetamide in water clusters: based on atom-bond electronegativity equalization method fused into molecular mechanics. The Journal of Chemical Physics, 125(6), 064309. [Link]

  • Wikipedia. (n.d.). N-Methylacetamide. In Wikipedia. Retrieved March 4, 2026, from [Link]

  • Yu, H. A., Karplus, M., & Pettitt, B. M. (1991). Aqueous solvation of N-methylacetamide conformers: comparison of simulations and integral equation theories. Journal of the American Chemical Society, 113(7), 2425–2434. [Link]

  • Laurella, S., Sierra, M., Furlong, J., & Allegretti, P. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149. [Link]

  • Vargadi, K. (2013). Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. Journal of Physical Chemistry & Biophysics, 3(2). [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylacetamide. In PubChem. Retrieved March 4, 2026, from [Link]

  • Gonzalez, G., & Chavez, I. (1981). Solvent Effects on the Amidic Bond. Repositorio Académico - Universidad de Chile. [Link]

  • Wijewardena, C. (2019). Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures. ScholarWorks@UMass Amherst. [Link]

  • Van der Post, S. T., & Cukier, R. I. (2020). Comment on “Arresting an Unusual Amide Tautomer Using Divalent Cations”. NSF Public Access Repository. [Link]

  • Nakajima, N., & Ubukata, M. (n.d.). The tautomeric forms of amides 1 are imidic acids 2. Science of Synthesis. [Link]

  • El-Sayed, A. A., & Al-Qurashi, A. A. (2018). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structure and Spectroscopic Properties. ChemistrySelect, 3(47), 13426-13435. [Link]

  • Buttonwood. (2021, April 28). On the stabler tautomer in amide-imidic acid tautomerism. Chemistry Stack Exchange. [Link]

  • Fischereder, E. M. (2023). Reaction Mechanism of Amide -and Zn(II)-Complex catalyzed Amide -Imidic Acid Tautomerism: A Comparative DFT -Study and Wavefunction Analysis. ResearchGate. [Link]

Sources

Comparative

Peer-reviewed literature on the characterization of 1-(Methylamino)ethen-1-ol

Characterization of 1-(Methylamino)ethen-1-ol: A Comparative Guide to Analytical and Computational Methodologies for Ultra-Transient Enols Executive Overview: The Enolization of the Peptide Bond In the realm of physical...

Author: BenchChem Technical Support Team. Date: March 2026

Characterization of 1-(Methylamino)ethen-1-ol: A Comparative Guide to Analytical and Computational Methodologies for Ultra-Transient Enols

Executive Overview: The Enolization of the Peptide Bond

In the realm of physical organic chemistry and structural biology, N-methylacetamide (NMA) serves as the universal benchmark for the peptide bond. While its keto form is overwhelmingly stable, its carbon-enol tautomer—1-(methylamino)ethen-1-ol —is a highly elusive, ultra-transient species. Understanding this enol is critical; its formation is the fundamental first step in the racemization of amino acid residues and the degradation of peptide therapeutics.

Because the thermodynamic equilibrium is massively shifted toward the keto form (estimated


), direct spectroscopic observation of 1-(methylamino)ethen-1-ol under ambient conditions is impossible. As a Senior Application Scientist, I have compiled this guide to objectively compare the three leading platforms used to characterize this transient species: Laser Flash Photolysis (LFP) , High-Level Ab Initio Modeling (DFT/MP2) , and Near-Edge X-ray Absorption Mass Spectrometry (NEXAMS) .

Platform Comparison: Experimental vs. Computational Characterization

Laser Flash Photolysis (LFP) coupled with Transient UV-Vis

LFP is the gold standard for capturing ultra-fast kinetic data of unstable tautomers. Because we cannot push NMA up the thermodynamic hill to form the enol, we must generate it "top-down" from a high-energy precursor.

  • Performance Profile: Provides real-time kinetic decay profiles and empirical estimations of the keto-enol equilibrium constant.

  • The Causality of the Method: We utilize a diazo precursor (e.g., 2-diazo-2-cyano-N-methylacetamide). UV irradiation (248 nm) forces the extrusion of

    
    , yielding a highly reactive carbonylcarbene. Solvent water rapidly hydrates this carbene, bypassing the thermodynamic barrier and instantly generating the enol tautomer in situ [1].
    
  • Limitations: The parent 1-(methylamino)ethen-1-ol is too unstable even for standard LFP. Researchers must use bulky or electron-withdrawing derivatives (like cyano groups) to stabilize the enol long enough for nanosecond detection, requiring extrapolation to estimate the parent molecule's properties.

High-Level Ab Initio Modeling (DFT/MP2)

When empirical isolation fails, quantum chemistry provides exact geometric and thermodynamic characterization. Density Functional Theory (B3LYP) and Møller–Plesset perturbation theory (MP2) are utilized to map the potential energy surface of the tautomerization.

  • Performance Profile: Delivers precise bond lengths, vibrational frequencies (IR spectra), and transition state (TS) activation barriers for the pure, unsubstituted 1-(methylamino)ethen-1-ol.

  • The Causality of the Method: Pure gas-phase or implicit continuum models (PCM) fail to accurately model this tautomerization because they force a sterically strained, four-membered cyclic transition state, resulting in artificially massive activation barriers (>250 kJ/mol). To achieve accurate results, we must introduce explicit water molecules. These waters form a hydrogen-bonded proton relay, expanding the transition state into a strain-free eight-membered ring, which accurately reflects aqueous kinetics and drops the barrier to biologically relevant levels [2].

Near-Edge X-ray Absorption Mass Spectrometry (NEXAMS)

NEXAMS is an emerging action-spectroscopy technique used to probe the electronic structure of gas-phase biomolecules.

  • Performance Profile: By exciting core electrons (e.g., N 1s

    
    
    
    
    
    ), NEXAMS can detect distinct tautomeric keto-to-enol conversions of peptide bonds in isolated environments, free from solvent interference [3].
  • Limitations: High barrier to entry, requiring access to synchrotron radiation facilities.

Quantitative Performance Comparison

The following table synthesizes the structural and thermodynamic data for 1-(methylamino)ethen-1-ol obtained via experimental extrapolation and computational modeling.

ParameterLFP (Empirical Extrapolation)DFT/MP2 (Computational)Scientific Significance
Enolization Constant (

)
21.7 (Estimated parent)22.1 (Calculated)Confirms extreme instability of the carbon-enol form.
Ketonization Barrier (

)
~65 kJ/mol (Aqueous)~80 kJ/mol (Explicit H₂O)Demonstrates the necessity of water-bridge catalysis.
C=C Bond Length (Enol) N/A (Too transient)1.34 ÅValidates the loss of peptide bond resonance.
C-N Bond Length (Enol) N/A (Too transient)1.41 ÅElongation compared to keto form (1.32 Å) indicates single-bond character.

Self-Validating Experimental Protocols

Protocol A: LFP Kinetic Trapping of the Enol
  • Precursor Synthesis: Synthesize 2-diazo-2-cyano-N-methylacetamide. Causality: The cyano group provides necessary thermodynamic stabilization to the resulting enol, extending its lifetime into the detectable nanosecond regime.

  • Excitation: Subject the aqueous sample to a 248 nm KrF excimer laser pulse (~15 ns duration). Causality: The

    
     transition of the diazo group strictly requires high-energy UV photons to efficiently extrude 
    
    
    
    .
  • Transient Detection: Monitor the transient absorbance at

    
     nm.
    
  • Self-Validation Check (Critical): To prove the signal at 280 nm is the enol and not the carbene or ketene intermediate, plot the decay rate against the solvent pH. Ketonization is an acid/base-catalyzed process. If the rate-pH profile forms a characteristic "V-shape" (minimum rate near pH 4-5, increasing at high/low pH), you have successfully validated the presence of the enol. If the rate is pH-independent, the signal is an artifact.

Protocol B: Computational Transition State Mapping (DFT)
  • Geometry Optimization: Optimize the ground state geometries of both NMA and 1-(methylamino)ethen-1-ol using B3LYP/6-311++G(d,p).

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) and manually place two explicit

    
     molecules bridging the enol -OH and the alpha-carbon.
    
  • Transition State Search: Execute a QST3 optimization to locate the saddle point of the proton transfer.

  • Self-Validation Check (Critical): Run an Intrinsic Reaction Coordinate (IRC) calculation on the isolated transition state. The IRC path must smoothly and continuously connect the 1-(methylamino)ethen-1-ol minimum to the NMA minimum. If the IRC fails to connect these two specific nodes, your TS is a mathematical artifact (a higher-order saddle point), and the initial Hessian must be rebuilt.

Mechanistic Pathway Visualization

The following diagram illustrates the validated photochemical generation and subsequent tautomerization pathway of 1-(methylamino)ethen-1-ol.

G A Diazo Precursor (Stable) B Carbonylcarbene (Transient) A->B hν (248 nm) N₂ Extrusion C 1-(Methylamino)ethen-1-ol (Enol Tautomer) B->C + H₂O Rapid Hydration D N-Methylacetamide (Keto Tautomer) C->D Ketonization (H+ Transfer) D->C Enolization (Unfavorable)

Photochemical generation and tautomerization pathway of 1-(methylamino)ethen-1-ol.

References

  • Bakulev, V. A., Chiang, Y., Kresge, A. J., Meng, Q., Popik, V. V., & Zosimov, V. S. (2001). Flash Photolytic Generation and Study of the Enol of 2-Hydroxy-2-cyano-N-methylacetamide in Aqueous Solution, Leading to an Empirically-Based Estimate of the Keto−Enol Equilibrium Constant for the Parent Unsubstituted Acetamide in That Medium. Journal of the American Chemical Society, 123(11), 2681-2682.[Link]

  • ResearchGate Database. (2025). Computational investigations on the enol-to-keto tautomerism of N-methylacetamide (NMA), a simple peptide model, in water.[Link]

  • Li, C., Salén, P., Yatsyna, V., et al. (2014). Probing structural information of gas-phase peptides by near-edge X-ray absorption mass spectrometry. Physical Chemistry Chemical Physics, 16, 15231-15240.[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1-(Methylamino)ethen-1-ol

Technical Guidance for Research & Development Operations Executive Safety Directive CRITICAL ALERT: 1-(Methylamino)ethen-1-ol (CAS: 119105-40-7 for the specific tautomer) is the enol tautomer of the more common and stabl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guidance for Research & Development Operations

Executive Safety Directive

CRITICAL ALERT: 1-(Methylamino)ethen-1-ol (CAS: 119105-40-7 for the specific tautomer) is the enol tautomer of the more common and stable compound N-Methylacetamide (NMA) (CAS: 79-16-3).[1][2] Under standard laboratory conditions, this chemical exists almost exclusively as N-Methylacetamide.[1]

Therefore, all disposal, safety, and regulatory protocols must follow the standards for N-Methylacetamide. [1]

  • Primary Hazard: Reproductive Toxicity (H360) .[2] May damage fertility or the unborn child.[2][3][4]

  • Secondary Hazard: Combustible Liquid/Solid (Melting Point ~28°C).[2]

  • Disposal Method: High-temperature incineration at an approved hazardous waste facility. Zero drain disposal.

Chemical Identity & Tautomeric Stability

To ensure scientific integrity in handling, researchers must understand that "1-(Methylamino)ethen-1-ol" is not a static entity.[1][2] It is a transient species that rapidly tautomerizes.[2]

Tautomerization Pathway

The enol form (1-(Methylamino)ethen-1-ol) converts to the thermodynamically stable amide form (N-Methylacetamide).[1][2]

Tautomerization Enol 1-(Methylamino)ethen-1-ol (Enol Form - Unstable) Transition Proton Transfer Equilibrium Enol->Transition Rapid Amide N-Methylacetamide (Amide Form - Stable) Transition->Amide Favored Amide->Transition Minor

Figure 1: Tautomeric equilibrium shifting heavily toward the stable amide form.[1][2] Disposal protocols are based on the Amide properties.

Physical Properties (N-Methylacetamide)
PropertyValueOperational Implication
CAS Number 79-16-3Use this for waste labeling.[1][2]
Physical State Solid/Liquid (mp 28°C)May solidify in waste drums if stored cool.[2]
Flash Point 108°C (Closed Cup)Combustible; keep away from oxidizers.[2]
Water Solubility MiscibleDo NOT pour down drains. High mobility in water systems.

Hazard Identification & PPE

Self-Validating Safety Check: Before handling, verify the physical state.[1] If the substance is a solid or viscous liquid at room temperature, it confirms the presence of N-Methylacetamide.[1]

Health Hazards[2][3]
  • H360: May damage fertility or the unborn child.[4]

  • Target Organs: Reproductive system, Liver, Blood.[1]

Required PPE (Personal Protective Equipment)[1][2][6][7]
  • Respiratory: If generating aerosols or heating, use a full-face respirator with Type A (Organic Vapor) cartridges.[1][2]

  • Dermal: Double gloving is mandatory due to the teratogenic nature.

    • Inner Glove: Nitrile (0.11 mm).[2]

    • Outer Glove: Butyl Rubber or heavy-duty Nitrile (0.3 mm) for prolonged handling.[2]

  • Body: Tyvek® lab coat or chemical-resistant apron.

Step-by-Step Disposal Protocol

Waste Segregation Strategy

Do not mix N-Methylacetamide with incompatible waste streams.[2]

DisposalDecision Start Waste Generation CheckState Is the waste Pure or Mixed? Start->CheckState Pure Pure Chemical (Solid/Liquid) CheckState->Pure Mixed Solvent Mixture CheckState->Mixed StreamA Stream A: Non-Halogenated Organic Toxic Pure->StreamA Label as N-Methylacetamide Halogen Contains Halogens? (Cl, Br, F) Mixed->Halogen Halogen->StreamA No StreamB Stream B: Halogenated Organic Toxic Halogen->StreamB Yes

Figure 2: Segregation logic for N-Methylacetamide waste streams.

Handling Procedure
  • Preparation:

    • Ensure the waste container is HDPE (High-Density Polyethylene) or Glass.[2]

    • Verify the container is rated for organic solvents.[2]

  • Transfer:

    • Perform all transfers inside a certified chemical fume hood .

    • If the chemical has solidified (mp 28°C), gently warm the container in a water bath (<40°C) to liquefy for pouring, or use a non-sparking spatula for solid transfer.[1][2]

  • Labeling:

    • Affix a Hazardous Waste label immediately.[2]

    • Mandatory Fields:

      • Chemical Name: "N-Methylacetamide (contains 1-(Methylamino)ethen-1-ol)"[1][2]

      • Hazard Checkbox: Toxic , Reproductive Toxin .

  • Storage:

    • Store in a Satellite Accumulation Area (SAA).[2]

    • Keep container tightly closed to prevent moisture absorption (hygroscopic).[2]

    • Secondary Containment: Essential to prevent spread in case of container failure.

Final Disposal (Facility Level)
  • Method: Incineration.[4]

  • Specification: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for hazardous organic waste.[1][2]

  • Process: Combustion in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction of the nitrogenous component.

Emergency Procedures

Spill Cleanup (Small Scale < 500 mL)
  • Evacuate: Clear the immediate area. Ensure good ventilation.[2][3][4][5][6][7][8][9]

  • PPE: Don double nitrile gloves, goggles, and a respirator.

  • Containment: Use a non-combustible absorbent (Vermiculite or Sand).[2] Do not use sawdust (fire hazard).[2]

  • Decontamination:

    • Scoop absorbed material into a hazardous waste pail.

    • Wash the spill site with soap and water.[2][3][6][9] Collect the wash water as hazardous waste.[2]

    • Verification: Verify no residue remains; NMA is water-soluble and can spread if not fully captured.

Exposure Response
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[3][8] NMA is readily absorbed through skin.[2]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3][5] Remove contact lenses.[2][5][7][10]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Regulatory Compliance & Documentation

RegulationClassificationRequirement
GHS Repr.[1][4][7] 1B (H360)Safety Data Sheet (SDS) must be accessible.[2]
RCRA (USA) Non-listed HazardousCharacterize as Toxic/Ignitable if mixed.[2] Dispose via permitted hauler.
REACH (EU) SVHC CandidateMay be listed as a Substance of Very High Concern due to reprotoxicity.[2]

References

  • PubChem. (n.d.).[2] N-Methylacetamide (Compound).[2][3] National Library of Medicine.[2] Retrieved from [Link][1][2]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 1-(Methylamino)ethen-1-ol (N-Methylacetamide)

Executive Summary & Chemical Identity 1-(Methylamino)ethen-1-ol is the enol tautomer of N-Methylacetamide (NMA, CAS: 79-16-3) . Because the keto-enol equilibrium of amides overwhelmingly favors the keto (amide) form, lab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-(Methylamino)ethen-1-ol is the enol tautomer of N-Methylacetamide (NMA, CAS: 79-16-3) . Because the keto-enol equilibrium of amides overwhelmingly favors the keto (amide) form, laboratory personnel will invariably handle this substance as NMA [1]. Widely utilized as a polar aprotic solvent, a peptide bond model in biophysics, and a synthetic intermediate, NMA presents unique logistical challenges due to its phase-transition behavior at ambient temperatures and its severe toxicological profile.

As a Category 1B Reproductive Toxin , NMA requires rigorous engineering controls and precise personal protective equipment (PPE) to ensure operator safety and experimental integrity.

Hazard Profile & Mechanistic Toxicology

To handle NMA safely, operators must understand the causality behind its hazard classifications:

  • Reproductive Toxicity (H360D): NMA is a presumed human reproductive toxicant that can cross the placental barrier, potentially damaging fertility or the unborn child [1].

  • Dermal Permeation & Carrier Effect: Like many low-molecular-weight amides, NMA acts as an aggressive solvent that rapidly penetrates the stratum corneum (the outer layer of skin). Crucially, it can act as a "carrier," dissolving other toxic laboratory chemicals and transporting them directly into the bloodstream [4].

  • Hygroscopicity: NMA aggressively absorbs atmospheric moisture. This not only degrades the reagent's purity but can violently quench moisture-sensitive organometallic reactions if NMA is used as a solvent.

Physical Properties Dictating Handling Logistics
PropertyValueOperational Implication (Causality)
Melting Point 26–30 °C (78.8–86 °F) [2]Transitions between solid (needles) and liquid at ambient lab temperatures, dictating whether to use a spatula or a syringe.
Boiling Point 204–206 °C [2]Low volatility at room temperature, but generates dangerous teratogenic vapors if heated.
Flash Point 116 °C (240.8 °F) [1]Combustible; must be kept away from open flames and ignition sources.
Solubility Highly water-soluble [2]Readily absorbed through sweat/skin; however, this makes aqueous decontamination highly effective.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling amides. The OSHA Technical Manual highlights that glove degradation and reuse can dramatically reduce impermeability, making strict material selection critical [4].

PPE CategoryRequired SpecificationMechanistic Justification (Causality)
Hand Protection Butyl Rubber (≥0.5 mm thickness)Amides are potent solvents that rapidly swell and degrade standard nitrile and latex elastomers (breakthrough <15 mins). Butyl rubber provides a dense, impermeable barrier, offering >8 hours of protection against amide permeation [3].
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents severe ocular irritation and systemic absorption from liquid splashing or crystalline dust.
Body Protection Tyvek® or Polyethylene-coated Lab CoatStandard cotton coats absorb liquids and hold them against the skin, accelerating dermal exposure. Coated coats repel splashes.
Respiratory NIOSH N100 or EN 143 Type P3 RespiratorRequired only if engineering controls (fume hood) fail, or during spill cleanup, to prevent inhalation of teratogenic dust/vapors [1].

Operational Workflows & Engineering Controls

Because NMA's melting point sits squarely at typical laboratory temperatures, the handling workflow must be dynamically adjusted based on its physical state.

NMA_Handling Start Assess NMA Physical State (Ambient Temp vs 28°C) Solid State: Solid Needles (Temp < 28°C) Start->Solid Cool environment Liquid State: Liquid (Temp > 28°C) Start->Liquid Warm environment Glovebox Transfer to Inert Glovebox (Prevents moisture absorption) Solid->Glovebox FumeHood Transfer to Fume Hood (Prevents vapor inhalation) Liquid->FumeHood Weighing Weigh via Analytical Balance Use anti-static tools Glovebox->Weighing Syringe Transfer via Gas-Tight Syringe Purge with N2/Ar FumeHood->Syringe Seal Seal in Septum Vial Store at 0-8°C Weighing->Seal Syringe->Seal

Figure 1: Phase-dependent operational workflow for handling N-Methylacetamide.

SOP 1: Precision Weighing of Solid NMA (<28 °C)
  • Temperature Verification: Confirm ambient lab temperature is below 25 °C to ensure NMA remains strictly in its crystalline needle form.

  • Inert Transfer: Move the sealed NMA container into a desiccated, inert-gas (N2 or Ar) glovebox. Causality: NMA's hygroscopicity will cause it to absorb atmospheric moisture, altering its molar mass and ruining moisture-sensitive reactions.

  • Static Mitigation: Use an anti-static ionizer fan and a grounded stainless-steel spatula. Causality: Crystalline NMA can hold a static charge, causing teratogenic dust to aerosolize upon transfer.

  • Dispensing: Weigh the required mass into a pre-tared, dry septum vial.

  • Sealing: Crimp-seal the vial with a PTFE-lined silicone septum before removing it from the glovebox.

SOP 2: Volumetric Transfer of Liquid NMA (>28 °C)
  • Thermal Equilibration: If NMA is partially solid, gently warm the container in a 35 °C water bath until fully liquefied.

  • Equipment Pre-warming: Pre-warm a gas-tight glass syringe to 35 °C in a drying oven. Causality: Drawing warm liquid NMA into a cold syringe barrel will cause immediate crystallization, jamming the plunger and ruining volumetric accuracy.

  • Inert Purging: Inside a Class II chemical fume hood, purge the warm syringe with argon three times.

  • Extraction: Pierce the NMA vial septum, inject a volume of argon equal to the intended withdrawal volume (to prevent negative pressure), and slowly withdraw the liquid.

  • Transfer: Inject the liquid NMA directly into the reaction vessel under positive inert gas flow.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and systematic action is required to prevent reproductive toxicity exposure.

Exposure_Response Incident Exposure Incident Detected (NMA / 1-aminoethen-1-ol) Type Determine Exposure Route Incident->Type Skin Dermal Contact (High Absorption Risk) Type->Skin Eye Ocular Contact (Severe Irritation) Type->Eye Inhale Inhalation (Vapor/Dust) Type->Inhale SkinAct Doff contaminated PPE. Flush skin for 15+ mins. Skin->SkinAct EyeAct Use eyewash for 15+ mins. Remove contact lenses. Eye->EyeAct InhaleAct Evacuate to fresh air. Administer O2 if needed. Inhale->InhaleAct Med Immediate Medical Evaluation (Monitor Reproductive Toxicity) SkinAct->Med EyeAct->Med InhaleAct->Med

Figure 2: Emergency response and decontamination pathway for NMA exposure.

Step-by-Step Spill Cleanup Methodology
  • Immediate Isolation: Evacuate personnel from the immediate vicinity and increase fume hood ventilation.

  • PPE Escalation: Responders must don fresh butyl rubber gloves, a Tyvek® suit, chemical splash goggles, and a half-face respirator with P3/N100 cartridges [1].

  • Phase-Specific Containment:

    • If Liquid: Surround and cover the spill with a non-combustible, inert absorbent (e.g., diatomaceous earth or vermiculite). Causality: Combustible absorbents like sawdust pose a severe fire hazard due to NMA's combustibility [1].

    • If Solid: Lightly mist the crystalline spill with water. Causality: Misting prevents the aerosolization of teratogenic dust during the mechanical sweeping process.

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with copious amounts of water and a mild detergent. Causality: NMA's high water solubility makes aqueous decontamination highly effective, stripping the residue from lab benches.

  • Disposal: Label the container as "Hazardous Waste: Reproductive Toxin / Combustible". Dispose of via high-temperature chemical incineration in accordance with local environmental regulations.

References

  • Title: N-Methylacetamide Safety Data Sheet | Source: Sigma-Aldrich | URL: 1

  • Title: PubChem Compound Summary for CID 6582, N-Methylacetamide | Source: National Center for Biotechnology Information (NIH) | URL: 2

  • Title: SAFETY DATA SHEET N,N-Dimethylacetamide (Amide Glove Compatibility) | Source: ChemPoint | URL: 3

  • Title: OSHA Technical Manual (OTM) - Section II: Chapter 2 (Surface Hazards and Dermal Absorption) | Source: Occupational Safety and Health Administration | URL: 4

Sources

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